molecular formula C10H10N2S B1622159 1-(2-methylphenyl)-1H-imidazole-2-thiol CAS No. 25372-14-9

1-(2-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1622159
CAS No.: 25372-14-9
M. Wt: 190.27 g/mol
InChI Key: OCZKBYRAKWKTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-8-4-2-3-5-9(8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZKBYRAKWKTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406932
Record name 1-(2-methylphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25372-14-9
Record name 1-(2-methylphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(2-methylphenyl)-1H-imidazole-2-thiol in Medicinal Chemistry

This compound is a heterocyclic compound belonging to the imidazole-2-thiol class. This structural motif is of considerable interest in medicinal chemistry and drug development due to its versatile pharmacological activities. Imidazole-2-thiol derivatives have demonstrated a broad spectrum of biological actions, including antimicrobial properties. The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of these properties for this compound is therefore essential for researchers, scientists, and drug development professionals to guide lead optimization, formulation development, and predict its in vivo behavior.

This technical guide provides an in-depth exploration of the key physicochemical properties of this compound. We will delve into its structural and spectroscopic characteristics, solubility, acidity (pKa), and lipophilicity (logP). Each section will not only present the theoretical and, where available, experimental data but also provide detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure a robust and reproducible characterization of this promising scaffold.

Structural and Spectroscopic Elucidation

The structural integrity and purity of a compound are the foundation of any physicochemical characterization. Spectroscopic methods provide the necessary confirmation of the chemical structure of this compound (C10H10N2S, Molecular Weight: 190.26 g/mol ).[1]

Expected Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group and the imidazole ring. The methyl protons would appear as a singlet, typically in the range of δ 2.3–2.5 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). The imidazole ring protons are expected to resonate at δ 6.77-7.66 ppm.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. The thione carbon (C=S) is a key diagnostic signal and is expected to appear in the downfield region, typically around δ 160–180 ppm.[3] Aromatic carbons will have signals in the δ 125–135 ppm range.[3] The methyl carbon will be observed in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups. A prominent C=S stretching vibration is expected. The N-H stretch of the imidazole ring will likely be observed in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. For similar imidazole derivatives, a C=N stretching absorption has been observed around 1681 cm⁻¹, with C=C stretching at 1599 and 1489 cm⁻¹.[4]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be expected at m/z 190.26.

Core Physicochemical Properties: A Triumvirate of Drug-Likeness

The interplay of solubility, pKa, and logP is a critical determinant of a drug candidate's success. These three pillars govern how a molecule behaves in a biological system, from dissolution in the gut to crossing cellular membranes.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a crucial factor for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For imidazole derivatives, solubility can be influenced by the substituent on the phenyl ring and the potential for hydrogen bonding.

Quantitative Data Summary:

PropertyExpected Value/RangeSignificance in Drug Development
Aqueous SolubilityPoor to moderateAffects oral absorption and bioavailability.
Melting Point (°C)Not availableIndicator of purity and lattice energy, which can affect solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. The presence of undissolved solid at the end of the experiment is crucial.

  • Phase Separation: Separate the solid phase from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to buffer B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge or filter C->D E Collect clear supernatant D->E F Analyze concentration (e.g., HPLC-UV) E->F

Caption: Workflow for Thermodynamic Solubility Measurement.

Ionization Constant (pKa)

Expertise & Experience: The pKa of a molecule indicates its acidity or basicity and determines the extent of its ionization at a given pH. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[5] The thiol group can also exhibit acidic properties. Therefore, this compound is expected to have at least one pKa value.

Quantitative Data Summary:

PropertyExpected Value/RangeSignificance in Drug Development
pKa~7 (basic), ~14.5 (acidic) for imidazole ringGoverns ionization state, impacting solubility and membrane permeability.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.

G A Dissolve compound in solvent B Place in thermostatted vessel with pH electrode A->B C Titrate with standardized acid or base B->C D Record pH after each addition C->D E Plot pH vs. titrant volume D->E F Determine pKa from inflection point E->F

Caption: Workflow for pKa Determination by Potentiometry.

Lipophilicity (logP)

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and overall drug-likeness. A balanced logP is often sought; too low, and the compound may not cross cell membranes, too high, and it may have poor aqueous solubility and be prone to metabolic breakdown. For a related compound, 1-(3-Chloro-2-methylphenyl)-1h-imidazole-2-thiol, a calculated logP of 3.12282 has been reported, suggesting that our target compound will also be lipophilic.[6]

Quantitative Data Summary:

PropertyExpected Value/RangeSignificance in Drug Development
logP~2.5 - 3.5 (estimated)Influences membrane permeability, solubility, and metabolic stability.

Experimental Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for measuring logP.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a two-phase system.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G cluster_prep Preparation cluster_partition Partitioning cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Pre-saturate n-octanol and water B Dissolve compound in one phase A->B C Add the other phase B->C D Shake to allow partitioning C->D E Centrifuge to separate phases D->E F Measure concentration in each phase E->F G Calculate logP F->G

Caption: Workflow for logP Determination by Shake-Flask Method.

Conclusion: A Roadmap for Further Development

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound, grounded in established scientific principles and experimental methodologies. While experimental data for this specific molecule is limited in the public domain, the provided protocols and insights from related structures offer a robust framework for its thorough characterization. The successful determination of these properties is a critical step in the journey of transforming a promising chemical entity into a viable therapeutic agent. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data that will be invaluable for any research program focused on this and related imidazole-2-thiol derivatives.

References

Foreword: The Imidazole-2-thiol Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-methylphenyl)-1H-imidazole-2-thiol (CAS: 25372-14-9)

The imidazole ring system is a cornerstone of medicinal chemistry, found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[1] Within this family, the 1-substituted imidazole-2-thiol moiety represents a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. Derivatives of imidazole-2-thiol have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4]

This guide focuses on a specific derivative, This compound (also known as 1-(o-tolyl)-1H-imidazole-2-thiol), CAS Number 25372-14-9. While specific research on this exact molecule is not extensively published, its structural features suggest significant potential for investigation. This document, intended for researchers, chemists, and drug development professionals, synthesizes information from related compounds to provide a comprehensive technical overview, including its chemical properties, a robust synthesis protocol, potential mechanisms of action, and analytical methodologies.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is the first step in harnessing its therapeutic potential. The key physicochemical characteristics of this compound are summarized below. These computed properties provide insights into its likely behavior in biological systems, such as membrane permeability and solubility.

PropertyValueSource
CAS Number 25372-14-9[5][6]
Molecular Formula C₁₀H₁₀N₂S[5][7]
Molecular Weight 190.26 g/mol [6][7]
XLogP3-AA 2.5[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 1[7]
Topological Polar Surface Area 38.2 Ų[7]
Heavy Atom Count 13[7]

Synthesis and Characterization

Proposed Synthetic Pathway

The causality behind this two-step approach is rooted in efficiency and the availability of starting materials. The initial reaction creates the necessary α-amino ketone backbone, which is then primed for cyclization. The use of potassium thiocyanate is a classic and effective method for introducing the thiocarbonyl group and driving the ring-closure reaction.

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Thionation cluster_2 Workup & Purification A 2-Aminoacetophenone (or similar precursor) C Reaction Vessel 1 (e.g., Reflux in Ethanol) A->C B o-Toluidine (2-methylaniline) B->C D α-(2-methylphenylamino)-acetophenone (Intermediate) C->D Nucleophilic Substitution F Reaction Vessel 2 (Acidic conditions, e.g., HCl) D->F E Potassium Thiocyanate (KSCN) E->F G This compound (Final Product) F->G Cyclization H Crude Product G->H Precipitation/ Extraction I Recrystallization (e.g., from Ethanol) H->I J Pure Crystalline Solid I->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through in-process checks and final characterization.

Step 1: Synthesis of the α-Amino Ketone Intermediate

  • To a solution of 2-bromoacetophenone (1.0 eq) in ethanol (10 mL/g), add o-toluidine (2.1 eq).

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product hydrobromide salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Neutralize the salt with a saturated sodium bicarbonate solution and extract the free amine into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the α-(2-methylphenylamino)-acetophenone intermediate.

Step 2: Cyclization to form this compound

  • Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 4:1 v/v).

  • Add an aqueous solution of potassium thiocyanate (1.2 eq) dropwise to the mixture with stirring.

  • Heat the reaction to reflux for 8-12 hours, again monitoring by TLC.

  • Upon completion, cool the mixture and pour it into ice water.

  • The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.

Step 3: Purification and Characterization

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Validation: Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 191.06).[8]

    • Infrared Spectroscopy (IR): To identify functional groups, such as the C=S and N-H vibrations.

    • Melting Point: To assess purity.

Potential Mechanisms of Action and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the well-documented activities of its structural analogs. The presence of the o-tolyl group provides lipophilicity, which may enhance cell membrane permeability and interaction with hydrophobic binding pockets in target proteins.

Anti-inflammatory Activity via COX-2 Inhibition

A significant body of research points to imidazole derivatives as potent inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. Selective COX-2 inhibitors are highly sought after as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3] The diaryl-substituted five-membered ring structure of the target compound fits the general pharmacophore model for COX-2 inhibition.

COX2_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂, etc.) COX2->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Signaling Inhibitor 1-(2-methylphenyl)-1H- imidazole-2-thiol (Hypothesized) Inhibitor->COX2 Inhibition Analytical_Workflow A Sample Weighing & Dissolution B Syringe Filtration (0.45 µm) A->B C HPLC Injection (RP-C18 Column) B->C D UV Detection C->D E Data Acquisition (Chromatogram) D->E F Analysis (Peak Integration, % Purity Calculation) E->F

References

The Biological Activity of Imidazole-2-thiol Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract The imidazole ring system is a cornerstone of medicinal chemistry, found within a multitude of biologically active molecules and approved pharmaceuticals.[1] Among its many variations, the imidazole-2-thiol (also known as 2-mercaptoimidazole) scaffold has emerged as a particularly "privileged" structure, conferring a vast spectrum of pharmacological activities upon its derivatives. These compounds are not only synthetically accessible but also possess the unique electronic and hydrogen-bonding capabilities necessary to interact with a wide array of biological targets.[2] This technical guide provides an in-depth analysis for researchers and drug development professionals on the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of imidazole-2-thiol derivatives. We will explore their potent antimicrobial, anticancer, and anti-inflammatory properties, supported by mechanistic insights, detailed experimental protocols, and computational analysis, underscoring their immense potential in the development of next-generation therapeutic agents.

Chapter 1: The Imidazole-2-thiol Scaffold: Synthesis and Properties

Introduction to a Versatile Core

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] The presence of the thiol group at the C2 position creates the imidazole-2-thiol tautomer, a structure that is fundamental to the diverse bioactivities of its derivatives. This scaffold is amphoteric, capable of acting as both a proton donor and acceptor, which is a key feature in its interaction with enzyme active sites.[4][5] Its unique properties have made it a focal point of extensive research, leading to the development of compounds with a broad range of therapeutic applications.

Principal Synthetic Pathways

The accessibility of the imidazole-2-thiol core is a significant advantage for medicinal chemists. Several robust synthetic methods exist, with the Markwald synthesis being one of the most prominent.[5][6] This method typically involves the cyclization of an α-amino ketone or aldehyde with potassium thiocyanate.[5][7] Another common approach involves the Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones), which are then cyclized to yield the desired imidazole-2-thiol derivatives.

cluster_0 Starting Materials cluster_1 Key Reagents cluster_2 Core Synthesis cluster_3 Biological Screening Alpha-Amino Ketone Alpha-Amino Ketone Core Imidazole-2-thiol Core Alpha-Amino Ketone->Core Markwald Synthesis Aromatic Aldehydes Aromatic Aldehydes Chalcones Chalcones Aromatic Aldehydes->Chalcones Claisen-Schmidt Condensation Chalcones->Core Cyclization KSCN Potassium Thiocyanate (KSCN) KSCN->Core Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Core BioActivity Diverse Biological Activities Core->BioActivity Derivatization & Screening

Caption: A generalized workflow for the synthesis of imidazole-2-thiol derivatives.

Newly synthesized compounds are routinely characterized using a suite of analytical techniques. Infrared (IR) spectroscopy confirms the presence of key functional groups, while Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are used to elucidate and confirm the final chemical structure.

Chapter 2: Potent Antimicrobial Activity

Mechanisms and Spectrum of Activity

Imidazole-2-thiol derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and various fungal strains.[3][8] The proposed mechanisms of action often involve the disruption of microbial cell wall synthesis, interference with DNA replication, or the inhibition of essential metabolic enzymes.[9] The electron-rich nature of the imidazole ring and the reactivity of the thiol group are believed to be crucial for these interactions.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the nature and position of substituents on the imidazole core and any associated phenyl rings play a critical role in determining antimicrobial potency.

  • Electron-withdrawing groups on appended aromatic rings can enhance activity.

  • The presence of specific heterocyclic moieties attached to the core can broaden the spectrum of activity.

  • Modifications at the N(1) position of the imidazole ring significantly alter both potency and selectivity.[4]

Table 1: Antimicrobial Activity of Selected Imidazole-2-thiol Derivatives
Compound IDTarget OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
3a Staphylococcus aureusExcellent (Zone of Inhibition)
7a Staphylococcus aureusExcellent (Zone of Inhibition)
4a E. coliModerate (Zone of Inhibition)
5b E. coliModerate (Zone of Inhibition)
16 General BacteriaGood Antibacterial Activity[3]
15 General FungiGood Antifungal Activity[3]
Note: "Excellent" and "Moderate" are qualitative descriptors from the source literature; quantitative data (MIC values) are preferred when available.
Experimental Protocol: Agar Well Diffusion Assay

This method is a standard and reliable technique for evaluating the antimicrobial activity of novel compounds.

  • Preparation of Media: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud dextrose agar for fungal strains.

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Sterile cork borers are used to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Chapter 3: A Multi-Targeted Approach to Anticancer Therapy

Imidazole-2-thiol derivatives have emerged as promising anticancer agents that act through diverse mechanisms, often targeting multiple cellular pathways involved in cancer progression.[10][11]

Inhibition of Oncogenic Signaling Pathways

A primary mechanism of action for many imidazole-based anticancer agents is the inhibition of protein kinases that are overactive in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that, when dysregulated, drives cell proliferation and survival. Several imidazole derivatives have been designed as potent EGFR inhibitors, competing with ATP at the enzyme's binding site and halting downstream signaling.[11][12]

  • Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is an enzyme overexpressed in many hypoxic tumors and is involved in pH regulation and tumor progression. Imidazole-2-thiones have been identified as effective CAIX inhibitors, presenting a targeted approach against solid tumors.[13]

Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Activates Membrane Cell Membrane PI3K PI3K EGFR->PI3K Phosphorylates Imidazole Imidazole-2-thiol Derivative Imidazole->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by imidazole-2-thiol derivatives.

Disruption of Essential Cellular Machinery

Beyond signaling, these derivatives can physically interfere with processes vital for cancer cell division and survival.

  • Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division. Some imidazole derivatives bind to tubulin, preventing its polymerization, which leads to cell cycle arrest and apoptosis.[11]

  • Topoisomerase II Inhibition and DNA Intercalation: Topoisomerase II is crucial for managing DNA topology during replication. Certain imidazole-2-thiones can act as dual agents, both inhibiting this enzyme and intercalating directly into the DNA helix, causing catastrophic DNA damage and triggering cell death.[14]

Table 2: Anticancer Activity of Selected Imidazole-2-thiol Derivatives
Compound IDTarget Cell LineActivity Metric (IC₅₀)Mechanism of ActionReference
BZML (13) SW480 (Colorectal)27.42 nMTubulin Polymerization Inhibitor[11]
2c MDA-MB-231 (Breast)617.33 nM (EGFR)EGFR Inhibitor[12]
3c MDA-MB-231 (Breast)1.98 µM (Cell)EGFR Inhibitor[12]
35 MCF-7 (Breast)3.37 µM (Cell)VEGFR-2 Inhibitor[11]
44 MCF-7 (Breast)6.30 µM (Cell)EGFR Inhibitor[11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[15]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the imidazole-2-thiol derivative for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: The media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC₅₀ Calculation: The absorbance values are plotted against the compound concentrations to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated.

Chapter 4: Anti-inflammatory and Analgesic Effects

Mechanism: Selective Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation and pain are primarily mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and has "housekeeping" functions, and COX-2, which is induced at sites of inflammation.[16] Imidazole-2-thiol derivatives have been developed as potent and selective COX-2 inhibitors.[17] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16]

cluster_0 COX-1 Pathway cluster_1 COX-2 Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG1 PG2 Prostaglandins (Inflammation, Pain) COX2->PG2 Imidazole Selective Imidazole-2-thiol Derivative Imidazole->COX2 Inhibits

Caption: Selective inhibition of the COX-2 enzyme by imidazole-2-thiol derivatives.

The Role of In Silico Analysis

The development of selective COX-2 inhibitors has been greatly aided by computational methods.

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a derivative within the COX-2 active site. Studies have shown that the nitrogen and carbonyl groups on imidazolidinone derivatives (related to imidazole-2-thiols) effectively interact with key amino acid residues in the COX-2 binding pocket.[16]

  • Molecular Dynamics (MD) Simulations: MD simulations can confirm the stability of the ligand-protein complex over time, providing deeper insights into the specific hydrophobic and hydrophilic interactions that stabilize the binding.[16]

Table 3: COX-2 Inhibitory Activity of Selected Imidazole Derivatives
Compound IDCOX-2 Inhibition (IC₅₀ or % Inhibition)COX-1 Inhibition (IC₅₀ or % Inhibition)Selectivity Index (COX-1/COX-2)Reference
Compound 3 Docking Score: -11.569 kcal/mol-High (Predicted)[16]
Compound 5 Docking Score: -11.240 kcal/mol-High (Predicted)[16]
Compound 1 88% at 10 µM60.9% at 10 µM~0.69[17]
Rofecoxib (Ref.) Docking Score: -9.309 kcal/mol-High[16]

Chapter 5: Emerging Biological Activities

The therapeutic potential of imidazole-2-thiol derivatives extends beyond the major areas of antimicrobial, anticancer, and anti-inflammatory research.

  • Antidiabetic Potential: Certain diaryl derivatives of imidazole-thione have shown potent, dose-dependent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[18] By slowing the breakdown of carbohydrates, these compounds can help manage postprandial hyperglycemia, making them promising candidates for type 2 diabetes treatment.[19][20]

  • Antiviral Activity: The scaffold has been explored for its antiviral properties, with some imidazole-coumarin conjugates showing promising activity against the Hepatitis C Virus (HCV).[4]

  • Other Enzyme Inhibition: The versatility of the scaffold allows it to be tailored to inhibit various other enzymes, such as 15-lipoxygenase (15-LOX), which is also implicated in inflammation.[16]

Conclusion and Future Perspectives

The imidazole-2-thiol scaffold and its derivatives represent a remarkably versatile and pharmacologically significant class of compounds. The extensive body of research highlights their potent and often multi-targeted activities against a range of diseases, from bacterial infections to cancer and inflammatory conditions. The synthetic tractability of the core allows for extensive chemical modification, enabling fine-tuning of activity, selectivity, and pharmacokinetic properties through detailed structure-activity relationship studies.

Future research will likely focus on optimizing lead compounds to enhance potency and reduce off-target effects, leveraging computational tools for more rational drug design. The exploration of novel therapeutic areas and the development of hybrid molecules that combine the imidazole-2-thiol scaffold with other pharmacophores hold significant promise. As our understanding of disease biology deepens, the "privileged" imidazole-2-thiol structure will undoubtedly continue to serve as a valuable foundation for the discovery of innovative and effective medicines.

References

1-(2-methylphenyl)-1H-imidazole-2-thiol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-methylphenyl)-1H-imidazole-2-thiol: Synthesis, Characterization, and Therapeutic Potential

Abstract

The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure for drug design.[1] Within this class, imidazole-2-thiol derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3] This technical guide provides a comprehensive overview of a specific derivative, this compound. We present a proposed synthetic pathway, detailed protocols for its synthesis and characterization, and an exploration of its potential biological activities, with a focus on its hypothesized role as an anti-inflammatory agent via cyclooxygenase-2 (COX-2) inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising molecule.

Introduction: The Imidazole-2-Thiol Scaffold

Heterocyclic compounds are the cornerstone of modern drug discovery, and among them, the imidazole nucleus holds a position of particular importance.[2] The presence of two nitrogen atoms in the five-membered ring confers a unique combination of basicity, aromaticity, and hydrogen bonding capability, allowing imidazole-containing molecules to interact with a wide array of biological targets.[1]

The introduction of a thiol group at the 2-position of the imidazole ring gives rise to the imidazole-2-thiol (or 2-mercaptoimidazole) scaffold. This functional group significantly modulates the molecule's electronic and steric properties, often enhancing its biological activity. These compounds are known to act as enzyme inhibitors, receptor modulators, and antimicrobial agents.[1] The specific compound, this compound (CAS: 25372-14-9), incorporates a 2-methylphenyl (o-tolyl) group at the N1 position. This substituent adds lipophilicity and specific steric bulk, which can critically influence its binding affinity and selectivity for biological targets. This guide will explore the synthesis, definitive identification, and potential therapeutic applications of this specific molecule.

Synthesis and Purification

The synthesis of 1-substituted-1H-imidazole-2-thiols can be achieved through several established routes. A common and effective method involves the reaction of an appropriate α-aminoketone with a thiocyanate salt, which proceeds via the formation of a thiourea intermediate followed by intramolecular cyclization.[4] Here, we propose and detail a robust protocol for the synthesis of this compound.

Proposed Synthetic Pathway

The proposed two-step synthesis begins with the Dakin-West reaction of a suitable amino acid precursor to form the key α-aminoketone intermediate, which is then cyclized using potassium thiocyanate.[4]

Synthesis_Workflow cluster_0 Step 1: α-Aminoketone Formation cluster_1 Step 2: Imidazole-2-thiol Formation A L-Phenylalanine Precursor B α-Aminoketone Hydrochloride Intermediate A->B  Dakin-West Reaction    & Acid Hydrolysis   C This compound B->C  Aqueous KSCN    Cyclization  

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for synthesizing similar imidazole-2-thiones.[4]

Materials:

  • 2-Amino-1-(2-methylphenyl)ethan-1-one hydrochloride (or a suitable precursor)

  • Potassium thiocyanate (KSCN)

  • Deionized water

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α-aminoketone hydrochloride precursor (0.1 mol) in 100 mL of deionized water.

  • Reagent Addition: To this solution, add potassium thiocyanate (0.12 mol, 1.2 equivalents) in a single portion.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Causality: Refluxing provides the necessary activation energy for the intramolecular cyclization of the thiourea intermediate. Using a slight excess of KSCN ensures the complete consumption of the starting aminoketone.

  • Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to promote precipitation of the product.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL) to remove unreacted KSCN and other inorganic salts.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

    • Causality: Recrystallization is a self-validating purification technique. The slow formation of crystals from a saturated solution excludes impurities, resulting in a product with high purity, which can be confirmed by a sharp melting point and spectroscopic analysis.

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for unambiguous structural elucidation.[5]

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=S (thione) and aromatic C-H bonds.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the compound.

  • Melting Point Analysis: A sharp and defined melting point is a key indicator of the purity of a crystalline solid.[5]

PropertyValueSource
CAS Number 25372-14-9[7]
Molecular Formula C₁₀H₁₀N₂S[8]
Molecular Weight 190.26 g/mol [7]
Monoisotopic Mass 190.05647 g/mol PubChem
XLogP3-AA (Predicted) 2.5PubChem
Appearance Crystalline Solid (Predicted)-

Table 1: Key Physicochemical Properties of this compound.

Biological Activity & Hypothesized Mechanism of Action

The imidazole-2-thiol scaffold is associated with a wide range of biological activities.[2][3] Based on recent studies of structurally similar compounds, a promising therapeutic avenue for this compound is in the field of anti-inflammatory drug discovery.[9]

Hypothesized Mechanism: Selective COX-2 Inhibition

Inflammation is a biological response mediated by signaling molecules, including prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[9] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9]

Derivatives of imidazole have been identified as potent and selective COX-2 inhibitors.[9] The proposed mechanism involves the imidazole scaffold binding to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into prostaglandin H₂, the precursor for other pro-inflammatory prostaglandins.

COX2_Pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa  Phospholipase A₂   cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H₂ cox2->pgh2 prostaglandins Pro-inflammatory Prostaglandins pgh2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation inhibitor 1-(2-methylphenyl)- 1H-imidazole-2-thiol inhibitor->cox2 Inhibition

References

The Multifaceted Mechanisms of Substituted Imidazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged structure in medicinal chemistry.[1][2] Its unique electronic characteristics and structural versatility have led to the development of a vast array of substituted imidazole derivatives with a broad spectrum of therapeutic applications.[2][3] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of substituted imidazoles, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular interactions and cellular consequences that underpin their efficacy as antifungal, anti-inflammatory, and anti-secretory agents, supported by experimental evidence and methodologies.

Part 1: The Antifungal Armamentarium: Inhibition of Ergosterol Biosynthesis

The most well-established mechanism of action for a large class of substituted imidazoles is their potent antifungal activity.[4] These compounds, including notable agents like clotrimazole, miconazole, and ketoconazole, function by disrupting the integrity of the fungal cell membrane.[4][5] This disruption is achieved through the targeted inhibition of a crucial enzyme in the ergosterol biosynthesis pathway.[6][7]

The Central Target: Lanosterol 14α-Demethylase (CYP51)

The primary target of antifungal imidazoles is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[4][8] This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol in fungal cell membranes.[6][7] The imidazole nitrogen atom (N-3) binds to the heme iron atom in the active site of CYP51, while the substituted side chain interacts with the surrounding amino acid residues, leading to potent and specific inhibition.[4]

This targeted inhibition triggers a cascade of detrimental effects within the fungal cell:

  • Depletion of Ergosterol: The blockage of ergosterol synthesis compromises the structural integrity and fluidity of the fungal membrane.[4][7]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase leads to the accumulation of 14α-methylated sterols, such as lanosterol.[4][5] These precursors are unable to be properly incorporated into the membrane and disrupt its normal function, leading to increased permeability and leakage of essential cellular components.[4]

  • Inhibition of Fungal Growth and Morphogenesis: The disruption of the cell membrane and the accumulation of toxic intermediates ultimately inhibit fungal growth and can be fungicidal at high concentrations.[5][6] Furthermore, imidazole derivatives can inhibit the transformation of Candida albicans from its yeast form to the invasive hyphal form, a critical step in pathogenesis.[6][7]

Visualizing the Antifungal Mechanism

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Drug_Action Imidazole Action Lanosterol Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Disruption Membrane Disruption & Cell Death Membrane->Disruption Ergosterol Depletion & Toxic Sterol Accumulation Imidazole Substituted Imidazole Inhibition Inhibition Imidazole->Inhibition Inhibition->CYP51

References

Spectroscopic Deep-Dive: A Guide to the Characterization of 1-(2-Methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-(2-methylphenyl)-1H-imidazole-2-thiol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, offering field-proven insights into the structural elucidation of this class of molecules. By integrating detailed experimental protocols, data visualization, and authoritative references, this whitepaper serves as a robust resource for the characterization of complex organic molecules.

Introduction: The Significance of this compound

The imidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a 2-methylphenyl (o-tolyl) substituent at the N1 position introduces specific steric and electronic features that can significantly influence the molecule's pharmacological profile. Accurate structural confirmation and purity assessment are paramount in the drug discovery and development pipeline, making a thorough understanding of its spectroscopic signature essential. This guide will systematically dissect the NMR, IR, and MS data expected for this compound, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, with its distinct aromatic and heterocyclic moieties, give rise to a unique spectroscopic fingerprint. The following sections will provide a detailed analysis of the data obtained from the primary spectroscopic techniques used for the characterization of organic molecules.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the tolyl group, the protons of the imidazole ring, and the methyl group. The thione tautomer is generally favored in solution for this class of compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H (Thiol tautomer)
7.20-7.40m4HAr-H (o-tolyl)
~7.10d1HImidazole H-4 or H-5
~6.90d1HImidazole H-4 or H-5
~2.10s3HAr-CH₃

Interpretation:

  • N-H Proton: The broad singlet at a downfield chemical shift (~12.5 ppm) is characteristic of the N-H proton of the imidazole ring in the thione tautomer. Its broadness is due to quadrupole broadening and potential exchange with trace amounts of water.

  • Aromatic Protons: The complex multiplet in the aromatic region (7.20-7.40 ppm) corresponds to the four protons of the 2-methylphenyl group. The ortho-substitution pattern leads to a complex splitting pattern.

  • Imidazole Protons: The two doublets at ~7.10 and ~6.90 ppm are assigned to the vicinal protons on the C4 and C5 of the imidazole ring.

  • Methyl Protons: The singlet at ~2.10 ppm integrates to three protons and is characteristic of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C=S (C2)
~136.0Ar-C (C1')
~135.0Ar-C (C2')
~131.0Ar-CH
~129.0Ar-CH
~127.0Ar-CH
~126.0Ar-CH
~118.0Imidazole C4/C5
~115.0Imidazole C4/C5
~17.0Ar-CH₃

Interpretation:

  • Thione Carbon: The most downfield signal at ~165.0 ppm is characteristic of the C=S carbon (C2) of the imidazole-2-thione.

  • Aromatic Carbons: The signals in the range of 126.0-136.0 ppm are assigned to the carbons of the o-tolyl group. The quaternary carbons (C1' and C2') are typically weaker in intensity.

  • Imidazole Carbons: The signals for the C4 and C5 carbons of the imidazole ring are expected to appear around 115.0-118.0 ppm.

  • Methyl Carbon: The upfield signal at ~17.0 ppm corresponds to the methyl carbon.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: ~16 ppm.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (CH₃)
~1620StrongC=N stretch (imidazole)
~1500-1450Medium-StrongAromatic C=C stretch
~1380MediumC-H bend (CH₃)
~1200StrongC=S stretch (thione)

Interpretation:

  • N-H Stretch: A broad absorption band may be observed in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration, although this can sometimes be weak or absent.

  • C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the methyl group's C-H stretching.

  • C=N and C=C Stretches: The strong band around 1620 cm⁻¹ is indicative of the C=N stretching vibration within the imidazole ring.[1] The bands in the 1500-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic and imidazole rings.

  • C=S Stretch: A strong absorption around 1200 cm⁻¹ is typically assigned to the C=S stretching vibration of the thione group.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Perform a background scan before acquiring the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
190Molecular ion [M]⁺
189[M-H]⁺
157[M-SH]⁺
91[C₇H₇]⁺ (tropylium ion)

Interpretation:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 190, corresponding to the molecular weight of the compound (C₁₀H₁₀N₂S). The presence of an [M+1]⁺ peak due to the natural abundance of ¹³C and an [M+2]⁺ peak due to ³⁴S would also be observed.

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of small, stable neutral molecules or radicals.

    • [M-H]⁺ (m/z 189): Loss of a hydrogen atom.

    • [M-SH]⁺ (m/z 157): Loss of a sulfhydryl radical, a common fragmentation for thiols and thiones.

    • [C₇H₇]⁺ (m/z 91): This is a very common fragment for compounds containing a tolyl group and corresponds to the stable tropylium ion.

fragmentation M [C10H10N2S]⁺˙ m/z = 190 M_minus_H [M-H]⁺ m/z = 189 M->M_minus_H - H• M_minus_SH [M-SH]⁺ m/z = 157 M->M_minus_SH - •SH Tropylium [C7H7]⁺ m/z = 91 M->Tropylium fragmentation

References

An In-Depth Technical Guide to the Discovery and Synthesis of Imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Imidazole-2-thiol Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] Among its many derivatives, the imidazole-2-thiol core, and its tautomeric form, imidazole-2-thione, hold a privileged position. These compounds are not merely synthetic curiosities; they are integral components in numerous pharmaceuticals, exhibiting a wide spectrum of activities including antimicrobial, antifungal, antithyroid, and antioxidant properties.[3][4] The journey from their initial discovery to the sophisticated synthetic strategies employed today is a compelling narrative of chemical ingenuity and the relentless pursuit of therapeutic innovation. This guide provides an in-depth exploration of the historical milestones and key synthetic methodologies for imidazole-2-thiol, offering researchers and drug development professionals a comprehensive understanding of this vital heterocyclic scaffold.

Part 1: Historical Perspectives - Unearthing the Foundations

The story of imidazole-2-thiol is intrinsically linked to the broader history of imidazole chemistry. The first synthesis of the parent imidazole ring was reported in 1858 by the German chemist Heinrich Debus.[2] However, the introduction of the thiol functionality at the 2-position, a critical step towards the compounds of interest, was a later development.

Seminal work by A. Wohl and Willy Marckwald, a prominent German organic chemist, in 1892 is recognized as a pivotal moment in the history of imidazole-2-thiol synthesis.[5] Their method, which involved the reaction of α-aminoketones with thiocyanates, laid the groundwork for what is now known as the Marckwald synthesis, a cornerstone in the preparation of 2-thioimidazoles.[6] Marckwald's contributions to organic chemistry were extensive, spanning stereochemistry and radioactivity, and his work on heterocyclic synthesis had a lasting impact on the field.[4][7]

Another historically significant and industrially relevant approach involves the reaction of vicinal diamines with a source of a thiocarbonyl group. A foundational example is the synthesis of imidazolidine-2-thione (also known as ethylenethiourea) from ethylenediamine and carbon disulfide.[8][9] This method provides the saturated analog, which can then be oxidized to the corresponding imidazole-2-thione. The development of this route was crucial for the large-scale production of these valuable intermediates.

Part 2: Core Synthetic Methodologies - A Modern Perspective

The synthesis of imidazole-2-thiol and its derivatives has evolved considerably since the pioneering work of the late 19th century. Modern methods offer improved yields, greater substrate scope, and more environmentally benign conditions. This section details the most important and widely practiced synthetic strategies, elucidating the underlying mechanisms and providing practical insights.

Method 1: The Marckwald Synthesis - Cyclization of α-Aminoketones with Thiocyanates

The Marckwald synthesis remains a highly versatile and reliable method for the preparation of substituted imidazole-2-thiones.[6] The reaction proceeds by the condensation of an α-aminoketone or its hydrochloride salt with a thiocyanate salt, typically potassium thiocyanate.

Causality Behind Experimental Choices: The use of the hydrochloride salt of the α-aminoketone is often preferred as it enhances the stability of the starting material and prevents self-condensation. The reaction is typically carried out in a protic solvent, such as ethanol or water, to facilitate the dissolution of the reactants and the subsequent cyclization.

Mechanism of the Marckwald Synthesis:

The reaction is thought to proceed through the following steps:

  • Nucleophilic attack: The amino group of the α-aminoketone attacks the electrophilic carbon of the thiocyanate ion, forming a thiourea intermediate.

  • Intramolecular cyclization: The enol or enolate of the ketone then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic imidazole-2-thione ring.

Experimental Protocol: Synthesis of 4-Phenyl-1H-imidazole-2(3H)-thione from 2-Aminoacetophenone Hydrochloride and Potassium Thiocyanate

  • Reactant Preparation: A solution of 2-aminoacetophenone hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is triturated with water to remove inorganic salts.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-phenyl-1H-imidazole-2(3H)-thione.

Method 2: From Vicinal Diamines and a Thiocarbonyl Source

This approach is a powerful and convergent method for constructing the imidazole-2-thione core. It involves the reaction of a 1,2-diamine with a reagent that can deliver a C=S group, such as carbon disulfide, thiophosgene, or 1,1'-thiocarbonyldiimidazole (TCDI).[3][10] The initial product is typically an imidazolidine-2-thione (the saturated analog), which is subsequently oxidized to the desired imidazole-2-thione.

Causality Behind Experimental Choices: Carbon disulfide is an inexpensive and readily available reagent, making this a cost-effective method. The reaction is often carried out in a protic solvent like ethanol or methanol. The subsequent oxidation step is crucial for introducing the double bond and forming the aromatic imidazole ring. Various oxidizing agents can be employed, with milder reagents often being preferred to avoid over-oxidation.

Mechanism of Imidazolidine-2-thione Formation and Subsequent Oxidation:

  • Dithiocarbamate formation: One of the amino groups of the vicinal diamine attacks the carbon of carbon disulfide to form a dithiocarbamic acid intermediate.

  • Intramolecular cyclization: The second amino group then attacks the thiocarbonyl carbon of the dithiocarbamate, leading to the cyclized imidazolidine-2-thione and the elimination of hydrogen sulfide.

  • Oxidation: The imidazolidine-2-thione is then oxidized to the imidazole-2-thione. This can be achieved using various oxidizing agents, such as elemental sulfur at high temperatures, or milder reagents like N-bromosuccinimide (NBS). The mechanism of oxidation typically involves the formation of a sulfonium intermediate, followed by elimination to introduce the double bond.

Experimental Protocol: Synthesis of 1H-Imidazole-2(3H)-thione from Ethylenediamine and Carbon Disulfide followed by Oxidation

Step 1: Synthesis of Imidazolidine-2-thione (Ethylenethiourea) [8]

  • Reaction Setup: Ethylenediamine (1.0 eq) is dissolved in a mixture of ethanol and water in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Addition of Carbon Disulfide: Carbon disulfide (1.1 eq) is added dropwise to the stirred solution. An exothermic reaction may occur, and cooling may be necessary.

  • Reflux: After the addition is complete, the mixture is heated to reflux for several hours to ensure complete cyclization.

  • Isolation: The reaction mixture is cooled, and the precipitated imidazolidine-2-thione is collected by filtration, washed with cold ethanol, and dried.

Step 2: Oxidation to 1H-Imidazole-2(3H)-thione

  • Reaction Setup: The synthesized imidazolidine-2-thione (1.0 eq) is suspended in a suitable solvent, such as acetonitrile, in a round-bottom flask.

  • Addition of Oxidizing Agent: A solution of N-bromosuccinimide (NBS) (1.1 eq) in acetonitrile is added portion-wise to the suspension at room temperature.

  • Reaction Monitoring: The reaction is stirred until completion, which can be monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with a solution of sodium thiosulfate to destroy any remaining NBS. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure 1H-imidazole-2(3H)-thione.

Method 3: Synthesis from Thiohydantoins

Another elegant route to imidazole-2-thiones involves the chemical manipulation of 2-thiohydantoins.[2] This method typically involves the reduction of the C4-carbonyl group of the thiohydantoin to a hydroxyl group, followed by acid-catalyzed dehydration to introduce the double bond and form the imidazole ring.

Causality Behind Experimental Choices: This method is particularly useful for accessing imidazole-2-thiones with specific substitution patterns that may be difficult to obtain through other routes. The choice of reducing agent is critical; borohydrides are often used for their selectivity in reducing the ketone in the presence of the thiocarbonyl group. The final dehydration step requires acidic conditions to promote the elimination of water.

Mechanism of Imidazole-2-thione Formation from 2-Thiohydantoin:

  • Reduction: The C4-carbonyl group of the 2-thiohydantoin is selectively reduced by a hydride reagent, such as sodium borohydride, to a secondary alcohol, forming a 4-hydroxyimidazolidine-2-thione.

  • Protonation and Dehydration: Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water generates a carbocation intermediate, which then loses a proton to form the double bond, resulting in the aromatic imidazole-2-thione.

Experimental Protocol: Synthesis of 4-Methyl-1H-imidazole-2(3H)-thione from 5-Methyl-2-thiohydantoin

  • Reduction: 5-Methyl-2-thiohydantoin (1.0 eq) is dissolved in a suitable solvent, such as methanol, and cooled in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise with stirring. The reaction is allowed to proceed until the starting material is consumed (monitored by TLC).

  • Quenching and Neutralization: The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. The mixture is then neutralized with a base, such as sodium bicarbonate.

  • Extraction: The product, 4-hydroxy-4-methylimidazolidine-2-thione, is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Dehydration: The crude hydroxy intermediate is dissolved in a suitable solvent and treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to facilitate dehydration.

  • Purification: After completion of the dehydration, the reaction mixture is worked up, and the crude product is purified by recrystallization or column chromatography to yield 4-methyl-1H-imidazole-2(3H)-thione.

Part 3: Data Presentation and Comparative Analysis

To aid researchers in selecting the most appropriate synthetic route for their specific needs, the following table summarizes the key features of the methodologies discussed.

Synthetic Method Starting Materials Key Reagents Typical Yields Advantages Disadvantages
Marckwald Synthesis α-AminoketonesPotassium thiocyanate, Acid60-90%Good functional group tolerance, reliable for substituted imidazoles.[6]Requires access to α-aminoketones, which may need to be synthesized separately.
From Vicinal Diamines Vicinal diaminesCarbon disulfide, Oxidizing agent (e.g., NBS)70-95% (two steps)Readily available starting materials, scalable.[3][8]Two-step process, oxidation step may require careful control.
From Thiohydantoins 2-ThiohydantoinsReducing agent (e.g., NaBH₄), Acid catalyst50-80% (two steps)Allows for specific substitution patterns, utilizes readily available thiohydantoins.[2]Two-step process, potential for side reactions during reduction or dehydration.

Part 4: Visualizing the Synthetic Pathways

To further clarify the chemical transformations described, the following diagrams illustrate the core synthetic workflows.

Marckwald_Synthesis start α-Aminoketone intermediate1 Thiourea Intermediate start->intermediate1 Nucleophilic Attack reagent1 KSCN reagent1->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazole-2-thione intermediate2->product Dehydration

Caption: Marckwald Synthesis Workflow.

Vicinal_Diamine_Synthesis start Vicinal Diamine intermediate1 Imidazolidine-2-thione start->intermediate1 Cyclization reagent1 CS₂ reagent1->intermediate1 product Imidazole-2-thione intermediate1->product Oxidation reagent2 Oxidizing Agent (e.g., NBS) reagent2->product

Caption: Synthesis from Vicinal Diamines.

Thiohydantoin_Synthesis start 2-Thiohydantoin intermediate1 4-Hydroxyimidazolidine-2-thione start->intermediate1 Reduction reagent1 Reducing Agent (e.g., NaBH₄) reagent1->intermediate1 product Imidazole-2-thione intermediate1->product Dehydration reagent2 Acid Catalyst reagent2->product

References

Methodological & Application

Application Note & Experimental Protocol: A Streamlined Synthesis of 1-(2-Methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(2-methylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is based on the well-established cyclization of an α-aminoketone with a thiocyanate salt in an acidic medium. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism. The protocol is designed to be self-validating, with clear checkpoints and characterization guidelines to ensure the integrity of the final product.

Introduction: The Significance of Substituted Imidazole-2-thiols

Imidazole-2-thiols and their derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them valuable scaffolds in drug discovery. The substituent at the 1-position of the imidazole ring plays a crucial role in modulating the biological activity of these molecules. The target compound, this compound, incorporates a 2-methylphenyl group, which can influence its steric and electronic properties, potentially leading to novel therapeutic applications. The synthesis of this specific derivative is a key step in exploring its potential.

Reaction Principle: Cyclization of α-Aminoketones

The synthesis of 1-substituted-1H-imidazole-2-thiols is commonly achieved through the reaction of an α-aminoketone with a source of thiocyanate, such as potassium or ammonium thiocyanate, in the presence of an acid.[1][2] This reaction proceeds via an initial formation of a thiourea intermediate, which then undergoes an intramolecular cyclization to form the imidazole-2-thiol ring. The acid serves to protonate the carbonyl group of the α-aminoketone, making it more susceptible to nucleophilic attack by the thiocyanate ion.

Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-1-(2-methylphenyl)ethanone hydrochloride.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
2-Amino-1-(2-methylphenyl)ethanone hydrochloride7148-94-9C₉H₁₂ClNO≥98%Major suppliers
Potassium thiocyanate (KSCN)333-20-0KSCN≥99%Major suppliers
Hydrochloric acid (HCl), concentrated7647-01-0HCl37%Major suppliers
Ethanol (EtOH)64-17-5C₂H₅OH95%Major suppliers
Deionized water (H₂O)7732-18-5H₂O--
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃≥99%Major suppliers
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂≥99.5%Major suppliers
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄≥99%Major suppliers
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Synthetic Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-(2-methylphenyl)ethanone hydrochloride (1.86 g, 10 mmol).

  • Add ethanol (30 mL) to the flask and stir the mixture until the solid is partially dissolved.

  • In a separate beaker, dissolve potassium thiocyanate (1.07 g, 11 mmol) in deionized water (10 mL).

  • Add the potassium thiocyanate solution to the flask containing the α-aminoketone.

  • Slowly add concentrated hydrochloric acid (1 mL) to the reaction mixture. Caution: This should be done in a fume hood as the reaction may be exothermic.

Step 2: Reaction

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (approximately 50 g).

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Carbon dioxide gas will be evolved.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add deionized water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-1-(2-methylphenyl)ethanone HCl E Cyclization Reaction A->E B Potassium Thiocyanate B->E C Ethanol/Water HCl (catalytic) C->E D Reflux (80-85°C, 4-6h) D->E F Neutralization (NaHCO3) E->F Cooling G Filtration F->G H Recrystallization (Ethanol/Water) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 2-methylphenyl group and the imidazole ring, as well as a singlet for the methyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic thione carbon (C=S).

  • FT-IR Spectroscopy: The infrared spectrum should exhibit a characteristic C=S stretching vibration, as well as N-H and C-H stretching bands.

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound (190.26 g/mol ).[3]

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several factors. The reaction is based on a well-documented and robust chemical transformation. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The purification by recrystallization is a standard and effective method for obtaining high-purity solid compounds. Finally, the comprehensive characterization of the product using multiple spectroscopic techniques provides definitive confirmation of its identity and purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for further investigation in various scientific disciplines.

References

Application Notes and Protocols for Antimicrobial Evaluation of 1-(2-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole-2-thiol Derivatives

The rising tide of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents.[1] Among the promising classes of heterocyclic compounds, imidazole derivatives have garnered significant attention for their broad spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] The imidazole scaffold is a key feature in many existing pharmaceuticals and natural products, valued for its ability to interact with various biological targets.[2][5] Specifically, imidazole-2-thiol derivatives have been a focus of research due to their potent antimicrobial activities.[6]

This document provides a comprehensive guide for the in vitro evaluation of 1-(2-methylphenyl)-1H-imidazole-2-thiol , a specific derivative with potential as a novel antimicrobial agent. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for each protocol. We will cover essential assays for determining antimicrobial efficacy and preliminary safety, including:

  • Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

  • Antimicrobial activity screening using the agar well diffusion method.

  • Bactericidal vs. Bacteriostatic activity assessment through time-kill kinetic assays.

  • Preliminary cytotoxicity evaluation against mammalian cell lines.

These protocols are designed to be robust and self-validating, incorporating established standards such as those from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7][8]

Section 1: Foundational Antimicrobial Efficacy Testing

The initial phase of evaluating a novel compound involves determining its fundamental ability to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this assessment, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of a compound against a panel of microorganisms.[9][11] This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is used to identify the MIC.[9][10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile DMSO (for dissolving the test compound)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or plate reader (optional)

  • Sterile micropipettes and tips

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO. The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize solvent effects.

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate.[11]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][12]

  • Plate Setup and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include the following controls on each plate:

      • Growth Control: Inoculum with no compound.

      • Sterility Control: Broth only.

      • Positive Control: Inoculum with a standard antibiotic.

      • Solvent Control: Inoculum with the highest concentration of DMSO used.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[12]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a plate reader.[9][12]

Data Presentation: The results should be summarized in a clear and organized table.

Test MicroorganismGram StainMIC of this compound (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 29213Gram-positiveExperimental ValueExperimental Value
E. coli ATCC 25922Gram-negativeExperimental ValueExperimental Value
C. albicans ATCC 90028N/A (Fungus)Experimental ValueExperimental Value
Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[13][14] It provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth.

Principle: The surface of an agar plate is inoculated with a standardized microbial suspension. Wells are then created in the agar, and the test compound is added to these wells. The compound diffuses through the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[13][14]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6-8 mm diameter)

  • Test microorganisms

  • Sterile swabs

  • Positive control antibiotic discs or solution

  • Negative control (solvent)

Step-by-Step Methodology:

  • Inoculation of Agar Plates:

    • A standardized microbial inoculum (0.5 McFarland) is uniformly spread over the entire surface of the MHA plate using a sterile swab.[13]

  • Creation of Wells:

    • Aseptically create wells in the inoculated agar plate using a sterile cork borer.[15]

  • Application of Test Compound and Controls:

    • Add a fixed volume (e.g., 100 µL) of a known concentration of this compound solution into a well.

    • Add the solvent (e.g., DMSO) to another well as a negative control.[13]

    • Place a standard antibiotic disc or add a solution of a known antibiotic as a positive control.[13][16]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.[14]

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.[13]

Visualization of Experimental Workflow:

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardized Inoculum (0.5 McFarland) Lawn_Culture Lawn Culture on MHA Plate Inoculum->Lawn_Culture MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Lawn_Culture Create_Wells Create Wells (6-8 mm) Lawn_Culture->Create_Wells Add_Compound Add Test Compound & Controls Create_Wells->Add_Compound Incubate Incubate (37°C, 18-24h) Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Caption: Workflow for the Agar Well Diffusion Assay.

Section 2: Characterizing the Mode of Antimicrobial Action

Once the inhibitory activity of this compound is established, the next crucial step is to determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill kinetic assay is the gold standard for this purpose.[17][18]

Protocol: Time-Kill Kinetic Assay

This assay provides detailed information about the rate and extent of bacterial killing over time.[17]

Principle: A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[17][18]

Materials:

  • This compound

  • Test bacterium (e.g., S. aureus)

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Sterile test tubes or flasks

Step-by-Step Methodology:

  • Preparation:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

    • Prepare test tubes with broth containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube with no compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[19][20]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of the test compound and the growth control.

    • Analyze the curves to determine if the compound is bactericidal or bacteriostatic.

Hypothesized Mechanism of Action: Imidazole derivatives often exert their antimicrobial effects by disrupting the integrity of microbial cell membranes or by inhibiting key enzymes involved in essential biosynthetic pathways.[2] For instance, many antifungal imidazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi, thereby compromising the fungal cell membrane.[2][21] It is plausible that this compound may act through a similar mechanism of membrane disruption or enzymatic inhibition in susceptible bacteria and fungi.

SignalingPathway cluster_compound Compound Action cluster_target Potential Microbial Targets cluster_effect Cellular Effects Compound 1-(2-methylphenyl)-1H- imidazole-2-thiol Membrane Cell Membrane Compound->Membrane Direct Interaction Enzyme Essential Enzymes (e.g., for cell wall/ergosterol synthesis) Compound->Enzyme Inhibition Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of Biosynthesis Enzyme->Inhibition Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Inhibition->Death Leakage->Death

Caption: Hypothesized Mechanism of Action for Imidazole Derivatives.

Section 3: Preliminary In Vitro Safety and Toxicology

A critical aspect of drug development is to ensure that a novel compound is not only effective but also safe for potential clinical use.[22][23] In vitro cytotoxicity assays are essential first steps in evaluating the potential toxicity of a compound against mammalian cells.[24][25]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][26]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[26]

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a mammalian cell line into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[11]

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the old medium with the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[11]

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[11]

    • Incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring plasma membrane integrity.[24]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[27] The amount of LDH released is proportional to the number of lysed cells.

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium

  • LDH assay kit

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as in the MTT assay.

  • Controls:

    • Include the following controls:

      • Spontaneous LDH release: Cells treated with vehicle control.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).[28]

      • Blank: Medium only.

  • LDH Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity based on the LDH release in treated cells relative to the spontaneous and maximum release controls.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial antimicrobial and cytotoxic evaluation of this compound. By systematically determining the MIC, assessing the spectrum of activity, characterizing the mode of action, and evaluating the preliminary safety profile, researchers can gain a comprehensive understanding of the therapeutic potential of this novel compound. Adherence to standardized methodologies and the inclusion of appropriate controls are paramount for generating reliable and reproducible data, which are essential for the advancement of new antimicrobial agents from the laboratory to clinical applications.

References

The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Imidazole Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic characteristics, including its amphoteric nature and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets with high affinity and specificity.[1][3] This inherent versatility has established the imidazole moiety as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of clinically successful drugs across diverse therapeutic areas.[4][5] From antifungal agents like miconazole to anticancer drugs such as dacarbazine, the imidazole core is a testament to nature's and chemists' ingenuity in crafting potent therapeutic agents.[6]

This technical guide provides an in-depth exploration of the application of imidazole derivatives in drug development, with a focus on their roles as antifungal, anticancer, and antihypertensive agents. We will delve into the mechanistic rationale behind their therapeutic effects and provide detailed, field-proven protocols for their synthesis and biological evaluation.

I. Imidazole Derivatives as Potent Antifungal Agents

The rise of invasive fungal infections, coupled with increasing antifungal resistance, has created an urgent need for novel therapeutic agents.[7] Imidazole derivatives have long been at the forefront of antifungal drug discovery, with many established drugs belonging to this class.[7]

A. Mechanism of Action: Targeting Fungal Cell Membrane Integrity

The primary mechanism of action for most antifungal imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[10][11]

By inhibiting lanosterol 14α-demethylase, imidazole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol precursors.[11] This alters the fluidity and permeability of the fungal cell membrane, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[10][11]

Antifungal_Mechanism cluster_consequence Consequences of Inhibition Imidazole Derivative Imidazole Derivative Lanosterol 14α-demethylase Lanosterol 14α-demethylase Imidazole Derivative->Lanosterol 14α-demethylase Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Lanosterol 14α-demethylase Substrate Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis->Fungal Cell Membrane Integrity Maintains Disrupted Ergosterol Synthesis Disrupted Ergosterol Synthesis Fungal Cell Viability Fungal Cell Viability Fungal Cell Membrane Integrity->Fungal Cell Viability Essential for Accumulation of Toxic Sterols Accumulation of Toxic Sterols Disrupted Ergosterol Synthesis->Accumulation of Toxic Sterols Altered Membrane Permeability Altered Membrane Permeability Accumulation of Toxic Sterols->Altered Membrane Permeability Fungal Cell Death Fungal Cell Death Altered Membrane Permeability->Fungal Cell Death Anticancer_Mechanisms cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Imidazole Derivatives Imidazole Derivatives Protein Kinases Protein Kinases Imidazole Derivatives->Protein Kinases Inhibit Tubulin Tubulin Imidazole Derivatives->Tubulin Inhibit Polymerization DNA DNA Imidazole Derivatives->DNA Intercalate/Alkylate Other Enzymes (HDAC, PARP) Other Enzymes (HDAC, PARP) Imidazole Derivatives->Other Enzymes (HDAC, PARP) Inhibit Inhibition of Proliferation Inhibition of Proliferation Protein Kinases->Inhibition of Proliferation Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest Apoptosis Apoptosis DNA->Apoptosis Other Enzymes (HDAC, PARP)->Apoptosis Antihypertensive_Workflow cluster_synthesis Drug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Antihypertensive Studies Design Imidazole Derivatives Design Imidazole Derivatives Chemical Synthesis Chemical Synthesis Design Imidazole Derivatives->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Receptor Binding Assays (I₁ and α₂) Receptor Binding Assays (I₁ and α₂) Purification & Characterization->Receptor Binding Assays (I₁ and α₂) Ex Vivo Vasorelaxation Studies Ex Vivo Vasorelaxation Studies Purification & Characterization->Ex Vivo Vasorelaxation Studies Animal Models (e.g., SHR) Animal Models (e.g., SHR) Receptor Binding Assays (I₁ and α₂)->Animal Models (e.g., SHR) Ex Vivo Vasorelaxation Studies->Animal Models (e.g., SHR) Blood Pressure Measurement Blood Pressure Measurement Animal Models (e.g., SHR)->Blood Pressure Measurement Dose-Response Analysis Dose-Response Analysis Blood Pressure Measurement->Dose-Response Analysis

References

Application Notes & Protocols: 1-(2-methylphenyl)-1H-imidazole-2-thiol as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 1-(2-methylphenyl)-1H-imidazole-2-thiol as a potential selective cyclooxygenase-2 (COX-2) inhibitor. The imidazole moiety is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant anti-inflammatory properties.[1][2][3] This guide outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks for the synthesis, in vitro characterization, in vivo efficacy testing, and in silico analysis of the title compound. By integrating established methodologies with expert insights, this document serves as a self-contained resource for a thorough preclinical investigation.

Introduction: The Rationale for Targeting COX-2 with Imidazole-Based Compounds

Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological "housekeeping" functions like gastric cytoprotection, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects due to the inhibition of COX-1.[5]

The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy, offering the potential for reduced side effects.[5] The imidazole ring is a versatile heterocyclic scaffold known to be present in many biologically active compounds.[2][3] Specifically, derivatives of imidazole-2-thiol have shown promise as anti-inflammatory agents, making this compound a compelling candidate for investigation as a novel COX-2 inhibitor.[6] This guide provides the necessary protocols to systematically evaluate its potential.

COX-2 Signaling Pathway

The diagram below illustrates the inflammatory cascade initiated by cell membrane damage and the central role of COX-2 in prostaglandin synthesis.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Damaged Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 activates AA Arachidonic Acid (AA) PLA2->AA cleaves COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Test_Compound 1-(2-methylphenyl)-1H- imidazole-2-thiol Test_Compound->COX2 inhibits

Caption: COX-2 signaling pathway in inflammation.

Synthesis of this compound

While various methods exist for the synthesis of imidazole derivatives, a common approach involves the reaction of an appropriate isothiocyanate with an aminoacetaldehyde dimethyl acetal followed by cyclization.[7]

Protocol 2.1: Synthesis
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylphenyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagent : Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the solution.

  • Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization : After cooling to room temperature, add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and heat the mixture to reflux for another 2-3 hours to induce cyclization and deprotection.

  • Work-up : Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Purification : Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization : Confirm the structure of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Evaluation

The primary in vitro evaluation aims to determine the compound's inhibitory potency against COX-1 and COX-2 to establish its efficacy and selectivity. A cytotoxicity assessment is also crucial to ensure that the observed inhibition is not due to cell death.

Protocol 3.1: COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzymes.[8]

  • Reagent Preparation : Prepare assay buffer, heme, and stock solutions of the test compound, a non-selective inhibitor (e.g., indomethacin), and a selective COX-2 inhibitor (e.g., celecoxib) in DMSO.

  • Enzyme Preparation : Dilute human recombinant COX-1 and COX-2 enzymes to the desired working concentration in the assay buffer.

  • Assay Plate Setup : In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition : Add serial dilutions of the test compound and reference inhibitors to the wells. Include a vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add arachidonic acid (substrate) to all wells to start the reaction.

  • Detection : After a 10-minute incubation at 37°C, add a colorimetric substrate (e.g., TMPD). The appearance of oxidized TMPD is monitored by measuring the absorbance at 590 nm.

  • Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by non-linear regression analysis. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Table 1: Hypothetical COX Inhibition Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
This compound15.20.1884.4
Celecoxib (Reference)13.60.08170.0
Indomethacin (Reference)0.110.580.19
Protocol 3.2: Cell Viability (MTT) Assay

The MTT assay assesses cell metabolic activity as an indicator of cell viability.[9]

  • Cell Seeding : Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization : Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping : Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at different doses (e.g., 10, 25, 50 mg/kg).

  • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration : Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema : One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement : Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis : Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Table 2: Hypothetical In Vivo Anti-inflammatory Activity
Treatment Group (p.o.)Dose (mg/kg)Paw Edema Inhibition at 3h (%)
Vehicle Control-0
This compound1025.5
This compound2548.2
This compound5065.8
Indomethacin (Reference)1070.1

Experimental Workflow Diagram

in_vivo_workflow start Start: Acclimatize Rats grouping Animal Grouping (n=6 per group) start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline dosing Oral Administration (Vehicle, Test Compound, Indomethacin) baseline->dosing induction Inject 0.1 mL 1% Carrageenan (1 hour post-dosing) dosing->induction measurement Measure Paw Volume (Vt) at 1, 2, 3, 4 hours induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End: Report Results analysis->end

Caption: Workflow for the in vivo paw edema assay.

In Silico Analysis: Molecular Docking

Molecular docking studies can provide insights into the potential binding mode of this compound within the COX-2 active site, helping to rationalize its activity and selectivity.[12]

Protocol 5.1: Molecular Docking Study
  • Protein Preparation : Obtain the crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : Draw the 3D structure of this compound and perform energy minimization using a suitable force field.

  • Active Site Definition : Define the binding site of COX-2 based on the co-crystallized ligand or known active site residues.

  • Docking Simulation : Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the defined active site of the COX-2 protein.

  • Analysis of Results : Analyze the predicted binding poses, docking scores (binding energy), and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues like Arg513, Tyr355, and Ser530. Compare these interactions with those of known selective COX-2 inhibitors.[8]

Conclusion

This guide provides a structured and comprehensive framework for the systematic evaluation of this compound as a novel, selective COX-2 inhibitor. By following these detailed protocols, researchers can efficiently synthesize the compound and rigorously assess its in vitro potency and selectivity, in vivo anti-inflammatory efficacy, and potential binding interactions through molecular modeling. The collective data from these studies will provide a robust foundation for its further development as a potential therapeutic agent.

References

in vitro testing methods for 1-(2-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(2-methylphenyl)-1H-imidazole-2-thiol

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of this compound. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the compound's preliminary biological activity profile. The structure of this guide is designed to follow a logical, tiered approach, beginning with foundational safety and activity screening and progressing to more specific mechanistic assays.

Introduction: The Scientific Rationale

The compound this compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry. The imidazole ring is a privileged scaffold, present in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore.[3][4] The addition of a thiol (-SH) group at the 2-position introduces a highly reactive nucleophilic center, suggesting potential for covalent interactions with biological targets and significant antioxidant activity.[5][6]

Given this structural composition, a systematic in vitro evaluation is essential to profile the compound's biological effects. This guide presents a strategic workflow, starting with broad assessments of cytotoxicity and antioxidant potential, followed by more targeted assays to probe for specific enzyme inhibition and receptor interaction.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for accurate experimental design, particularly for preparing stock solutions and understanding potential liabilities.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂SPubChem CID: 4961771[7]
Molecular Weight 190.26 g/mol PubChem CID: 4961771[7]
CAS Number 25372-14-9ChemicalBook[8]
Predicted Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, ethanol.General knowledge

Experimental Workflow: A Tiered Approach

A logical progression of experiments is crucial for efficient resource allocation and data interpretation. We propose a tiered approach that uses data from initial broad-spectrum assays to inform and guide subsequent, more specific investigations.

G Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) Enzyme Enzyme Inhibition (e.g., Thiol-Dependent Enzymes) Cytotoxicity->Enzyme Determines non-toxic concentration range Receptor Receptor Binding (Competitive Assays) Cytotoxicity->Receptor Determines non-toxic concentration range Antioxidant Antioxidant Capacity (DPPH & ABTS Assays) Antioxidant->Enzyme Informs target selection (e.g., redox-sensitive enzymes)

Caption: Tiered experimental workflow for in vitro characterization.

Tier 1: Foundational In Vitro Assays

This initial phase is designed to establish the compound's fundamental interaction with biological systems: its general toxicity and its capacity to neutralize free radicals.

Cytotoxicity Profiling

Scientific Rationale: Before assessing any specific biological activity, it is imperative to determine the concentration range at which this compound exhibits toxicity to cells.[9][10] This context is critical for all subsequent experiments to ensure that observed effects are not simply artifacts of cell death. We will employ two distinct assays that measure different aspects of cytotoxicity.

A. MTT Assay for Metabolic Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2, or a project-relevant line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM) in cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (negative control) and "vehicle only" (DMSO control) wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).

B. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9] It serves as a complementary method to the MTT assay.

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well, as per the manufacturer's instructions (e.g., Abcam ab65393).

  • Incubation & Measurement: Incubate for 10-30 minutes at room temperature, protected from light. Measure the absorbance at 450 nm.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each concentration relative to the positive control. Determine the TC₅₀ (half-maximal toxic concentration).

Antioxidant Capacity Assessment

Scientific Rationale: The thiol group is a well-known scavenger of reactive oxygen species (ROS). Therefore, assessing the antioxidant potential of this compound is a logical first step in characterizing its activity. The DPPH and ABTS assays are widely used for this purpose due to their simplicity and reliability.[11][12][13][14]

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[13][14]

Caption: Mechanism of DPPH radical scavenging by a thiol antioxidant.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a serial dilution of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.[12]

  • Reaction: In a 96-well plate, add 50 µL of the compound dilutions to 150 µL of the DPPH solution.[13]

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance at 517 nm.[15]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.[11][13]

  • Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[13]

  • Working Solution: Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 (± 0.02) at 734 nm.[13]

  • Reaction: Add 20 µL of the compound sample (in various concentrations) to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation & Measurement: Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value, similar to the DPPH assay.

Tier 2: Mechanistic & Target-Specific Assays

Results from Tier 1 will guide the selection of these more focused assays. A significant antioxidant profile might suggest exploring redox-sensitive enzymes, while low cytotoxicity allows for a broader screening against various targets.

Enzyme Inhibition Assays

Scientific Rationale: The thiol group of the compound can act as a nucleophile, potentially forming covalent or non-covalent bonds with enzyme active sites, particularly those containing reactive cysteine residues.[5][16] Thiol isomerases and cysteine proteases are prime examples of such enzymes.[17] A general screening protocol against a representative thiol-dependent enzyme is a valuable next step.

G Enzyme Enzyme (E) Active Site ES E-S Complex Product Formation Enzyme->ES + S EI E-I Complex No Product Enzyme->EI + I Substrate Substrate (S) Substrate->ES Inhibitor Inhibitor (I) This compound Inhibitor->EI

Caption: Principle of a competitive enzyme inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.5.

    • Papain Stock: Prepare a 1 mg/mL stock of papain in assay buffer. Activate it by adding 5 mM DTT and incubating for 15 minutes at 37°C. Then, dilute to the final working concentration.

    • Substrate: Prepare a 1 mM stock of a fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.

    • Inhibitor: Prepare a serial dilution of this compound in assay buffer.

  • Reaction Setup (96-well black plate):

    • Add 50 µL of assay buffer.

    • Add 10 µL of the inhibitor dilutions (or buffer for control).

    • Add 20 µL of the activated papain solution.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This step is critical to allow for potential time-dependent or covalent inhibition.[18]

  • Initiate Reaction: Add 20 µL of the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Receptor Binding Assays

Scientific Rationale: Imidazole derivatives are known to interact with a wide array of G-protein coupled receptors (GPCRs) and other receptor types.[19][20] A competitive binding assay is the standard method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).[21][22][23]

This type of assay requires specialized facilities and reagents but is the gold standard for assessing binding affinity.

  • Components:

    • Receptor Source: Membranes prepared from cells or tissues expressing the target receptor.

    • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

    • Test Compound: this compound.

    • Non-specific Binder: A high concentration of an unlabeled ligand to determine non-specific binding.

  • General Procedure:

    • Receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound are incubated together until equilibrium is reached.[22]

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.[24]

    • The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Summary of Data Presentation

All quantitative data should be summarized for clear comparison. The half-maximal concentration (IC₅₀, TC₅₀) is the most common metric derived from these assays.

Assay TypeAssay NameEndpoint MeasuredResult MetricExample Value
Cytotoxicity MTTMetabolic ActivityIC₅₀> 100 µM
Cytotoxicity LDHMembrane IntegrityTC₅₀> 100 µM
Antioxidant DPPH ScavengingRadical NeutralizationIC₅₀15.2 ± 1.8 µM
Antioxidant ABTS ScavengingRadical Cation NeutralizationIC₅₀11.8 ± 1.3 µM
Enzyme Inhibition Papain AssaySubstrate CleavageIC₅₀25.6 ± 3.1 µM
Receptor Binding Receptor X AssayLigand DisplacementKᵢ1.2 ± 0.4 µM

Note: Example values are hypothetical and for illustrative purposes only.

Conclusion

This application guide provides a robust, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, antioxidant potential, enzyme inhibition, and receptor binding, researchers can build a comprehensive preliminary profile of the compound's biological activities. The data generated from these protocols will serve as a critical foundation for guiding further mechanistic studies, lead optimization efforts, and more complex biological evaluations.

References

Application Notes and Protocols for the Analytical Characterization of Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazole-2-thiols

Imidazole-2-thiols, and their tautomeric form imidazole-2-thiones, are a fascinating and important class of heterocyclic compounds. Their unique structural features, including the presence of a reactive thiol/thione group and the versatile imidazole core, make them valuable building blocks in medicinal chemistry and materials science.[1] These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[2][3] The biological activity of imidazole-2-thiol derivatives is often intrinsically linked to their tautomeric equilibrium, which can be influenced by their surrounding chemical environment.[4] A thorough analytical characterization is therefore paramount for researchers, scientists, and drug development professionals to understand their structure-activity relationships, ensure quality control, and develop novel applications.

This comprehensive guide provides an in-depth exploration of the key analytical techniques for the characterization of imidazole-2-thiols. We will delve into the principles behind each method, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for their effective implementation.

The Tautomeric Equilibrium: A Central Analytical Challenge

A defining feature of imidazole-2-thiols is their existence in a dynamic equilibrium between the thiol and thione tautomers.[4] The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the imidazole ring. Understanding and characterizing this tautomerism is a critical aspect of their analysis.

Caption: Thione-thiol tautomerism in imidazole-2-thiols.

Spectroscopic Techniques: Elucidating Molecular Structure

Spectroscopic methods are indispensable for the structural elucidation of imidazole-2-thiols and for probing their tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone technique for the unambiguous structure determination of imidazole-2-thiol derivatives.[2][5]

Expertise & Experience: The chemical shifts of key protons and carbons provide a wealth of information. For instance, the presence of a broad singlet in the ¹H NMR spectrum between δ 12-14 ppm is often indicative of the N-H proton in the thione form.[5] Conversely, the appearance of a signal for an S-H proton, typically in the range of δ 3-4 ppm, would suggest the presence of the thiol tautomer.[6] In ¹³C NMR, the chemical shift of the C=S carbon in the thione form is characteristically found in the downfield region of δ 175-185 ppm.[3][5][7]

Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as HSQC and HMBC, provides a self-validating system for complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the imidazole-2-thiol derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the proton signals to determine the relative number of protons.

    • Assign the chemical shifts of both protons and carbons to the corresponding atoms in the molecule.[2][5]

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H (Thione)12.0 - 14.0 (broad singlet)[5]-
S-H (Thiol)3.0 - 4.0 (singlet)[6]-
C=S (Thione)-175.0 - 185.0[3][5][7]
Imidazole Ring Protons6.5 - 8.0[5]115.0 - 140.0[3]

Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in imidazole-2-thiol/thione systems.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups and for distinguishing between the thiol and thione tautomers.[4]

Expertise & Experience: The thione form exhibits a characteristic C=S stretching vibration, typically in the range of 1020-1350 cm⁻¹.[5][6] The presence of the thiol tautomer can be confirmed by a weak S-H stretching band around 2550 cm⁻¹.[8] The N-H stretching vibration of the thione form is usually observed as a broad band in the region of 3100-3400 cm⁻¹.[5]

Trustworthiness: The presence or absence of these characteristic bands provides strong evidence for the dominant tautomeric form in the solid state or in a particular solvent.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that is transparent in the IR region of interest.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the pure solvent or KBr pellet.

    • Record the spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5][6][8]

Vibrational Mode Frequency Range (cm⁻¹) Tautomer
N-H stretch3100 - 3400 (broad)[5]Thione
S-H stretch~2550 (weak)[8]Thiol
C=S stretch1020 - 1350[5][6]Thione
C=N stretch1580 - 1620[5]Both

Table 2: Characteristic IR absorption frequencies for imidazole-2-thiol/thione tautomers.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantification and Tautomer Analysis

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of imidazole-2-thiols and can also provide insights into their tautomeric equilibrium.[9]

Expertise & Experience: Imidazole-2-thiol derivatives typically exhibit characteristic absorption maxima in the UV region. The position and intensity of these bands can be influenced by the solvent and the tautomeric form present.[1] For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions.[10] It's important to note that imidazole itself absorbs UV radiation, which needs to be considered when it's present as an impurity or in the elution buffer during chromatographic purification.[10]

Trustworthiness: When used with appropriate standards and blanks, UV-Vis spectroscopy provides a reliable and cost-effective method for quantification.

Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the imidazole-2-thiol derivative of known concentrations in a suitable solvent (e.g., ethanol, acetonitrile).

  • Instrument Setup:

    • Use a UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorbance (λ_max) by scanning a standard solution across the UV-Vis range.

    • Set the instrument to measure absorbance at the determined λ_max.

  • Measurement and Calibration:

    • Measure the absorbance of the blank (pure solvent).

    • Measure the absorbance of each standard solution.

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent and measure its absorbance.

    • Determine the concentration of the sample from the calibration curve.

Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of imidazole-2-thiol derivatives and for obtaining structural information through fragmentation analysis.[5]

Expertise & Experience: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques.[11] The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to elucidate the structure of the molecule.[12]

Trustworthiness: The high accuracy and sensitivity of modern mass spectrometers make this a highly reliable technique for molecular weight determination and structural confirmation.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with the addition of a small amount of formic acid to promote ionization.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the analyte.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis:

    • Identify the molecular ion peak and any adducts.

    • If using HRMS, calculate the elemental composition from the accurate mass.

    • If performing MS/MS, analyze the fragmentation pattern to confirm the structure.

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are essential for separating imidazole-2-thiols from complex mixtures and for their quantification.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of imidazole-2-thiols in various matrices, including pharmaceutical formulations and biological samples.[13][14]

Expertise & Experience: Reversed-phase HPLC with a C18 column is a common choice for the separation of these moderately polar compounds.[14][15] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[12] UV detection is frequently employed for quantification, with the detection wavelength set at the λ_max of the analyte.[16] For more complex matrices or lower detection limits, coupling HPLC with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity.[12]

Trustworthiness: Validated HPLC methods provide accurate and reproducible quantitative results, making them suitable for quality control and regulatory purposes.

Experimental Protocol: Reversed-Phase HPLC-UV Analysis

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (pH 6.86) in a 25:75 (v/v) ratio.[15] The exact composition may need to be optimized for specific compounds.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: Ambient or controlled (e.g., 30 °C).

    • Injection volume: 10-20 µL.

    • Detection wavelength: Set at the λ_max of the imidazole-2-thiol derivative (e.g., 254 nm).[15]

  • Quantification:

    • Prepare a calibration curve using standard solutions of the analyte.

    • Inject the sample and integrate the peak area of the analyte.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Gas Chromatography (GC)

For volatile and thermally stable imidazole-2-thiol derivatives, gas chromatography, often coupled with mass spectrometry (GC-MS), can be a powerful analytical tool.[13]

Expertise & Experience: Derivatization may be necessary to increase the volatility and thermal stability of the analytes. The choice of a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is crucial for achieving good separation.[13] Flame ionization detection (FID) can be used for quantification, while mass spectrometry provides structural confirmation.

Trustworthiness: GC-MS offers high sensitivity and selectivity, making it a reliable technique for the analysis of trace amounts of imidazole-2-thiols in complex matrices.

Electrochemical Techniques: Probing Redox Properties

Electrochemical methods can be employed to investigate the redox properties of imidazole-2-thiols and for their quantitative determination.[9]

Expertise & Experience: Techniques such as cyclic voltammetry can be used to determine the oxidation and reduction potentials of these compounds.[9] The thiol/thione group is electrochemically active, and its oxidation can be monitored.[17] These methods can be highly sensitive and are amenable to the development of electrochemical sensors for the detection of imidazole-2-thiols.[18]

Trustworthiness: Electrochemical methods, when properly calibrated, can provide accurate and sensitive measurements of imidazole-2-thiol concentrations.

Conclusion

The comprehensive characterization of imidazole-2-thiols requires a multi-technique approach. The judicious application of spectroscopic, spectrometric, chromatographic, and electrochemical methods provides a complete picture of their structure, purity, and properties. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently and accurately analyze this important class of compounds.

References

Application Notes and Protocols for In Vivo Studies of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in In Vivo Research

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of compounds with diverse biological activities, including anticancer, antifungal, and antiparasitic properties.[1][2][3] The journey from a promising in vitro hit to a viable clinical candidate is arduous, with in vivo studies representing a critical juncture. The design and execution of these animal studies, particularly the determination of appropriate dosage and administration routes, are paramount for generating meaningful and reproducible data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of in vivo studies with imidazole-based compounds, ensuring scientific integrity and fostering translational success.

Part 1: Foundational Principles of In Vivo Dosing and Administration

The selection of a starting dose and administration route for a novel imidazole compound is not arbitrary but rather a decision rooted in a confluence of factors. A thorough understanding of the compound's physicochemical properties, in vitro efficacy, and the study's objectives is essential.

Factors Influencing Dosage Selection

The therapeutic window of a drug is the range between the minimum effective dose and the maximum tolerated dose. Identifying this window is a primary goal of early in vivo studies. Key factors that guide initial dose selection include:

  • In Vitro Potency (IC50/EC50): The concentration at which the compound elicits a half-maximal response in cell-based assays serves as a preliminary benchmark. However, direct extrapolation to an in vivo dose is not feasible and requires consideration of pharmacokinetic and pharmacodynamic (PK/PD) properties.[4]

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of the compound dictates its bioavailability and half-life.[5][6] Imidazole compounds exhibit a wide range of pharmacokinetic properties.[7][8] Understanding these parameters is crucial for determining the dosing frequency and maintaining therapeutic concentrations at the target site.

  • Toxicity Profile: Acute and chronic toxicity studies are indispensable for establishing a safe starting dose. The No-Observed-Adverse-Effect Level (NOAEL) from preliminary toxicity studies is a critical parameter.[9] Imidazole compounds can exhibit toxicity, and it's important to assess this early.[10][11]

  • Animal Model and Disease State: The species, strain, age, and health status of the animal model can significantly influence drug metabolism and response.[12][13][14] The severity of the disease being modeled may also necessitate dose adjustments.[12][13]

  • Compound Formulation: The solubility and stability of the imidazole compound will influence the choice of vehicle and, consequently, its absorption and bioavailability.[15] Many imidazole derivatives have limited water solubility, requiring specialized formulations.[6]

Selection of Administration Route

The route of administration is chosen based on the desired therapeutic effect (local or systemic), the compound's properties, and the practicalities of the animal model.[16][17]

  • Oral (PO): Convenient and clinically relevant for many indications.[16] However, bioavailability can be limited by first-pass metabolism in the liver, a common metabolic site for many drugs.[5]

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action.[18] It is often used in initial pharmacokinetic studies to determine clearance and volume of distribution.[8]

  • Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption into the systemic circulation. However, it can be associated with local irritation and is less clinically translatable.[19]

  • Subcutaneous (SC): Provides slower and more sustained absorption compared to IV or IP routes.[17]

  • Topical: Suitable for localized treatments, such as in models of skin infections with antifungal imidazole compounds.[20][21]

The following diagram illustrates the decision-making process for selecting an appropriate administration route.

RouteSelection A Study Objective C Desired Effect A->C B Compound Properties D Solubility & Stability B->D E Systemic Effect C->E F Local Effect C->F G High Solubility D->G H Low Solubility D->H I Oral (PO) E->I Clinically Relevant J Intravenous (IV) E->J 100% Bioavailability K Intraperitoneal (IP) E->K Rodent Studies L Subcutaneous (SC) E->L Sustained Release M Topical F->M G->J H->I Formulation Needed

Caption: Decision tree for selecting an in vivo administration route.

Part 2: Experimental Protocols

Adherence to well-defined and validated protocols is the cornerstone of reproducible in vivo research. The following protocols provide a detailed, step-by-step guide for the preparation and administration of imidazole compounds.

Protocol: Formulation of Imidazole Compounds for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of an imidazole compound suitable for the chosen administration route.

Materials:

  • Imidazole test compound

  • Selected vehicle (e.g., sterile saline, PBS, DMSO, Tween 80, carboxymethylcellulose)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Selection: The choice of vehicle is critical and depends on the compound's solubility and the administration route.[15] A preliminary solubility screen is highly recommended.

    • Aqueous solutions: For water-soluble compounds, sterile saline or phosphate-buffered saline (PBS) are preferred.

    • Co-solvents: For poorly soluble compounds, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or corn oil. The final concentration of the organic solvent should be minimized to avoid toxicity.

    • Suspensions: If the compound is not soluble, a homogenous suspension can be prepared using suspending agents like 0.5% carboxymethylcellulose (CMC) or 10% Tween 80.

  • Preparation:

    • Accurately weigh the required amount of the imidazole compound.

    • If using a co-solvent, dissolve the compound in the minimum required volume of the organic solvent (e.g., DMSO).

    • Slowly add the aqueous vehicle to the dissolved compound while vortexing to prevent precipitation.

    • For suspensions, triturate the compound with a small amount of the suspending agent to form a paste, then gradually add the remaining vehicle.

  • Homogenization:

    • Vortex the final formulation thoroughly to ensure homogeneity.

    • For suspensions, sonication may be required to reduce particle size and improve stability.

  • pH Adjustment:

    • Measure the pH of the final formulation. If necessary, adjust the pH to a physiologically acceptable range (typically 6.5-7.5) using sterile HCl or NaOH.

  • Sterilization:

    • For intravenous administration, the formulation must be sterile. Filter the solution through a 0.22 µm sterile filter. Suspensions cannot be sterile-filtered and should be prepared aseptically.

  • Storage: Store the formulation appropriately based on the compound's stability (e.g., at 4°C, protected from light). Prepare fresh formulations for each experiment whenever possible.

Protocol: Administration of Imidazole Compounds to Rodents

Objective: To accurately and safely administer the prepared formulation to the animal model. All procedures must be in accordance with an IACUC-approved protocol.[17]

Materials:

  • Prepared imidazole compound formulation

  • Appropriately sized syringes and needles (see table below)

  • Animal restraint device (if necessary)

  • 70% ethanol for disinfection

Table 1: Recommended Needle Sizes and Maximum Administration Volumes for Mice and Rats [18]

RouteSpeciesNeedle GaugeMax Volume (bolus)
IV (tail vein)Mouse27-30 G5 ml/kg
Rat23-25 G5 ml/kg
IPMouse25-27 G10 ml/kg
Rat23-25 G10 ml/kg
PO (gavage)Mouse20-22 G10 ml/kg
Rat18-20 G10 ml/kg
SCMouse25-27 G10 ml/kg
Rat23-25 G5 ml/kg

Procedure (General):

  • Animal Handling: Properly restrain the animal to ensure its safety and the accuracy of the injection.

  • Dose Calculation: Calculate the exact volume to be administered based on the animal's most recent body weight and the desired dose in mg/kg.

  • Administration:

    • Oral (Gavage): Use a proper oral gavage needle with a ball tip to prevent injury. Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.[19]

    • Intravenous (Tail Vein): Place the animal in a restraint device that allows access to the tail. Warm the tail to dilate the veins. Disinfect the injection site with 70% ethanol. Insert the needle into one of the lateral tail veins and inject slowly.

    • Intraperitoneal: Position the animal with its head tilted downwards. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs. Aspirate to ensure the needle is not in a blood vessel or organ before injecting.

    • Subcutaneous: Tent the skin on the back of the animal. Insert the needle into the base of the tented skin and inject.

  • Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the experimental protocol.

The following workflow diagram outlines the key steps in a typical in vivo study involving an imidazole compound.

InVivoWorkflow A Dose Range Finding Study (e.g., Acute Toxicity) C Pharmacokinetic (PK) Study A->C Determine MTD & NOAEL B Formulation Development & Stability Testing B->C Select Vehicle & Route D Efficacy Study in Disease Model C->D Inform Dosing Regimen E Data Analysis & Interpretation D->E Evaluate Therapeutic Effect

Caption: General workflow for in vivo studies of imidazole compounds.

Part 3: Data Interpretation and Best Practices

  • Dose-Response Relationship: It is crucial to establish a clear dose-response relationship for both efficacy and toxicity. This often requires testing a range of doses.

  • Control Groups: Always include appropriate control groups, including a vehicle control group, to ensure that any observed effects are due to the test compound and not the vehicle.

  • Statistical Analysis: Employ robust statistical methods to analyze the data and determine the significance of the findings.[4]

  • Compliance with Regulations: All animal studies must be conducted in compliance with relevant guidelines and regulations, such as those from the FDA and local Institutional Animal Care and Use Committees (IACUC).[22][23]

Conclusion

The successful in vivo evaluation of imidazole compounds hinges on a well-designed and meticulously executed study protocol. By carefully considering the factors influencing dosage and administration, and by adhering to best practices in formulation and animal handling, researchers can generate high-quality, reproducible data that will be instrumental in advancing these promising therapeutic agents through the drug development pipeline.

References

Application Notes and Protocols: 1-(2-methylphenyl)-1H-imidazole-2-thiol as a Versatile Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. Among the diverse array of imidazole-containing compounds, 1-substituted-1H-imidazole-2-thiol derivatives have garnered significant attention due to their versatile reactivity and broad pharmacological applications. This application note focuses on 1-(2-methylphenyl)-1H-imidazole-2-thiol , a key precursor for the synthesis of novel compounds with potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] The presence of the 2-methylphenyl group introduces specific steric and electronic features that can be exploited to fine-tune the biological activity of the resulting derivatives.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into detailed, field-proven protocols for the synthesis of the precursor itself and its subsequent transformation into various derivatives through N-alkylation, S-alkylation, and cyclocondensation reactions. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system.

Synthesis of the Precursor: this compound

The synthesis of this compound is a critical first step. A reliable method involves the reaction of 2-methylaniline with a suitable C3 synthon and a thiocyanate source. The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methylaniline

  • 3-chloro-2,4-pentanedione

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline (0.1 mol) in ethanol (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 3-chloro-2,4-pentanedione (0.1 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • To the reaction mixture, add potassium thiocyanate (0.12 mol) in one portion.

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (500 g) with constant stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

  • Dry the product under vacuum.

Expected Yield: 75-85% Appearance: White to off-white solid

Spectroscopic Characterization Data for this compound
Technique Observed Peaks
IR (KBr, cm⁻¹) ~3100 (N-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~1250 (C=S stretch)
¹H NMR (CDCl₃, δ ppm) ~9.5 (s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H), 6.8-7.0 (m, 2H, imidazole-H), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) ~165 (C=S), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~120 (imidazole-C), ~115 (imidazole-C), ~17 (CH₃)

Synthetic Transformations: Building Novel Molecular Architectures

This compound is a versatile building block, offering multiple reaction sites for derivatization. The thiol group can be readily S-alkylated, and the imidazole nitrogen can undergo N-alkylation. Furthermore, the molecule can participate in cyclocondensation reactions to form fused heterocyclic systems.

Workflow for Derivatization of this compound

G precursor This compound n_alkylation N-Alkylation (e.g., Alkyl halides, Base) precursor->n_alkylation s_alkylation S-Alkylation (e.g., Alkyl halides, Base) precursor->s_alkylation cyclocondensation Cyclocondensation (e.g., α-Haloketones) precursor->cyclocondensation n_derivatives N-Alkyl Derivatives n_alkylation->n_derivatives s_derivatives S-Alkyl Derivatives (2-(alkylthio)-1-(2-methylphenyl)-1H-imidazoles) s_alkylation->s_derivatives fused_systems Fused Heterocycles (e.g., Imidazo[2,1-b]thiazoles) cyclocondensation->fused_systems

Caption: Synthetic pathways from the precursor.

S-Alkylation: Synthesis of 2-(Alkylthio)-1-(2-methylphenyl)-1H-imidazole Derivatives

S-alkylation of the thiol group is a common and efficient way to introduce diverse functionalities. These S-alkylated derivatives often exhibit interesting biological properties.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, acetone, DMF)

Procedure:

  • To a solution of this compound (10 mmol) in a suitable solvent (50 mL), add the base (12 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

  • Add the alkyl halide (11 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to reflux as required, monitoring the reaction by TLC. Reaction times can vary from 2 to 12 hours.

  • After completion, remove the solvent under reduced pressure.

  • To the residue, add water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Derivative Alkylating Agent Base/Solvent Yield (%) m.p. (°C) ¹H NMR (CDCl₃, δ ppm) Highlights
2-(Methylthio)-1-(2-methylphenyl)-1H-imidazole Methyl iodideNaOH/Ethanol90-9585-872.6 (s, 3H, SCH₃)
2-(Benzylthio)-1-(2-methylphenyl)-1H-imidazole Benzyl bromideK₂CO₃/Acetone85-90110-1124.3 (s, 2H, SCH₂)
Cyclocondensation: Synthesis of Imidazo[2,1-b]thiazole Derivatives

A particularly valuable reaction of this compound is its cyclocondensation with α-haloketones, leading to the formation of the imidazo[2,1-b]thiazole scaffold. This fused heterocyclic system is a well-known pharmacophore with potent anticancer and other biological activities.[3][4][5]

Materials:

  • This compound

  • α-Haloketone (e.g., phenacyl bromide, chloroacetone)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (5 mmol) in absolute ethanol (30 mL).

  • Add the α-haloketone (5.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate mixtures).

Logical Flow of Imidazo[2,1-b]thiazole Synthesis

G start Start: This compound + α-Haloketone intermediate Intermediate Formation (S-Alkylation) start->intermediate Reflux in Ethanol cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization Heat product Product: Substituted Imidazo[2,1-b]thiazole cyclization->product purification Purification (Recrystallization or Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Key steps in imidazo[2,1-b]thiazole synthesis.

Application Notes: Biological Significance of the Synthesized Derivatives

The derivatives synthesized from this compound have shown promise in various therapeutic areas.

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties.[3][4][6] Several compounds from this class have demonstrated potent cytotoxic activity against a range of cancer cell lines, including melanoma, lung, breast, and prostate cancer.[4] The mechanism of action for some of these compounds involves the inhibition of key cellular targets like tubulin polymerization or focal adhesion kinase (FAK).[4][7]

Compound Class Target Cancer Cell Lines Observed Activity Potential Mechanism
Imidazo[2,1-b]thiazoles Melanoma (A375P), Lung (A549), Breast (MCF-7)Sub-micromolar IC₅₀ values[6]FAK inhibition, Tubulin polymerization inhibition[4][7]
S-alkylated derivatives Various cancer cell linesModerate to high cytotoxicityVaries with the alkyl substituent
Antimicrobial Activity

The imidazole-2-thiol scaffold and its derivatives are known to possess significant antimicrobial activity against a spectrum of bacteria and fungi. The introduction of different substituents on the sulfur atom or the imidazole ring can modulate the antimicrobial potency and spectrum.

Compound Class Target Microorganisms Observed Activity
Imidazo[2,1-b]thiazoles Staphylococcus aureus, Escherichia coliModerate to good inhibition
S-alkylated derivatives Gram-positive and Gram-negative bacteriaVariable, dependent on the alkyl chain

Conclusion: A Gateway to Novel Chemical Entities

This compound has proven to be a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The straightforward and efficient protocols for its derivatization, coupled with the significant biological activities of the resulting products, make it an attractive starting material for drug discovery and development programs. The application notes and protocols provided herein offer a solid foundation for researchers to explore the full potential of this privileged scaffold in their quest for new therapeutic agents.

References

Application Notes and Protocols for 1-(2-methylphenyl)-1H-imidazole-2-thiol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-methylphenyl)-1H-imidazole-2-thiol in various material science applications. This document delves into the synthesis, characterization, and detailed protocols for its primary application as a corrosion inhibitor, and explores its potential in polymer coatings and chemical sensing.

Introduction

This compound, a heterocyclic compound featuring an imidazole core functionalized with a 2-methylphenyl group and a thiol group, has garnered significant interest in material science. Its unique molecular architecture, possessing both aromatic and sulfur-containing moieties, makes it a prime candidate for applications requiring surface interactions and protective film formation. The presence of nitrogen and sulfur heteroatoms, along with the π-electrons of the aromatic rings, facilitates strong adsorption onto metal surfaces, a critical attribute for corrosion inhibition.[1][2]

Compound Profile:

PropertyValue
Chemical Name This compound
CAS Number 25372-14-9[3]
Molecular Formula C₁₀H₁₀N₂S[3]
Molecular Weight 190.26 g/mol [3]
Structure Chemical structure of this compound

Part 1: Synthesis and Characterization

A reliable supply of well-characterized this compound is paramount for reproducible research. The following section outlines a common synthetic route and standard characterization techniques.

Protocol 1: Synthesis of this compound

This protocol is based on the widely adopted method for synthesizing 1,3-disubstituted imidazole-2-thiones from isothiocyanates and amino acetals.

Reaction Scheme:

Synthesis_Scheme reagent1 2-Methylphenyl isothiocyanate intermediate Thiourea Intermediate reagent1->intermediate + reagent2 Aminoacetaldehyde dimethyl acetal reagent2->intermediate product This compound intermediate->product Acidic Cyclization (e.g., HCl)

A schematic of the synthesis of this compound.

Materials:

  • 2-Methylphenyl isothiocyanate

  • Aminoacetaldehyde dimethyl acetal[4][5]

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Thiourea Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylphenyl isothiocyanate (1 equivalent) in ethanol.

    • Slowly add aminoacetaldehyde dimethyl acetal (1 equivalent) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • After the formation of the thiourea intermediate is complete, slowly add concentrated hydrochloric acid (2-3 equivalents) to the reaction mixture.

    • Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization

The synthesized compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, the imidazole ring protons, the methyl group protons, and the N-H proton of the thiol tautomer.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in the aromatic ring, the imidazole ring (including the C=S carbon), and the methyl group.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic and imidazole rings (around 1450-1600 cm⁻¹), and a strong C=S stretching band (around 1200-1300 cm⁻¹).[8][9][10]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass.

Part 2: Application as a Corrosion Inhibitor

The primary and most well-documented application of this compound in material science is as a corrosion inhibitor, particularly for mild steel in acidic environments.[1][2][11] The inhibitor functions by adsorbing onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions of the corrosion process.

Mechanism of Corrosion Inhibition

The high inhibition efficiency of this compound is attributed to its molecular structure:

  • Heteroatoms (N, S): The lone pairs of electrons on the nitrogen and sulfur atoms act as active centers for coordination with the vacant d-orbitals of iron atoms on the steel surface.

  • Aromatic Ring: The π-electrons of the 2-methylphenyl group and the imidazole ring facilitate strong adsorption through π-stacking interactions with the metal surface.

  • Protective Film Formation: This adsorption leads to the formation of a thin, stable, and hydrophobic film on the metal surface, which isolates it from the corrosive medium.

Corrosion_Inhibition_Mechanism cluster_surface Metal Surface (e.g., Mild Steel) Inhibitor This compound Metal Fe Inhibitor->Metal Adsorption via N, S heteroatoms and π-electrons H_plus H⁺ H_plus->Metal Cathodic Reaction (Inhibited) Cl_minus Cl⁻ Fe²⁺ Fe²⁺ Metal->Fe²⁺ Anodic Reaction (Inhibited)

Mechanism of corrosion inhibition by this compound.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the standard electrochemical methods for quantifying the effectiveness of this compound as a corrosion inhibitor.

Materials and Equipment:

  • Mild steel coupons (e.g., Q235) with a defined exposed surface area.

  • Corrosive medium: 1 M Hydrochloric acid (HCl) solution.

  • This compound.

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE) or Ag/AgCl electrode).

  • Frequency Response Analyzer for Electrochemical Impedance Spectroscopy (EIS).

  • Deionized water.

  • Acetone and ethanol for cleaning.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 10⁻² M).

    • Prepare a series of test solutions by adding different volumes of the stock solution to 1 M HCl to achieve the desired inhibitor concentrations (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M). A blank solution of 1 M HCl without the inhibitor should also be prepared.

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

    • Mount the prepared coupon as the working electrode in the electrochemical cell, ensuring only a known surface area is exposed to the solution.

  • Electrochemical Measurements:

    • Open Circuit Potential (OCP): Immerse the three-electrode setup in the test solution and monitor the OCP until a stable value is reached (typically 30-60 minutes).

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at the stable OCP.

      • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.

      • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

    • Potentiodynamic Polarization:

      • After EIS, perform potentiodynamic polarization scans by sweeping the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

      • Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots. The inhibition efficiency (IE%) can be calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Data Presentation:

Inhibitor Conc. (M)Rct (Ω cm²)IE% (from EIS)icorr (µA/cm²)IE% (from Polarization)
0 (Blank)Value-Value-
10⁻⁶ValueValueValueValue
10⁻⁵ValueValueValueValue
10⁻⁴ValueValueValueValue
10⁻³ValueValueValueValue

Part 3: Potential Applications in Polymer Coatings and Sensors

While less explored, the unique properties of this compound suggest its potential in advanced material applications.

Application in Anti-Corrosion Coatings

The incorporation of this compound into polymer coatings can enhance their anti-corrosion properties. The thiol group can participate in "thiol-ene" click chemistry reactions, allowing for its covalent attachment to the polymer matrix, which can prevent leaching and provide long-term protection.[12][13][14]

Thiol_Ene_Coating cluster_reactants Coating Formulation Thiol This compound Product Functionalized Anti-Corrosion Coating Thiol->Product + Polymer Unsaturated Polymer (e.g., with vinyl or allyl groups) Polymer->Product UV initiator or catalyst

Workflow for incorporating the thiol into a polymer coating via thiol-ene chemistry.

Protocol 3: Formulation of an Anti-Corrosion Coating (Hypothetical)

Materials:

  • This compound

  • A polymer with unsaturated groups (e.g., an acrylate or vinyl ether-based resin).

  • A suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

  • Volatile organic solvent (e.g., toluene or xylene).

  • Metal substrate for coating (e.g., steel panel).

  • UV curing lamp.

Procedure:

  • Formulation:

    • Dissolve the unsaturated polymer resin in the organic solvent.

    • Add this compound to the polymer solution (e.g., 1-5 wt%).

    • Add the photoinitiator to the mixture (e.g., 1-3 wt%).

    • Stir the formulation until a homogeneous solution is obtained.

  • Coating Application:

    • Apply the formulated coating to the prepared metal substrate using a suitable method (e.g., spin coating, dip coating, or doctor blading).

  • Curing:

    • Expose the coated substrate to UV radiation for a specified time to initiate the thiol-ene reaction and cure the coating.

  • Evaluation:

    • The anti-corrosion performance of the cured coating can be evaluated using the electrochemical methods described in Protocol 2.

Application as a Chemical Sensor

The imidazole and thiol moieties can act as binding sites for specific metal ions. Upon binding, changes in the photophysical properties (e.g., fluorescence) of the molecule can occur, forming the basis for a chemosensor.[15][16]

Protocol 4: Development of a Fluorescent Chemosensor (Hypothetical)

Materials:

  • This compound.

  • A suitable solvent (e.g., acetonitrile or a buffer solution).

  • A range of metal salt solutions (e.g., Hg²⁺, Pb²⁺, Cu²⁺, etc.).

  • Fluorometer.

Procedure:

  • Sensor Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

  • Fluorescence Titration:

    • Record the fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of a specific metal ion solution to the sensor solution.

    • Record the fluorescence spectrum after each addition.

    • A significant change in fluorescence intensity (quenching or enhancement) upon the addition of a particular metal ion indicates a sensing event.

  • Selectivity Study:

    • Repeat the titration with a range of different metal ions to assess the selectivity of the sensor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-methylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction between 2-bromo-1-(2-methylphenyl)ethan-1-one and thiourea to form the imidazole-2-thiol is a condensation reaction that may require specific conditions to proceed to completion. Insufficient reaction time or temperature can lead to a low yield.

  • Solution:

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, extend the reflux period.

    • Optimize Temperature: Ensure the reaction mixture is maintained at the appropriate reflux temperature. For many imidazole syntheses, a gentle reflux is sufficient.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate. While ethanol is commonly used, exploring other polar protic solvents like n-propanol or isopropanol might be beneficial.

Potential Cause 2: Degradation of Starting Materials or Product

  • Explanation: The starting materials or the final product might be sensitive to prolonged exposure to high temperatures or acidic/basic conditions, leading to decomposition.

  • Solution:

    • Controlled Heating: Use a temperature-controlled heating mantle and monitor the internal reaction temperature.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the thiol group.

Potential Cause 3: Issues with Reagent Quality

  • Explanation: The purity of the starting materials, particularly the 2-bromo-1-(2-methylphenyl)ethan-1-one, is crucial. Impurities can interfere with the reaction.

  • Solution:

    • Verify Purity: Check the purity of the starting materials by techniques such as NMR or melting point analysis.

    • Purify Starting Materials: If impurities are detected, purify the starting materials before use. Recrystallization is often a suitable method for solid starting materials.

Problem 2: Formation of Significant Side Products

Potential Cause 1: Formation of Bis(1-(2-methylphenyl)-1H-imidazol-2-yl)disulfide

  • Explanation: The thiol group in the product is susceptible to oxidation, leading to the formation of a disulfide-linked dimer, especially in the presence of air.

  • Solution:

    • Inert Atmosphere: As mentioned earlier, conducting the reaction and work-up under an inert atmosphere can minimize oxidation.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant to the work-up can prevent disulfide formation.

Potential Cause 2: Alternative Cyclization or Polymerization Pathways

  • Explanation: Under certain conditions, thiourea can react in different ways, or the intermediate products can polymerize. The presence of strong acids or bases can sometimes promote these side reactions.

  • Solution:

    • Control pH: Maintain a neutral or slightly acidic pH during the reaction. The use of a buffer can be considered.

    • Stoichiometry: Ensure the correct stoichiometric ratio of the reactants. An excess of one reactant might favor side product formation.

Problem 3: Difficulty in Product Purification

Potential Cause 1: Co-elution with Starting Materials or Side Products

  • Explanation: The product may have a similar polarity to the starting materials or some of the side products, making separation by column chromatography challenging.

  • Solution:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

    • Recrystallization: This is often a highly effective method for purifying solid products. Try different solvent systems for recrystallization to obtain pure crystals. A patent on a related compound, ethyl (R)-2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, highlights that the compound can be difficult to crystallize and may initially present as an oily substance.[1] Developing a specific crystalline form can be beneficial for purification and stability.[1]

Potential Cause 2: Product is an Oil or a Low-Melting Solid

  • Explanation: As observed with similar compounds, the product may not be a well-defined crystalline solid at room temperature, which complicates isolation.[1]

  • Solution:

    • Trituration: Try triturating the crude product with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification or to wash away non-polar impurities.

    • Salt Formation: If the product has a basic nitrogen, consider forming a salt (e.g., hydrochloride) to facilitate crystallization and purification.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 2-bromo-1-(2-methylphenyl)ethan-1-one + Thiourea Reaction Reflux in Ethanol Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Cooling Cool and Pour into Ice Water Crude_Mixture->Cooling Filtration Filter Precipitate Cooling->Filtration Purification Recrystallization from Ethanol Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: The yield can vary depending on the specific reaction conditions and the purity of the starting materials. A study on a similar synthesis of this compound reported a yield of 92.1%.[2] However, yields in the range of 60-80% are more commonly reported for similar imidazole-2-thiol syntheses in the literature.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the C=S and N-H bonds.

Q3: Are there any specific safety precautions I should take?

A3: Yes, standard laboratory safety procedures should be followed.

  • 2-bromo-1-(2-methylphenyl)ethan-1-one is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • The use of flammable solvents like ethanol requires that the reaction be performed away from open flames.

Q4: Can I use a different starting material instead of 2-bromo-1-(2-methylphenyl)ethan-1-one?

A4: Yes, α-chloro or α-iodo ketones can also be used. The reactivity may vary, with the iodo analog being more reactive and the chloro analog being less reactive than the bromo compound. Reaction times may need to be adjusted accordingly.

Q5: What is the mechanism of this reaction?

A5: The reaction proceeds through a Hantzsch-type synthesis. The thiourea acts as a nucleophile, attacking the α-carbon of the ketone. This is followed by an intramolecular cyclization and dehydration to form the imidazole ring.

Reaction Parameter Optimization

The following table provides a summary of key reaction parameters and their potential impact on the yield of this compound.

ParameterTypical RangeEffect on YieldTroubleshooting Tips
Temperature Reflux (Ethanol: ~78 °C)Higher temperatures can increase reaction rate but may also lead to degradation.Monitor for product degradation at higher temperatures.
Reaction Time 4-12 hoursInsufficient time leads to incomplete reaction; excessive time can cause degradation.Monitor reaction progress by TLC to determine the optimal time.
Solvent Ethanol, Methanol, PropanolPolar protic solvents are generally effective.If yield is low in ethanol, consider trying methanol or propanol.[2]
Reactant Ratio 1:1 to 1:1.2 (Ketone:Thiourea)A slight excess of thiourea may drive the reaction to completion.A large excess of thiourea can complicate purification.

Mechanistic Pathway

The diagram below illustrates the proposed reaction mechanism for the formation of this compound from 2-bromo-1-(2-methylphenyl)ethan-1-one and thiourea.

Reaction_Mechanism Start 2-bromo-1-(2-methylphenyl)ethan-1-one + Thiourea Intermediate1 Nucleophilic Attack & S-Alkylation Start->Intermediate1 Step 1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Step 2 Intermediate3 Dehydration Intermediate2->Intermediate3 Step 3 Product This compound Intermediate3->Product Step 4

Caption: Proposed mechanism for imidazole-2-thiol synthesis.

References

Technical Support Center: Purification of Imidazole-2-Thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered during the purification of imidazole-2-thiol (also known as imidazoline-2-thione) compounds. These heterocycles are of significant pharmaceutical interest but present unique purification hurdles due to their chemical properties.[1] This document provides troubleshooting guides and FAQs to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, hands-on issues you might encounter during your experiments. The solutions are based on established chemical principles and field-proven laboratory practices.

Column Chromatography Issues

Q1: My imidazole-2-thiol compound is showing significant tailing on the silica gel column, leading to poor separation and mixed fractions. What's happening and how can I fix it?

A1: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The issue stems from strong, non-ideal interactions between the basic nitrogen atoms of your imidazole ring and the acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a smeared or tailing band.

Causality & Solution: To resolve this, you must neutralize the acidic sites on the silica gel.

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a tertiary amine, like triethylamine (TEA) or pyridine, to your mobile phase.[2] A concentration of 0.1-1% v/v is typically sufficient. The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound and allowing for a much sharper, more symmetrical peak shape.

  • Switch the Stationary Phase: If tailing persists even with a modifier, consider using a more inert stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the strong acidity that causes tailing.[2]

Q2: My purification yield is very low after column chromatography. Where is my compound going?

A2: Low recovery is a frustrating issue that can arise from several factors. The most likely culprits are irreversible adsorption to the stationary phase or on-column degradation.

Causality & Solution:

  • Irreversible Adsorption: Your compound might be binding so strongly to the silica gel that the mobile phase cannot elute it effectively. This is common with highly polar compounds.

    • Solution: As with tailing, deactivating the silica gel with triethylamine can mitigate this.[2] Another strategy is to use a more polar solvent system, such as switching from ethyl acetate/hexane to dichloromethane/methanol, to increase the eluting power of the mobile phase.

  • Compound Instability: Imidazole-2-thiols can be sensitive to the acidic environment of silica gel and may degrade during prolonged exposure.[3][4]

    • Solution: Speed is key. Use flash column chromatography rather than traditional gravity chromatography to minimize the residence time of your compound on the column. Additionally, consider "dry loading" your sample: pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This often leads to sharper bands and faster, more efficient separation.[2]

Recrystallization Challenges

Q1: I can't find a suitable single solvent for recrystallizing my imidazole-2-thiol derivative. What should I do?

A1: This is a very common scenario. The ideal recrystallization solvent should dissolve your compound poorly at room temperature but very well at its boiling point. When a single solvent doesn't meet these criteria, the solution is a two-solvent system .

Causality & Solution: A two-solvent system uses one "good" solvent in which your compound is highly soluble and one "poor" solvent in which it is insoluble. The two solvents must be miscible with each other.

  • Procedure:

    • Dissolve your crude compound in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Common Pairs: For moderately polar imidazole-2-thiols, common and effective solvent pairs include ethanol/water , acetone/hexane , and ethyl acetate/hexane .[2]

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. How can I promote crystallization?

A2: "Oiling out" occurs when the compound comes out of the solution as a liquid phase because the solution is too supersaturated or cools too quickly. The oil is still impure, and this prevents the formation of a pure crystal lattice.

Causality & Solution:

  • Slow Down Cooling: The most critical factor is to avoid rapid cooling. Allow the hot, clear solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask with glass wool can help.[2]

  • Use More Solvent: The concentration of your compound may be too high. Add a small amount of additional "good" solvent to the hot solution before allowing it to cool.

  • Induce Nucleation: Crystal growth requires a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[2]

    • Seed Crystals: If you have a tiny amount of the pure solid from a previous batch, add a single speck to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

Acid-Base Extraction Issues

Q1: I've formed a stable emulsion during my acid-base extraction that won't separate. How can I break it?

A1: Emulsions are colloidal suspensions of one liquid in another and are a common frustration during the work-up of reactions involving basic nitrogen heterocycles. They are often stabilized by fine particulate matter or surfactants.

Causality & Solution:

  • Add Brine: The most effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the less polar organic layer.[5]

  • Gentle Swirling: Instead of vigorous shaking, which promotes emulsion formation, try gently inverting the separatory funnel several times.

  • Filtration: In stubborn cases, you can filter the entire emulsion through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the microscopic droplets and separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from an imidazole-2-thiol synthesis?

A1: Impurities are typically related to the starting materials and the reaction mechanism. Common synthetic routes involve the cyclization of a diamine with a sulfur-containing reagent.[6][7]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like o-phenylenediamine or 1,1'-thiocarbonyldiimidazole (TCDI).[8]

  • Isomeric Products: If using an unsymmetrical diamine, you can form regioisomers.[9]

  • Byproducts from Reagents: If using TCDI, free imidazole is a common byproduct that will need to be removed.[10]

  • Oxidation Products: The thiol group can be susceptible to oxidation, forming disulfide bridges between two molecules, especially if exposed to air for prolonged periods at elevated temperatures.

Q2: How does the thione-thiol tautomerism of these compounds affect purification?

A2: Imidazole-2-thiol compounds exist in a tautomeric equilibrium between the thione form (containing a C=S double bond) and the thiol form (containing an S-H single bond).[11][12] For most imidazole-2-thiols, the thione form is the major and more stable tautomer.

This is important for purification because:

  • Polarity: The thione form is generally more polar due to the C=S bond and the N-H protons. This dictates its behavior in chromatography (stronger interaction with polar stationary phases).

  • Acidity/Basicity: The thiol form possesses an acidic proton on the sulfur atom, while the imidazole ring nitrogens are basic. This amphoteric nature is the key to purification by acid-base extraction. By adding a strong base, you can deprotonate the thiol to form a water-soluble thiolate salt. By adding acid, you can protonate a ring nitrogen to form a water-soluble ammonium salt.[13]

Q3: My compound is highly water-soluble. How can I effectively purify it?

A3: High water solubility presents a significant challenge for standard extraction and precipitation methods.

  • Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica or alumina chromatography, reverse-phase chromatography (e.g., using a C18-bonded silica stationary phase) is the method of choice. The mobile phase is typically a polar mixture, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Lyophilization (Freeze-Drying): After purification by reverse-phase HPLC, your product will be in an aqueous solution. Lyophilization is the ideal method to remove the water without heating, which could cause decomposition, yielding your pure compound as a fluffy solid.

  • Salting Out: During extractions, if your compound has some solubility in the organic layer, you can decrease its aqueous solubility by saturating the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This is known as the "salting-out" effect.

Purification Strategy Selection

Choosing the right purification strategy from the outset can save significant time and prevent sample loss. The following decision tree provides a logical workflow for selecting a primary purification technique.

Purification_Strategy start Crude Imidazole-2-Thiol Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Use Column Chromatography (Silica, Alumina, or Reverse-Phase) is_solid->chromatography  No (Oil/Tar) impurity_check Are impurities acidic/basic? recrystallize->impurity_check  Fails or Purity is Low success Pure Compound recrystallize->success  Successful acid_base Use Acid-Base Extraction acid_base->chromatography  Further purification needed acid_base->success  Successful chromatography->success  Successful impurity_check->acid_base  Yes impurity_check->chromatography  No

Caption: A decision tree for selecting the initial purification strategy.

Detailed Protocols & Data Comparison

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed for separating a moderately polar imidazole-2-thiol from less polar impurities.

  • Prepare the Column: Select an appropriately sized flash chromatography column. Pack it with silica gel as a slurry in the initial, least polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).

  • Prepare the Mobile Phase: Prepare flasks of your mobile phase with increasing polarity (e.g., 9:1, 4:1, 1:1 Hexane/Ethyl Acetate). To each solvent mixture, add 0.5% v/v triethylamine (TEA) to prevent tailing.

  • Load the Sample: Dissolve your crude product (e.g., 500 mg) in a minimal amount of dichloromethane or the mobile phase. Alternatively, for sharper bands, perform a "dry load" by adsorbing the dissolved product onto ~1-2 g of silica gel, evaporating the solvent to a fine powder, and carefully adding this powder to the top of the packed column.[2]

  • Run the Column: Place a small layer of sand on top of your sample. Carefully add the initial mobile phase and apply positive pressure (using a flash chromatography system or regulated air/nitrogen).

  • Elute and Collect: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase according to your TLC analysis (a gradient elution). Collect fractions and monitor their composition using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Acid-Base Extraction

This protocol is ideal for separating your basic imidazole-2-thiol from neutral or acidic organic impurities.[5][13][14]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.

  • Separate Layers: Allow the layers to separate. The protonated imidazole-2-thiol will move into the aqueous layer, while neutral impurities remain in the organic layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To maximize recovery, you can extract the organic layer again with a fresh portion of 1 M HCl. Combine this with the first aqueous extract.

  • Neutralization and Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). Your neutral imidazole-2-thiol should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and dry it under a vacuum to a constant weight.

Purification Method Comparison
MethodTypical Purity AchievedTypical YieldKey Considerations
Column Chromatography >95%60-90%Excellent for complex mixtures and non-crystalline compounds; can be time-consuming and requires solvent usage.[2]
Recrystallization >99%50-85%Best for final polishing of solid compounds; requires finding a suitable solvent system and can have lower yields.[2]
Acid-Base Extraction >90%70-95%Highly effective for removing acidic/basic impurities; requires the compound to be soluble in its salt form and precipitate upon neutralization.[2][14]

References

Technical Support Center: Optimizing Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole ring formation. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of imidazole synthesis. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to support your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis of imidazole derivatives.

Q1: My imidazole synthesis is resulting in a very low yield. What are the primary factors to investigate?

A1: Low yields in imidazole synthesis are a frequent challenge and can often be attributed to several key factors. A systematic approach to troubleshooting is crucial.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. For instance, the Debus-Radziszewski synthesis, a multicomponent reaction, can be sensitive to these variables. It's often beneficial to perform a Design of Experiments (DOE) to screen for the most significant factors and optimize them. Studies have shown that optimizing factors like the quantity of ammonium acetate and reaction temperature can dramatically increase yields from as low as 35% to over 80%.[1][2]

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials (dicarbonyl compound, aldehyde, and ammonia source). The stoichiometry of the reactants is also vital; deviations can lead to the formation of side products and consume starting materials unproductively.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility, stabilizing intermediates, and influencing reaction kinetics.[3] For example, polar protic solvents like ethanol-water mixtures can stabilize charged intermediates and improve yields in certain reactions, while aprotic solvents like DMF or DMSO might be preferable for others.[3] Some reactions even benefit from solvent-free conditions, particularly with microwave assistance.[4]

  • Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification stages. The basic nature of the imidazole ring can lead to issues like tailing on silica gel columns or difficulty with crystallization.[5][6]

Q2: I'm observing significant side product formation. What are the common culprits and how can I minimize them?

A2: Side product formation is a common issue, particularly in multicomponent reactions where various reactive pathways can compete.

  • Over-alkylation: In syntheses involving N-alkylation, the imidazole ring can be alkylated multiple times, leading to quaternization. This can be minimized by carefully controlling the stoichiometry of the alkylating agent, aiming for a 1:1 molar ratio.[7]

  • Competing Condensations: In reactions like the Debus-Radziszewski synthesis, self-condensation of the aldehyde or reactions between the dicarbonyl compound and the ammonia source can occur. Optimizing the rate of addition of reagents and maintaining the optimal reaction temperature can help favor the desired reaction pathway.

  • Oxidation: Some imidazole derivatives can be sensitive to oxidation, especially under harsh reaction conditions or during work-up. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Thermal Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the final product.[7] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer a solution by providing rapid and uniform heating, which can reduce degradation.[8][9]

Q3: My imidazole derivative is difficult to purify. What strategies can I employ?

A3: The purification of imidazole derivatives can be challenging due to their polarity and basicity. Here are some effective strategies:

  • Column Chromatography:

    • Tailing on Silica Gel: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, causing significant tailing. To counteract this, add a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase.[5][6]

    • Alternative Stationary Phases: Consider using neutral or basic alumina, which can provide better separation for basic compounds and reduce tailing.[5]

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorbing it onto a small amount of silica gel and loading the dry powder can lead to sharper bands.[5]

  • Acid-Base Extraction: This is a powerful technique for separating basic imidazole products from neutral or acidic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will move to the aqueous layer.

    • Separate the aqueous layer and then neutralize it with a base (e.g., 1 M NaOH or saturated NaHCO₃) to precipitate the purified imidazole or allow for its extraction back into an organic solvent.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system where the compound is poorly soluble at room temperature but highly soluble when heated.[6][10]

Troubleshooting Guides for Specific Synthetic Methods

Guide 1: The Debus-Radziszewski Synthesis

This classic method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[11][12] While versatile, it can suffer from low yields.[4]

Problem Potential Cause Recommended Solution
Low Yield Inefficient reaction conditions.Systematically optimize temperature and reaction time. Consider using a catalyst like ammonium chloride, which has been shown to improve yields.[1][2] Microwave irradiation can also significantly reduce reaction times and improve yields.[4][13]
Poor choice of ammonia source.Ammonium acetate is commonly used. In some cases, replacing ammonia with a primary amine can lead to N-substituted imidazoles in good yields.[11]
Reaction Stalls Reagents not fully dissolved.Choose a solvent system that effectively dissolves all reactants. For triaryl-imidazoles, an ethanol-water mixture has been shown to be effective.[3]
Formation of Tar-like Byproducts High reaction temperatures leading to polymerization or decomposition.Reduce the reaction temperature. If using conventional heating, ensure uniform heat distribution. Consider switching to microwave-assisted synthesis for more controlled heating.[9]

Workflow for Troubleshooting Low Yield in Debus-Radziszewski Synthesis

References

Technical Support Center: Synthesis of 1-(2-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(2-methylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and reproducible outcome.

I. Overview of the Synthesis

The synthesis of this compound typically proceeds via a two-step process. The initial step involves the formation of a thiourea intermediate by reacting 2-tolyl isothiocyanate with 3-aminopropionaldehyde dimethyl acetal. This is followed by an acid-catalyzed intramolecular cyclization and elimination of methanol to yield the desired imidazole-2-thiol.

Below is a diagram illustrating the primary reaction pathway.

Synthesis_Pathway A 2-Tolyl Isothiocyanate C Thiourea Intermediate A->C + B 3-Aminopropionaldehyde Dimethyl Acetal B->C D 1-(2-methylphenyl)-1H- imidazole-2-thiol C->D  H+, Δ - 2x CH3OH

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

FAQ 1: Low or No Product Formation

Question: I am observing a very low yield of my target compound, or in some cases, no product at all. What are the potential reasons for this?

Answer: Low or no product formation is a common issue that can stem from several factors throughout the synthetic process. A systematic evaluation of each step is crucial for diagnosis.

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • 2-Tolyl Isothiocyanate: Commercial isothiocyanates can contain impurities from their synthesis, such as the corresponding amine or isocyanide. These impurities can lead to the formation of ureas or other side products. It is advisable to use freshly distilled or high-purity 2-tolyl isothiocyanate.

    • 3-Aminopropionaldehyde Dimethyl Acetal: This reagent can contain impurities like ethanol and acetaldehyde from its preparation.[1] The presence of residual ethanol can compete with the amine in reacting with the isothiocyanate, while acetaldehyde can undergo side reactions. Ensure the acetal is pure and dry before use.

  • Suboptimal Reaction Conditions for Thiourea Formation:

    • Temperature: The initial reaction between the isothiocyanate and the amine is typically exothermic. Running the reaction at too high a temperature can promote side reactions. It is often beneficial to perform this step at a controlled temperature, for instance, by adding the isothiocyanate dropwise to a cooled solution of the amine.

    • Solvent: The choice of solvent is critical. Aprotic solvents like methanol are commonly used.[2] However, if the solvent is not anhydrous, water can react with the isothiocyanate to form an unstable carbamic acid, which can decompose back to the amine.

  • Inefficient Cyclization:

    • Acid Catalyst: The cyclization step requires an acid catalyst. The strength and concentration of the acid are important. Insufficient acid will result in a slow or incomplete reaction. Conversely, excessively strong acidic conditions can lead to the degradation of the starting materials or the product. Hydrogen chloride in an appropriate solvent is a common choice.[2]

    • Temperature and Reaction Time: The cyclization usually requires heating. The optimal temperature and reaction time should be determined experimentally, for instance, by monitoring the reaction progress using Thin Layer Chromatography (TLC).

Troubleshooting Table 1: Optimizing Reaction Conditions

ParameterRecommendationRationale
Reactant Purity Use high-purity or freshly distilled starting materials.Impurities can lead to significant side product formation.[3]
Thiourea Formation Temp. 0°C to room temperature, with controlled addition.Minimizes exothermic side reactions of the isothiocyanate.
Cyclization Acid HCl in a suitable solvent (e.g., methanol).Provides the necessary protons for acetal hydrolysis and cyclization.[2]
Cyclization Temp. Reflux, monitor by TLC.Ensures sufficient energy for the cyclization to proceed to completion.
Atmosphere Inert atmosphere (Nitrogen or Argon).Protects the thiol group in the final product from oxidation.
FAQ 2: Presence of Multiple Spots on TLC Analysis of the Crude Product

Question: My crude product shows multiple spots on the TLC plate. What are the likely side products, and how can I minimize their formation?

Answer: The presence of multiple spots indicates the formation of side products. Understanding the reactivity of your starting materials and intermediates is key to identifying and mitigating these unwanted reactions.

Diagram of Potential Side Reactions:

Side_Reactions cluster_0 Main Reaction cluster_1 Side Reactions A 2-Tolyl Isothiocyanate C Thiourea Intermediate A->C E Isothiocyanate Dimer/Trimer A->E Self-reaction B 3-Aminopropionaldehyde Dimethyl Acetal B->C F Hydrolyzed Acetal (Aldehyde) B->F H2O (acidic) D Target Product C->D H+, Δ H Incomplete Cyclization C->H Insufficient H+ or heat G Oxidized Product (Disulfide) D->G O2

Caption: Potential side reactions in the synthesis of this compound.

Common Side Products and Their Prevention:

  • Unreacted Thiourea Intermediate: This is often observed if the cyclization step is incomplete.

    • Cause: Insufficient acid catalyst, low reaction temperature, or short reaction time.

    • Solution: Increase the amount of acid, raise the reaction temperature, or prolong the reaction time. Monitor the disappearance of the thiourea intermediate by TLC.

  • Dimerization/Trimerization of 2-Tolyl Isothiocyanate: Isothiocyanates can undergo self-addition, especially at elevated temperatures or in the presence of certain catalysts, to form dimers or trimers.[4]

    • Cause: High local concentration of the isothiocyanate, prolonged heating before the addition of the amine.

    • Solution: Add the isothiocyanate slowly to the amine solution to maintain a low concentration. Avoid pre-heating the isothiocyanate.

  • Side Products from Acetal Hydrolysis: The dimethyl acetal is a protecting group for the aldehyde. Under the acidic conditions of the cyclization, it is hydrolyzed to reveal the aldehyde functionality.[5][6]

    • Cause: If water is present during the initial reaction or work-up under acidic conditions, the acetal can hydrolyze prematurely. The resulting free aldehyde is more reactive and can undergo self-condensation or other side reactions.

    • Solution: Use anhydrous solvents and reagents. Perform the work-up under neutral or slightly basic conditions if possible, after the cyclization is complete.

  • Oxidation to Disulfide: The thiol group in the final product is susceptible to oxidation, especially in the presence of air, to form a disulfide dimer.[7]

    • Cause: Exposure to atmospheric oxygen, particularly during work-up and purification, and in the presence of metal ion impurities.

    • Solution: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. The addition of a small amount of a reducing agent during work-up, such as sodium bisulfite, can sometimes be beneficial.

FAQ 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification techniques?

Answer: The purification of imidazole-2-thiols can be challenging due to their polarity and potential for oxidation. A combination of techniques may be necessary.

Recommended Purification Protocols:

Protocol 1: Acid-Base Extraction

This technique is useful for separating the weakly acidic thiol from non-acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). The thiol will deprotonate and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the deprotonated product.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Column Chromatography

Column chromatography can be effective for separating closely related impurities.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent should be gradually increased to elute the product. For more polar impurities, adding a small percentage of methanol to the eluent may be necessary.

Protocol 3: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly crystalline product.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of imidazole derivatives include ethanol, methanol, or mixtures of ethanol and water.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration.

Troubleshooting Table 2: Purification Challenges

IssuePossible CauseSuggested Solution
Oily Product After Column Co-elution with a greasy impurity.Re-purify using a different solvent system or try recrystallization.
Product Streaking on TLC Product is too polar for the eluent or is interacting strongly with the silica.Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid to the eluent.
Product Turns Yellow/Brown Oxidation of the thiol group.Perform purification steps quickly and under an inert atmosphere if possible. Store the final product under inert gas at a low temperature.

III. References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. BenchChem.

  • Matsugi, M., Fukuda, N., Muguruma, Y., Yamaguchi, T., Minamikawa, J., & Otsuka, M. (2001). A mild and convenient method for the synthesis of 1-substituted-1H-imidazole-2-thiols. Tetrahedron, 57(14), 2739-2744.

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Acetal Impurities. Retrieved from --INVALID-LINK--

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. 53B(5), 634-640.

  • Rosenbaum, K., Beyer, L., Szargan, R., Uhlig, I., & Hallmeier, K.-H. (1992). 4-Benzimino-3-phenyl-1,3-selenazetidin-2-thion und 4-Benzimino(ethoxycarbimino)-3-phenyl-1,3-thiazetidin-2-thione. Journal für Praktische Chemie/Chemiker-Zeitung, 334(1), 65-69.

  • Warren, J. D. (2013, August 19). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. Retrieved from --INVALID-LINK--

References

solubility issues of 1-(2-methylphenyl)-1H-imidazole-2-thiol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 1-(2-methylphenyl)-1H-imidazole-2-thiol. We address the most common challenge encountered during its experimental use: solubility. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Answer: Direct, quantitative solubility data for this compound is not extensively published. However, we can infer its behavior based on its chemical structure and by comparing it to a similar, well-studied molecule, Methimazole (1-methyl-1H-imidazole-2-thiol).[1][2]

  • Core Structure: The molecule has an imidazole-2-thiol core. The thiol group (-SH) can act as a weak acid and a hydrogen bond donor, while the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors.

  • Key Substituent: The defining feature is the 2-methylphenyl group attached to a nitrogen atom.[3] This group is significantly larger and more non-polar (lipophilic) than the simple methyl group found in Methimazole.

  • Predicted Behavior: This bulky, lipophilic side chain is expected to dominate the molecule's solubility profile. Consequently, this compound will likely exhibit poor solubility in highly polar solvents like water and better solubility in organic solvents, particularly those with some aromatic character or moderate polarity. While Methimazole is soluble in water and ethanol[4][5], this compound is expected to be significantly less so.

Q2: I'm struggling to dissolve the compound in water. Is this normal?

Answer: Yes, this is the most commonly reported issue. The large, non-polar 2-methylphenyl group significantly hinders favorable interactions with the highly ordered hydrogen-bonding network of water. Achieving a high concentration in pure aqueous media at neutral pH is generally not feasible. For biological assays requiring an aqueous buffer, preparing a concentrated stock solution in an organic solvent followed by serial dilution is the recommended approach.

Q3: Can I improve solubility by adjusting the pH?

Answer: Yes, pH modification is a highly effective strategy.[6][7] The molecule has both a weakly acidic group (the thiol, which can be deprotonated to a thiolate) and basic groups (the imidazole nitrogens, which can be protonated).

  • In Basic Conditions (High pH): Adding a base (e.g., NaOH) will deprotonate the thiol group (-SH → -S⁻). The resulting anionic thiolate is significantly more polar and should exhibit increased solubility in aqueous media.

  • In Acidic Conditions (Low pH): Adding an acid (e.g., HCl) will protonate one of the imidazole nitrogens. The resulting cationic imidazolium salt is also more polar and should be more soluble in water.

Therefore, solubility is expected to be lowest around the isoelectric point and increase at both low and high pH. Caution is advised as extreme pH values may cause compound degradation.

Q4: What is a good starting solvent for preparing a stock solution?

Answer: For preparing a concentrated stock solution (e.g., 10-50 mM) for subsequent dilution, polar aprotic solvents are an excellent starting point.

  • Recommended Primary Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often successful due to their strong dipole moments and ability to solvate a wide range of molecules.[8]

  • Alternative Solvents: Dichloromethane (DCM), Chloroform, and Ethyl Acetate may also be effective, particularly for applications where DMSO or DMF are not suitable.[4]

  • Alcohols: Ethanol and Methanol might work, but likely at lower concentrations than DMSO or DMF due to the compound's lipophilic nature.[9]

Always start with a small amount of your compound to test solubility before committing a larger quantity.

Troubleshooting Guide & Experimental Protocols

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a classic problem caused by the drastic change in solvent polarity. The organic co-solvent (DMSO) is no longer at a high enough concentration to keep the lipophilic compound dissolved in the primarily aqueous environment.

Solutions & Mitigation Strategies
  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Increase the Co-solvent Percentage: Determine the maximum percentage of DMSO (or other organic solvent) your experiment can tolerate without affecting the results (e.g., 0.1%, 0.5%, 1%). This can help maintain solubility.

  • Use Solubilizing Excipients: Incorporate surfactants or cyclodextrins into your aqueous buffer.

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[10]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[11]

Protocol 1: Systematic Solvent Screening Workflow

This protocol provides a methodical way to identify a suitable solvent system using minimal compound.

Methodology:

  • Preparation: Weigh out approximately 1-2 mg of this compound into several small, clear vials.

  • Solvent Addition: To the first vial, add the first test solvent (e.g., DMSO) dropwise (e.g., 20 µL at a time) using a calibrated pipette.

  • Mixing: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Iteration: Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility (e.g., in mg/mL or Molarity).

  • Repeat: Repeat steps 2-6 for each solvent you wish to test (e.g., DMF, Ethanol, Methanol, Acetonitrile, Ethyl Acetate).

Workflow Diagram: Solvent Screening

G cluster_prep Preparation cluster_loop Iterative Solubilization weigh 1. Weigh 1-2 mg of Compound into Vial add_solvent 2. Add 20 µL of Test Solvent weigh->add_solvent vortex 3. Vortex for 30-60s add_solvent->vortex observe 4. Visually Inspect for Solids vortex->observe is_dissolved Completely Dissolved? observe->is_dissolved is_dissolved->add_solvent No record 5. Record Total Volume & Calculate Solubility is_dissolved->record Yes repeat_node 6. Repeat with Next Solvent record->repeat_node

Caption: Workflow for systematic solvent screening.

Protocol 2: pH-Dependent Solubility Test

This protocol helps determine if altering pH can be used as a primary solubilization strategy.

Methodology:

  • Prepare Buffers: Prepare a series of buffers across a range of pH values (e.g., pH 2.0 HCl, pH 4.0 Acetate, pH 7.4 PBS, pH 9.0 Borate, pH 11.0 Carbonate-Bicarbonate).

  • Dispense Compound: Add an excess amount of the compound (e.g., 5 mg) to 1 mL of each buffer in separate vials. Ensure enough solid is present that it will not all dissolve, creating a saturated solution.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

  • Separate: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 min) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable organic solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.

  • Analyze: Plot the measured solubility against the pH of the buffer to visualize the pH-solubility profile.

Conceptual Diagram: pH Effect on Solubility

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) compound compound Imidazole-N (basic) Thiol-SH (acidic) low_ph H+ Added compound:f0->low_ph Protonation high_ph OH- Added compound:f1->high_ph Deprotonation protonated Imidazole-NH+ (Cationic Form) Increased Polarity Higher Aqueous Solubility low_ph->protonated deprotonated Thiolate-S- (Anionic Form) Increased Polarity Higher Aqueous Solubility high_ph->deprotonated

Caption: Impact of pH on the ionization and solubility of the compound.

Data Summary

The following table provides a predicted qualitative solubility profile based on chemical principles and analogy to similar structures. This should be used as a starting guide for your own experiments.

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolPoor to Very LowThe large, non-polar 2-methylphenyl group disrupts the solvent's hydrogen bonding network.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Very SolubleStrong dipole moments can effectively solvate the molecule without the steric hindrance issues of H-bonding.[8]
Non-Polar Aromatic Toluene, BenzeneSoluble"Like-dissolves-like" principle; the phenyl group on the compound interacts favorably with aromatic solvents.[5]
Chlorinated Dichloromethane, ChloroformSolubleGood general-purpose organic solvents capable of solvating moderately polar compounds.[2]
Ethers Diethyl Ether, THFSlightly SolubleLower polarity may be less effective at solvating the polar imidazole-thiol core.[4]

References

Technical Support Center: A Troubleshooting Guide for Imidazole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the imidazole core. The imidazole heterocycle is a cornerstone in medicinal chemistry and materials science, but its synthesis can be fraught with challenges ranging from low yields to intractable purification issues.[1][2][3]

This document moves beyond simple procedural lists. As your virtual application scientist, my goal is to provide a framework for logical troubleshooting, grounded in the mechanistic principles that govern these reactions. We will explore the "why" behind common failures and provide actionable, field-proven solutions to get your synthesis back on track.

Section 1: General Troubleshooting for Imidazole Synthesis

This section addresses common problems applicable across various imidazole synthesis methodologies, including the Debus-Radziszewski, Wallach, and metal-catalyzed approaches.

FAQ 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

Low yield is one of the most frequent complaints in imidazole synthesis. The root cause can often be traced back to one of several key parameters. A systematic approach is crucial for diagnosis.

Causality & Solution Pathway:

  • Purity of Starting Materials: This is the most critical, yet often overlooked, factor. Minor impurities in aldehydes or dicarbonyl compounds can introduce competing side reactions or inhibit catalysts.[4][5] For instance, aldehydes are prone to oxidation to carboxylic acids, which can alter the reaction pH and interfere with the desired condensation pathway.

    • Actionable Advice: Always verify the purity of your starting materials before use. Use freshly distilled or recrystallized aldehydes if possible. Ensure your ammonia source (e.g., ammonium acetate) is anhydrous if the reaction is moisture-sensitive.

  • Reaction Conditions - Temperature and Time: Imidazole syntheses can be highly sensitive to temperature. While some reactions proceed at room temperature, others require heating to overcome activation energy barriers.[4] However, excessive heat can promote decomposition or the formation of tar-like byproducts.[4]

    • Actionable Advice: Monitor your reaction diligently using Thin Layer Chromatography (TLC).[1][4][6] An incomplete reaction, indicated by the persistence of starting material on the TLC plate, may require longer reaction times or gentle heating. If the TLC plate shows a complex mixture of spots or significant streaking from the baseline, consider reducing the temperature.

  • Solvent Choice: The solvent plays a profound role in imidazole synthesis by influencing reactant solubility, stabilizing charged intermediates, and modulating the reaction environment.[6] The choice between polar protic, polar aprotic, and non-polar solvents can dramatically affect the yield.[6][7]

    • Actionable Advice: If your yield is low, consider changing the solvent system. A solvent screen is a powerful optimization tool. For many multicomponent reactions like the Debus-Radziszewski synthesis, polar protic solvents or aqueous mixtures can be highly effective.[1][6]

  • Incomplete Deprotonation (for N-Alkylation/Substitution): When synthesizing N-substituted imidazoles, the initial deprotonation of the imidazole N-H is paramount to generate the nucleophilic imidazolate anion. Incomplete deprotonation is a primary cause of low yields in these reactions.[8]

    • Actionable Advice: Evaluate your base and solvent combination. For less reactive imidazoles, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) is necessary for complete deprotonation.[8] For more reactive systems, weaker bases like K₂CO₃ or Cs₂CO₃ may suffice.[8]

Troubleshooting Workflow for Low Yield

Here is a logical decision tree to guide your troubleshooting process for low-yield reactions.

LowYieldTroubleshooting Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity MonitorReaction Monitor Reaction by TLC: Is Starting Material (SM) Consumed? CheckPurity->MonitorReaction Purity OK Impure Impure Materials (Re-purify or Re-order) CheckPurity->Impure Impure OptimizeConditions Optimize Reaction Conditions MonitorReaction->OptimizeConditions SM Consumed, Low Yield NotConsumed SM Not Consumed (Increase Time/Temp) MonitorReaction->NotConsumed No ComplexMixture Complex Mixture (Decrease Temp/Check Stoichiometry) MonitorReaction->ComplexMixture Yes, but complex mixture formed ChangeSolvent Perform Solvent Screen OptimizeConditions->ChangeSolvent PurificationIssue Investigate Work-up & Purification Procedure ChangeSolvent->PurificationIssue Success Improved Yield PurificationIssue->Success RadziszewskiMechanism cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Cyclization cluster_sidetrack Side Reaction Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + Oxazole Oxazole Byproduct Dicarbonyl->Oxazole + Aldehyde (Insufficient NH₃) Ammonia1 2x NH₃ Aldehyde Aldehyde Condensation Condensation & Dehydrogenation Diimine->Condensation Aldehyde->Condensation Imidazole Imidazole Product Condensation->Imidazole

References

enhancing the purity of synthesized 1-(2-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-methylphenyl)-1H-imidazole-2-thiol

Welcome to the technical support guide for (CAS: 25372-14-9). This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My final product has a low and broad melting point. What does this signify? A: A depressed and broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point (within a 1-2°C range). The presence of foreign substances disrupts the crystal lattice, requiring less energy to transition to a liquid state.

Q2: My ¹H NMR spectrum shows several unexpected small peaks. What are the likely culprits? A: These peaks typically represent unreacted starting materials, reagents, side-products, or residual solvents from the workup or purification. Common impurities in imidazole-2-thiol syntheses can include unreacted α-amino ketones or aldehydes and the thiocyanate source.[1][2] It is crucial to compare the spectrum against known spectra of your starting materials and common laboratory solvents.

Q3: My compound is streaking badly on a silica gel TLC plate. What should I do? A: Streaking (or tailing) on silica TLC plates often occurs with basic compounds like imidazoles due to strong, non-ideal interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia, to your mobile phase.[3] This deactivates the acidic sites and results in more defined spots.

Q4: After an initial workup, my product is a dark, oily residue. What is the best first step for purification? A: For an oily crude product, attempting to induce crystallization through trituration is an excellent first step. This involves repeatedly washing/grinding the oil with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). If this fails, column chromatography is the next logical step.[4]

Troubleshooting Guides

This section addresses specific, complex purification challenges in a detailed question-and-answer format.

Issue 1: Recrystallization Fails to Significantly Improve Purity

Q: I have attempted recrystallization from ethanol, but my product purity (as determined by HPLC or NMR) only marginally improved. What is the underlying issue and my next course of action?

A: This outcome strongly suggests that the primary impurity has a solubility profile very similar to your target compound in the chosen solvent. In this scenario, simply repeating the recrystallization in the same solvent will be ineffective.

Causality: Co-crystallization or similar solubility coefficients of the product and impurity prevent effective separation.

Solution Pathway:

  • Change the Solvent System: The polarity and hydrogen bonding characteristics of the solvent are critical. You must explore a different solvent or a multi-solvent system. A systematic approach is best.

  • Alternative Purification Technique: If multiple recrystallization attempts fail, the impurity is likely too similar in structure and polarity. At this point, you must pivot to a separation technique based on a different chemical principle.

    • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating isomers or compounds with minor polarity differences.[3][4]

    • Acid-Base Extraction: This technique leverages the basicity of the imidazole nitrogen. By washing an organic solution of your crude product with a dilute acid (e.g., 1M HCl), your basic target compound will become protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequent neutralization of the aqueous layer will precipitate your purified product.[3]

Data Presentation: Recommended Solvents for Recrystallization Screening

Solvent ClassPrimary SolventCo-Solvent (for anti-solvency)Rationale
Alcohols Isopropanol, MethanolWater, HexaneGood for moderately polar compounds.
Esters Ethyl AcetateHexane, HeptaneMedium polarity, good for dissolving a range of compounds.
Ketones AcetoneWater, Diethyl EtherStronger solvent, useful if solubility in alcohols/esters is low.
Aromatic TolueneHexane, HeptaneFor less polar compounds; use with caution due to toxicity.
Ethers Dioxane, THFWater, PentaneCan be effective but watch for peroxide formation.
Issue 2: Poor Separation in Silica Gel Column Chromatography

Q: My product and a major impurity have very close Rf values (e.g., 0.40 and 0.45) on TLC, making separation by flash chromatography difficult. How can I enhance resolution?

A: Achieving separation for compounds with a small ΔRf requires systematic optimization of chromatographic conditions. The goal is to exploit subtle differences in the interactions between your compounds, the stationary phase, and the mobile phase.

Causality: The impurity and the product have very similar polarities and functional groups, leading to comparable migration on the silica gel.

Solution Pathway:

  • Optimize the Mobile Phase:

    • Reduce Solvent Strength: A weaker mobile phase (i.e., less polar) will cause all compounds to move more slowly, increasing the interaction time with the stationary phase and potentially improving separation. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • Change Solvent Selectivity: Switch one of the solvents in your mobile phase to one with different chemical properties. For example, replacing ethyl acetate (a hydrogen bond acceptor) with dichloromethane/methanol (a dipolar solvent and a hydrogen bond donor/acceptor) can alter the elution order and improve separation.[3]

  • Employ a Modifier: As mentioned in the FAQs, adding 0.5-1% triethylamine to the eluent can dramatically improve peak shape for basic compounds by minimizing tailing, which often leads to better resolution between closely eluting peaks.[3]

  • Technical Adjustments:

    • Use a Longer Column: A higher length-to-diameter ratio increases the number of theoretical plates, providing more opportunities for separation.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column often results in a tighter application band and better separation compared to liquid loading.

    • Use a Shallow Gradient: If using an automated system, a shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) is far more effective for separating close-running spots than a steep gradient or isocratic elution.

Visualization: Purification Strategy Decision Tree

Below is a logical workflow to guide your choice of purification technique based on the initial assessment of your crude product.

G start Crude Product Assessment (TLC, NMR, Appearance) is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? start->is_oily purity_check1 Purity >90% by TLC/NMR? is_solid->purity_check1 triturate Triturate with Non-polar Solvent is_oily->triturate recrystallize Attempt Recrystallization purity_check1->recrystallize Yes column_chrom Perform Column Chromatography purity_check1->column_chrom No purity_check2 Purity Acceptable? recrystallize->purity_check2 purity_check4 Did it solidify? triturate->purity_check4 purity_check3 Purity Acceptable? column_chrom->purity_check3 acid_base Consider Acid-Base Extraction finish Final Product acid_base->finish purity_check2->column_chrom No purity_check2->finish Yes purity_check3->acid_base No purity_check3->finish Yes purity_check4->recrystallize Yes purity_check4->column_chrom No

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure. The ideal solvent must be determined empirically as described in the troubleshooting guide.

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise. If it dissolves at room temperature, the solvent is too effective. If not, heat the mixture to boiling. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using TLC. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed. Add a layer of sand to the top to protect the silica surface.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small portion of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin eluting with the mobile phase, starting with the least polar composition determined from your TLC analysis. Collect fractions and monitor the elution progress using TLC. You can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Pooling & Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[3]

Visualization: General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Mobile Phase via TLC pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze pool 7. Combine Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap finish Purified Product evap->finish

Caption: Standard workflow for flash column chromatography.

References

Technical Support Center: Structure-Guided Optimization of 1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the structure-guided optimization of 1H-imidazole derivatives. The imidazole ring is a privileged scaffold in medicinal chemistry, capable of a wide range of interactions, including hydrogen bonding, metal coordination, and hydrophobic contacts.[1][2] This guide is designed to provide field-proven insights, troubleshooting strategies, and detailed protocols to navigate the common challenges encountered during the drug discovery process. Our focus is on the practical application of structural biology and computational chemistry to accelerate the development of potent and selective therapeutic agents.

Section 1: X-ray Crystallography - Visualizing the Interaction

Obtaining a high-resolution crystal structure of your target protein in complex with an imidazole-based inhibitor is the cornerstone of structure-guided design.[3] However, this process is often a significant bottleneck.

Frequently Asked Questions (FAQs)

Q1: My protein-imidazole complex fails to produce high-quality crystals. What are the most common reasons and how can I troubleshoot this?

A1: Crystal growth is a multifactorial problem where the protein, the ligand, and the crystallization condition must be perfectly harmonized.[4] Low-quality or absent crystals often stem from issues with sample purity, ligand properties, or screening conditions.

  • Causality & Explanation: Imidazole derivatives, particularly those with poor solubility, can precipitate out of solution before the protein, acting as nucleation sites for amorphous precipitate rather than ordered crystals. Furthermore, if a ligand binds with low affinity or has multiple, equally favorable binding modes, it can introduce conformational heterogeneity into the protein, which is detrimental to crystal lattice formation.[4]

  • Troubleshooting Steps:

    • Verify Ligand Solubility: Determine the maximum soluble concentration of your imidazole derivative in the protein buffer. If it's low, consider using a co-solvent like DMSO (typically 1-5%), but be aware that high concentrations can also inhibit crystallization.

    • Confirm Protein-Ligand Binding: Before setting up trays, confirm binding and determine the dissociation constant (Kd) using a biophysical method like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assay (TSA). A stable complex is more likely to crystallize.

    • Optimize Ligand Concentration: Use a 3-5 fold molar excess of the ligand relative to the protein. Too little may result in low occupancy in the crystal, while too much can cause solubility issues or non-specific binding.

    • Expand Crystallization Screens: Do not rely on a single commercial screen. Use a diverse set that covers a wide range of precipitants (PEGs, salts), pH, and additives.

    • Consider Alternative Crystallization Methods: If co-crystallization fails, try soaking the ligand into existing apo-protein crystals. This is often successful for higher-affinity compounds.

Q2: I have a structure, but the electron density for my imidazole ligand is weak or ambiguous. How should I proceed?

A2: Weak or broken electron density for a ligand is a common and frustrating issue. It typically indicates either low occupancy (the ligand is not present in every protein molecule within the crystal lattice) or conformational disorder (the ligand is adopting multiple positions).

  • Causality & Explanation: The imidazole ring's symmetry and potential for tautomerization can sometimes lead to it binding in two overlapping orientations. If your derivative has flexible side chains, these can also adopt multiple conformations within the binding pocket.

  • Troubleshooting & Interpretation Workflow:

    G start Weak/Ambiguous Ligand Density Observed check_resolution Is Resolution High? (<2.0 Å) start->check_resolution low_res Refine Occupancy Model as single conformation Note limitations in publication check_resolution->low_res No high_res Can density be explained by multiple conformations? check_resolution->high_res Yes end Final Validated Model low_res->end model_multi Model multiple conformations (e.g., A and B) Refine occupancies to sum to <=1 high_res->model_multi Yes model_single Is density consistent with a single, static disorder model? (e.g., ring flip) high_res->model_single No model_multi->end model_static Model static disorder Check for improved R-free model_single->model_static Yes reprocess Re-process data Check for anisotropy Consider alternative space groups model_single->reprocess No model_static->end reprocess->end

    Caption: Decision workflow for handling poor ligand electron density.

Protocol: Co-crystallization Screening for Protein-Imidazole Complexes
  • Protein Preparation: Purify the target protein to >95% homogeneity as verified by SDS-PAGE. Concentrate the protein to 5-10 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Stock Preparation: Prepare a 10-50 mM stock solution of the 1H-imidazole derivative in 100% DMSO.

  • Complex Formation: On ice, add the ligand stock solution to the protein solution to achieve a final 5-fold molar excess of the ligand. The final DMSO concentration should not exceed 5%. Incubate on ice for at least 1 hour.

  • Centrifugation: Spin the complex solution at >14,000 x g for 10 minutes at 4°C to pellet any precipitated material.

  • Crystallization Setup: Use the supernatant to set up sitting-drop or hanging-drop vapor diffusion plates with various commercial crystallization screens.

  • Incubation & Monitoring: Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks.

Section 2: Computational Modeling & In Silico Design

Computational tools are essential for prioritizing which imidazole derivatives to synthesize. Molecular docking and other in silico methods predict binding modes and affinities, guiding the optimization process.[5][6]

Frequently Asked Questions (FAQs)

Q1: My molecular docking scores show poor correlation with experimental binding affinities (IC50, Kd). What's going wrong?

A1: This is a classic challenge in computational chemistry. Docking scores are approximations of binding energy and their failure to correlate with experimental data can stem from several sources.

  • Causality & Explanation:

    • Protonation & Tautomeric States: The 1H-imidazole ring has two nitrogen atoms, only one of which is typically protonated at physiological pH. The location of this proton (the tautomeric state) dramatically affects its hydrogen bonding potential. Most docking software does not automatically sample different tautomers, and using the wrong one will lead to incorrect predictions.

    • Scoring Function Inaccuracies: Scoring functions are generalized and may not accurately capture specific interactions like halogen bonds or cation-π interactions, which can be important for imidazole derivatives.[7] They also struggle with accurately estimating the entropic penalty of binding.

    • Protein Flexibility: Standard docking often treats the protein as a rigid entity. However, binding pockets can adapt to accommodate different ligands ("induced fit"). If your imidazole series induces different conformational changes, a rigid receptor model will fail.

    • Role of Water: Water molecules in the binding site can mediate protein-ligand interactions. Failing to account for key bridging water molecules can lead to incorrect binding pose predictions.

  • Troubleshooting Steps:

    • Enumerate Tautomers: Generate all chemically reasonable protonation and tautomeric states for your imidazole derivatives before docking. Dock all of them and analyze which state yields the most chemically sensible interactions consistent with your SAR data.

    • Use Multiple Scoring Functions: If possible, score your docked poses with several different scoring functions. A consensus prediction is often more reliable.

    • Employ Ensemble Docking or Induced Fit Docking (IFD): If you suspect protein flexibility is important, use docking protocols that allow for receptor side-chain movement. This is computationally more expensive but can significantly improve accuracy.

    • Perform Molecular Dynamics (MD) Simulations: For high-priority compounds, use the docked pose as a starting point for MD simulations. This allows both the ligand and protein to relax and can provide a more accurate estimate of binding free energy (e.g., via MM/PBSA or FEP).

Protocol: Standard Molecular Docking Workflow for 1H-Imidazole Derivatives
  • Protein Preparation: Start with a high-resolution crystal structure (ideally your own). Remove all water molecules and non-essential co-factors. Use software like AutoDock Tools to add polar hydrogens and assign Gasteiger charges.[6][8]

  • Ligand Preparation: Build the 1H-imidazole derivative using molecular modeling software.[7] Generate a low-energy 3D conformation. Crucially, generate all relevant tautomers/protonation states. Assign charges using a quantum mechanical method (e.g., AM1-BCC) if possible.

  • Binding Site Definition: Define the docking grid box to encompass the entire binding site, extending 8-10 Å beyond the boundaries of any known ligand.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). Increase the exhaustiveness parameter for more thorough conformational searching.

  • Pose Analysis & Selection: Visually inspect the top-scoring poses for each tautomer. The best pose should satisfy key hydrogen bonds and hydrophobic interactions known to be important for the target. It should also be consistent with existing SAR. For example, if adding a bulky group at the 4-position abolishes activity, the predicted pose should show a steric clash at that position.

  • Iterative Refinement: Use the insights from the selected pose to design the next generation of compounds.

    G cluster_0 Computational Cycle cluster_1 Experimental Cycle dock Dock Tautomers & Analogs analyze Analyze Poses & SAR dock->analyze design Design New Derivatives analyze->design synth Synthesize Prioritized Compounds design->synth assay Biochemical/ Biophysical Assay synth->assay assay->analyze New Activity Data structure X-ray Crystallography or NMR assay->structure structure->dock New Structural Data

    Caption: The iterative cycle of structure-guided drug design.

Section 3: Synthesis and Structure-Activity Relationship (SAR) Optimization

The synthetic accessibility of your designed compounds and the intelligent interpretation of SAR data are critical for project progression.

Frequently Asked questions (FAQs)

Q1: I'm attempting a Suzuki or other cross-coupling reaction to modify my imidazole core, but the yields are consistently low. What are the common pitfalls?

A1: Transition-metal-catalyzed cross-coupling reactions are powerful but can be challenging with electron-rich heteroaromatics like imidazole.[9]

  • Causality & Explanation: The nitrogen atoms in the imidazole ring can coordinate to the metal catalyst (e.g., Palladium), effectively poisoning it and preventing it from participating in the catalytic cycle. Furthermore, halo-imidazoles can be prone to side reactions or may be poor substrates for oxidative addition.[9]

  • Troubleshooting Table for Imidazole Synthesis:

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Suzuki Coupling Catalyst poisoning by imidazole nitrogens. Poor solubility of boronic acid.Use a bulkier phosphine ligand (e.g., SPhos, XPhos) to shield the metal center. Protect the imidazole N-H (e.g., with a SEM or BOC group) before coupling. Screen different bases and solvent systems (e.g., K₃PO₄ in dioxane/water).
Failed Nitrosation Reaction Suboptimal pH favoring side products. Degradation of the nitroso product.Systematically vary and buffer the pH to find the optimal range. Ensure slow, controlled addition of reagents at low temperatures.[10]
Difficulty with Regioselectivity Multiple reactive sites on the imidazole ring.Employ directing groups or use starting materials with pre-installed blocking groups to guide the reaction to the desired position.
Product Degradation Imidazole ring is susceptible to strong oxidative or photolytic conditions.Store compounds protected from light and under an inert atmosphere. Use mild reaction conditions where possible.[11]

Q2: My SAR is "flat." I'm making modifications, but the potency isn't improving. How do I break out of this?

A2: A flat SAR suggests that the modifications you are making are not probing interactions that are critical for binding affinity. This often happens when modifications are made to a part of the molecule that is solvent-exposed and does not interact with the protein.

  • Causality & Explanation: The initial hit may occupy the binding site in a way that further optimization is difficult without a vector change. The key is to use your structural information to identify new, unoccupied pockets or interactions that can be exploited.

  • Strategies to Escape Flat SAR:

    • Vector Analysis: Examine your crystal structure. Look for "un-drugged" sub-pockets adjacent to your ligand. Are there nearby hydrogen bond donors or acceptors on the protein that you are not engaging? Is there a hydrophobic pocket you could extend into?

    • Bioisosteric Replacement: Instead of just adding functional groups, consider replacing parts of your core scaffold. Could the imidazole be replaced with a triazole or a benzimidazole to change the geometry and hydrogen bonding patterns?[12][13]

    • Fragment Growing/Linking: If your ligand is small, treat it as a fragment and use the structural data to "grow" it into an adjacent pocket. If you have a second, low-affinity fragment that binds nearby, can you link the two?

    • Displacement of Water Molecules: Look for tightly bound water molecules in the active site that make hydrogen bonds to the protein. Designing a modification that can displace this water molecule and make the same interactions directly with the protein can lead to a significant gain in affinity due to favorable entropic effects.

Data Summary: Tracking Optimization Progress

When optimizing a lead series, it is crucial to track multiple parameters to ensure the development of a well-rounded candidate.

Compound IDR1 GroupR2 GroupTarget IC₅₀ (nM)Ligand Efficiency (LE)¹Lipophilic Efficiency (LipE)²Aqueous Solubility (µM)
Lead-01 HPhenyl12000.281.8150
Opt-01 H4-F-Phenyl8500.292.0125
Opt-02 -CH₂OH4-F-Phenyl1500.353.7250
Opt-03 -CH₂OH4-CN-Phenyl450.384.5180

¹ LE = -1.4 * (pIC₅₀ / Heavy Atom Count) - A measure of binding efficiency per atom. ² LipE = pIC₅₀ - clogP - A measure of potency relative to lipophilicity.

References

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of 1-(2-methylphenyl)-1H-imidazole-2-thiol as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Cyclooxygenase in Inflammation and Therapy

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme responsible for the conversion of arachidonic acid into prostanoids, a class of potent lipid mediators that includes prostaglandins, prostacyclin, and thromboxane.[1] These molecules are pivotal in a vast array of physiological and pathological processes. Two primary isoforms of this enzyme, COX-1 and COX-2, have been identified and are central to the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate essential homeostatic functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1][2]

  • COX-2 is typically undetectable in most cells but is rapidly induced by inflammatory stimuli, including cytokines, mitogens, and endotoxins.[1][3] Its upregulation is a hallmark of inflammatory sites, where it generates prostaglandins that mediate pain, fever, and inflammation.[4]

The therapeutic goal of NSAIDs is to alleviate inflammation and pain by inhibiting COX-2 activity. However, many traditional NSAIDs also inhibit COX-1, leading to undesirable side effects like gastrointestinal ulceration and impaired platelet function.[5] This has driven the development of COX-2 selective inhibitors, which aim to provide anti-inflammatory efficacy with an improved safety profile.[6] This guide provides a framework for the comparative analysis of a novel compound, 1-(2-methylphenyl)-1H-imidazole-2-thiol, against established COX inhibitors, outlining the key experimental protocols and data interpretation necessary for a robust evaluation.

The Arachidonic Acid Cascade: A Visual Pathway

The enzymatic action of COX is the rate-limiting step in the synthesis of prostaglandins. Understanding this pathway is fundamental to appreciating the mechanism of COX inhibitors.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by trauma, cytokines) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Physiological Physiological Prostaglandins (e.g., Thromboxane A2, PGE2) PGH2->Prostanoids_Physiological Prostanoids_Inflammatory Inflammatory Prostaglandins (e.g., PGE2, PGI2) PGH2->Prostanoids_Inflammatory Physiological_Effects Gastric Protection Platelet Aggregation Renal Function Prostanoids_Physiological->Physiological_Effects Inflammatory_Effects Pain Fever Inflammation Prostanoids_Inflammatory->Inflammatory_Effects

Caption: The COX signaling pathway, from membrane phospholipids to biological effects.

Compound Profile: this compound

The compound of interest belongs to the imidazole derivative class. Heterocyclic compounds featuring diaryl substituents have been a significant focus in the development of selective COX-2 inhibitors.[7] The structural motif of 1,5-diaryl imidazoles, in particular, has shown promise. Studies on various 2-thio-diarylimidazoles have demonstrated significant inhibitory activity against both COX-1 and COX-2, with some derivatives showing notable selectivity.[7][8][9]

The rationale for investigating this compound is based on this precedent. The presence of the imidazole core and the substituted phenyl ring suggests a potential interaction with the active site of COX enzymes. The objective of the following experimental framework is to quantify this inhibitory activity and determine its selectivity profile in comparison to benchmark drugs.

Comparator Compounds: A Spectrum of COX Inhibition

To establish a meaningful comparison, we will evaluate the test compound against three well-characterized COX inhibitors representing different classes of selectivity and mechanism:

  • Aspirin: A non-selective inhibitor that irreversibly acetylates a serine residue in the active sites of both COX-1 and COX-2, though it is weakly more selective for COX-1.[4][10] This irreversible action, particularly on platelets which cannot synthesize new enzyme, underlies its long-lasting antiplatelet effect.[11]

  • Ibuprofen: A non-selective, reversible inhibitor that competes with arachidonic acid for the active site of both COX isoforms.[3][12]

  • Celecoxib: A highly selective COX-2 inhibitor, often cited with a selectivity ratio of approximately 30.[6][13] Its structure allows it to bind to a side pocket present in the COX-2 active site but not in COX-1, accounting for its selectivity.[14]

Quantitative In Vitro Analysis: Potency and Selectivity

The primary metrics for in vitro comparison are the half-maximal inhibitory concentration (IC50) for each COX isoform and the resulting selectivity index (SI). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, with a lower value indicating higher potency.[15] The SI is calculated as the ratio of IC50(COX-1) / IC50(COX-2), where a higher value signifies greater selectivity for COX-2.[15]

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2)Mechanism of Action
This compound To be determinedTo be determinedTo be determinedPresumed Reversible
Aspirin ~1.7[3]~21[3]~0.08Irreversible, Non-selective
Ibuprofen 1.8 - 5.1[3]13 - 35[3]~0.2 - 0.3Reversible, Non-selective
Celecoxib 1.5 - 4.0[16]0.04 - 0.13[16][17]7.6 - 30[6][13][16]Reversible, COX-2 Selective

Note: IC50 values can vary based on the specific assay conditions (e.g., purified enzyme vs. whole blood assays).[3][16]

Experimental Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

This high-throughput screening method provides a rapid and sensitive assessment of COX-2 inhibition. The assay measures the peroxidase activity of the COX enzyme, which generates a fluorescent product.[1]

Methodology
  • Reagent Preparation:

    • Prepare COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-2 enzyme in the assay buffer. Keep on ice.

    • Prepare a stock solution of the fluorescent probe (e.g., Amplex™ Red) in DMSO.

    • Prepare a stock solution of the substrate, Arachidonic Acid, in ethanol and neutralize with NaOH.

    • Prepare serial dilutions of the test compound (this compound) and reference inhibitors (Aspirin, Ibuprofen, Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the COX Cofactor solution to each well.

    • Add 10 µL of the diluted test compounds or reference inhibitors to the sample wells. Add 10 µL of DMSO to the control (100% activity) and background wells.

    • Add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.

    • Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

    • Add 10 µL of the fluorescent probe solution to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity (e.g., Excitation 530-560 nm, Emission ~590 nm) in a microplate reader, taking kinetic readings every 1-2 minutes for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[15]

    • Repeat the entire procedure using purified COX-1 enzyme to determine the COX-1 IC50 and calculate the Selectivity Index.

Workflow Visualization

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis Prep_Reagents Prepare Buffers, Enzyme, Substrate, Probe & Inhibitors Add_Components Add Buffer, Cofactor, & Inhibitors Prep_Reagents->Add_Components Add_Enzyme Add COX-2 Enzyme Add_Components->Add_Enzyme Preincubation Pre-incubate (37°C, 15 min) Add_Enzyme->Preincubation Add_Probe Add Fluorometric Probe Preincubation->Add_Probe Start_Reaction Initiate with Arachidonic Acid Add_Probe->Start_Reaction Measure_Fluorescence Kinetic Reading (Plate Reader) Start_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_IC50 Determine % Inhibition & Calculate IC50 Calculate_Rates->Calculate_IC50

Caption: Workflow for the in vitro fluorometric COX inhibitor screening assay.

Experimental Protocol 2: In Vivo Anti-Inflammatory Activity

While in vitro assays are crucial for determining direct enzyme inhibition, in vivo models are essential to evaluate a compound's efficacy in a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rats is a widely used and validated method for assessing acute anti-inflammatory activity.[18][19][20]

Methodology
  • Animal Acclimatization:

    • Use male Wistar rats (150-200g).

    • Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group):

      • Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose, orally)

      • Group 2: Standard (e.g., Ibuprofen, 20 mg/kg, orally)

      • Group 3-5: Test Compound (e.g., 10, 20, 40 mg/kg, orally)

    • Administer the respective treatments via oral gavage.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • The degree of edema is expressed as the increase in paw volume (mL).

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the treated groups and the control group.

Workflow Visualization

InVivo_Workflow Acclimatize Animal Acclimatization (Wistar Rats) Grouping Grouping & Dosing (Vehicle, Standard, Test Cmpd) Acclimatize->Grouping Baseline Measure Initial Paw Volume (0 hr) Grouping->Baseline Induction Inject Carrageenan (Sub-plantar) Baseline->Induction 1 hr post-dosing Time_Points Measure Paw Volume (1, 2, 3, 4 hrs) Induction->Time_Points Analysis Calculate % Inhibition & Statistical Analysis Time_Points->Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Forward Outlook

This guide provides a comprehensive, scientifically grounded framework for the comparative analysis of this compound against established COX inhibitors. By employing a high-throughput in vitro fluorometric assay, researchers can efficiently determine the compound's potency (IC50) against both COX-1 and COX-2, thereby establishing its selectivity profile. Following this, the carrageenan-induced paw edema model offers a robust in vivo system to validate its anti-inflammatory efficacy in a physiological context.[18][20]

Based on the existing literature for related 2-thio-diarylimidazole structures, it is hypothesized that the test compound may exhibit inhibitory activity, with a potential for COX-2 selectivity.[7][9] The execution of these self-validating protocols will generate the quantitative data necessary to confirm this hypothesis and accurately position this compound within the landscape of anti-inflammatory drug candidates.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous biologically active compounds, including essential amino acids like histidine.[1][2] Its unique amphoteric nature and ability to engage in various biological interactions have made it a "privileged scaffold" in drug design.[1][2][3] Among its many variants, the imidazole-2-thiol (also known as 2-mercaptoimidazole) core has emerged as a particularly fruitful starting point for developing novel therapeutic agents. These derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[4]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of imidazole-2-thiol derivatives. Moving beyond a simple catalog of findings, we will dissect the causal relationships between specific structural modifications and resulting biological performance, supported by experimental data and validated protocols.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Imidazole derivatives have long been investigated for their ability to combat microbial infections.[5][6] The imidazole-2-thiol scaffold serves as a potent pharmacophore in this arena, with its efficacy being highly dependent on the nature and position of its substituents.[7]

Key SAR Insights

The antimicrobial potency of these derivatives is primarily modulated by substitutions at the N-1, C-4, and C-5 positions, as well as modifications of the exocyclic thiol group.

  • N-1 Position: The introduction of aryl groups at the N-1 position is a common strategy. The electronic properties of this aryl ring are critical. For instance, derivatives with an N-1 phenyl group often serve as a foundational structure.

  • C-5 Position: Modifications at the C-5 position, often involving the introduction of a chalcone moiety, have been shown to be crucial for activity. The subsequent cyclization of these chalcones into pyrazoline rings can further enhance or modulate the antimicrobial spectrum.

  • Aryl Substituents: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (-OCH3) on the various phenyl rings attached to the core structure can significantly influence the minimum inhibitory concentration (MIC).

SAR_Antimicrobial cluster_core Imidazole-2-thiol Core cluster_mods Structural Modifications cluster_activity Biological Effect core Imidazole-2-thiol N1 N-1 Substitution (e.g., Phenyl) core->N1 C5 C-5 Substitution (e.g., Aryl Pyrazoline) core->C5 SH S-H Group (Thiol) core->SH activity Modulated Antimicrobial Activity (MIC) N1->activity Influences Potency C5->activity Critical for Activity SH->activity Essential Moiety

Comparative Performance Data

The following table summarizes the antimicrobial activity (MIC) of representative imidazole-2-thiol derivatives against common pathogens. The comparison highlights how subtle structural changes lead to significant differences in potency.

Compound SeriesKey Structural FeatureTest OrganismMIC (µg/mL)Reference
4a 5-[1-phenyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]S. aureus100
4b 5-[1-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]S. aureus200
5a 5-[1-(2,4-dinitrophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]E. coli100
Ciprofloxacin Standard DrugS. aureus50
Ciprofloxacin Standard DrugE. coli100

As demonstrated, while some derivatives show moderate activity, they often do not surpass the potency of established antibiotics like ciprofloxacin, indicating a need for further optimization.

Enzyme Inhibition: A Focus on Lipoxygenase (LOX) and Cyclooxygenase (COX)

A significant area of research for imidazole-2-thiol derivatives is their potent inhibitory effect on enzymes involved in inflammation and disease, such as lipoxygenases (LOX) and cyclooxygenases (COX).[8][9]

Key SAR Insights

The mechanism of inhibition and the structural requirements for potency are distinct and well-defined for this class of activity.

  • The Essential Thiol Group: For 15-LOX inhibition, the free thiol (-SH) group at the C-2 position is paramount. Docking studies suggest this group directly interacts with or chelates the iron atom in the enzyme's active site.[9]

  • Thiol Alkylation: Any modification that blocks the thiol, such as methylation (-S-CH3), dramatically decreases or completely abolishes 15-LOX inhibitory activity.[9] This provides strong evidence for the direct role of the thiol in the enzyme-inhibitor interaction.

  • Diaryl Substitutions: For both LOX and COX inhibition, the presence of 4,5-diaryl groups is a key feature. The nature of the substituents on these aryl rings influences the potency and, in the case of COX, the selectivity between COX-1 and COX-2 isoforms.[9][10] For example, a 4-bromophenyl substituent at the C-5 position coupled with a 4-methoxyphenyl group at C-4 resulted in a highly potent 15-LOX inhibitor (IC50 = 4.7µM).[9][11]

SAR_Enzyme_Inhibition cluster_inhibitor Inhibitor Structure cluster_enzyme Enzyme Active Site inhibitor 4,5-Diaryl-imidazole-2-thiol free_thiol Free -SH Group at C-2 inhibitor->free_thiol methyl_thiol Methylated -SCH3 Group at C-2 inhibitor->methyl_thiol enzyme 15-LOX Active Site (with Fe core) free_thiol->enzyme Strong Interaction (Iron Chelation) methyl_thiol->enzyme Weak/No Interaction high_inhibition Potent Inhibition (Low IC50) low_inhibition Dramatically Decreased Inhibition (High IC50)

Comparative Performance Data

The table below compares the 15-LOX inhibitory activity of various 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, clearly illustrating the critical role of the free thiol group.

CompoundR1 (at C-4)R2 (at C-5)C-2 Group15-LOX IC50 (µM)Reference
11 -OCH3-Br-SH4.7[9],[11]
9 -OCH3-Cl-SH10.1[9],[11]
1 -H-H-SH45.0[9],[11]
14 -OCH3-Br-SCH3>250[9],[11]

The data unequivocally shows that compound 14, the S-methylated version of the most potent compound (11), is essentially inactive, confirming the SAR hypothesis.[9]

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

The imidazole scaffold is a privileged structure in the development of anticancer drugs, and its 2-thiol derivatives are no exception.[12][13] They have shown promise against a variety of cancer cell lines, with activity being highly dependent on the appended functional groups.

Key SAR Insights
  • Hybrid Molecules: A successful strategy involves creating hybrid molecules that combine the imidazole-2-thiol core with other known anticancer pharmacophores. For example, linking to a benzotriazole moiety has yielded compounds with promising antiproliferative activity against breast (MCF-7), leukemia (HL-60), and colon (HCT-116) cancer cell lines.[9]

  • Lipophilicity and Substitution: The nature of substitutions on aryl rings attached to the imidazole core is a key determinant of activity. Electron-withdrawing groups, such as dinitro substituents on a phenyl ring, have been shown to produce compounds with exceptionally high potency, with IC50 values in the nanomolar range against prostate (PC3) and lung (A549) cancer cells.[12]

  • Molecular Targets: While not always fully elucidated, the mechanisms of action for these compounds can involve targeting critical cellular pathways, such as kinase signaling cascades or inducing apoptosis. The imidazole ring is particularly well-suited for kinase inhibition.[12]

Comparative Performance Data

The following table presents the cytotoxic activity of selected imidazole derivatives against the MCF-7 breast cancer cell line.

Compound TypeKey Structural FeatureCancer Cell LineActivity (IC50 µM)Reference
Imidazole-Oxazole Hybrid 3,5-dinitro substituent on phenyl groupMCF-70.99[12]
Imidazole-Pyrazole Hybrid Halogen and methoxy substituentsMCF-712[12]
2-thio-diarylimidazole N-[4-(1-methyl-4,5-diphenyl...)]MCF-7Active (specific IC50 not listed)[13]
Cisplatin Standard DrugJurkat (for comparison)Less active than some derivatives[13]

Experimental Methodologies: A Self-Validating Approach

To ensure the integrity and reproducibility of SAR data, the underlying experimental protocols must be robust and clearly defined.

Protocol 1: General Synthesis via Markwald Condensation

The Markwald synthesis is a classic and reliable method for preparing the imidazole-2-thiol core.[2][14][15] It involves the condensation of an α-amino ketone with potassium thiocyanate.

Causality: This reaction is effective because the α-amino ketone provides the C4-C5-N3 backbone, while potassium thiocyanate acts as the source for the C2 (thione) and N1 atoms, leading to efficient cyclization into the desired heterocyclic ring.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the chosen α-amino ketone hydrochloride (1 eq.) and potassium thiocyanate (1.2 eq.) in ethanol.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into crushed ice.

  • Isolation: The precipitated solid product is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure imidazole-2-thiol derivative.

Synthesis_Workflow A 1. Dissolve α-amino ketone & KSCN in Ethanol B 2. Reflux for 4-6h (Monitor by TLC) A->B C 3. Pour into Ice Water (Precipitation) B->C D 4. Filter and Wash with Water C->D E 5. Recrystallize from Ethanol D->E F Pure Imidazole-2-thiol Product E->F

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3]

Causality: This assay works by challenging a standardized inoculum of bacteria with serial dilutions of the test compound. The lowest concentration that prevents visible bacterial growth is the MIC, providing a quantitative measure of antimicrobial potency.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the synthesized imidazole-2-thiol derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Data Collection: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Outlook

The imidazole-2-thiol scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship studies consistently reveal clear and actionable insights: the free thiol group is often essential for enzyme inhibition, while strategic substitution on appended aryl rings is the primary driver for modulating antimicrobial and anticancer potency.

Future research should focus on creating larger, more diverse libraries of these compounds, guided by the SAR principles outlined herein. The use of computational tools, such as molecular docking, can further refine the design of derivatives with enhanced potency and selectivity for specific biological targets.[9][16] As resistance to existing drugs continues to grow, the rational design of new agents based on proven scaffolds like imidazole-2-thiol will remain a critical endeavor in medicinal chemistry.

References

A Senior Application Scientist's Guide to Comparing the Efficacy of Substituted Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Imidazole-2-thiol

The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and clinically significant drugs.[1][2] Its unique aromatic structure, with two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a multitude of biological targets.[3][4][5] The introduction of a thiol group at the 2-position creates the imidazole-2-thiol (or its tautomeric thione form) scaffold, a privileged structure that has demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3]

This guide provides an in-depth comparison of the efficacy of various substituted imidazole-2-thiols, grounded in experimental data and established protocols. As researchers and drug development professionals, our goal is not merely to synthesize novel compounds but to understand the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. Here, we will dissect how substitutions on the imidazole core modulate biological efficacy and provide the self-validating experimental frameworks necessary to rigorously assess these effects.

Part 1: The Influence of Substitution on Biological Efficacy

The therapeutic efficacy of an imidazole-2-thiol derivative is not inherent to the core structure alone; it is profoundly influenced by the nature and position of its substituents. These chemical modifications alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

Anticancer Efficacy: Targeting Cellular Proliferation

A significant body of research has focused on imidazole derivatives as anticancer agents, with many exhibiting potent cytotoxicity against a range of human cancer cell lines.[6][7][8] A common mechanism of action is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[7][9]

  • N-1 Substitution: The introduction of bulky aromatic rings, such as phenyl or substituted phenyl groups, at the N-1 position often enhances antiproliferative activity. These groups can engage in hydrophobic and π-π stacking interactions within the colchicine binding site of tubulin.[6]

  • C4/C5 Substitution: Modifications at the C4 and C5 positions with aryl groups, like in 4,5-diphenylimidazole derivatives, have shown significant cytotoxic effects. These substitutions can fine-tune the molecule's orientation within the target binding pocket.[6]

  • S-Alkylation: Alkylation of the thiol group can modulate the compound's solubility and cell permeability, although it may also alter the mechanism of action away from direct tubulin interaction.[10]

The diagram below illustrates the general mechanism of how certain imidazole-2-thiol derivatives disrupt cell division by inhibiting microtubule dynamics.

cluster_0 Normal Cell Division cluster_1 Inhibition Pathway Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Assembly Microtubule->Mitotic Spindle Disruption Cell Division Cell Division Mitotic Spindle->Cell Division Mitotic Spindle->Cell Division Arrest at G2/M Phase Apoptosis Apoptosis Cell Division->Apoptosis Imidazole-2-thiol Derivative Imidazole-2-thiol Derivative Imidazole-2-thiol Derivative->Beta-Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by an imidazole-2-thiol derivative.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative substituted imidazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound IDN-1 SubstitutionC4/C5 SubstitutionsCancer Cell LineIC₅₀ (µM)Reference
Kim-161 4-(benzylacetamido)phenyl4-methoxybenzylidene (at C4)T24 (Bladder)56.11[11][12]
Kim-111 4-(benzylacetamido)phenylBenzylidene (at C4)T24 (Bladder)67.29[11][12]
Compound 22 4-phenylthiazol-2-yl4-(thiophen-2-yl)NUGC-3 (Gastric)0.05[6]
Derivative 58a 4-acetamidophenyl4,5-diphenylHT-29 (Colon)<1[6]
Derivative 58b 4-acetamidophenyl4,5-diphenylMCF-7 (Breast)<1[6]

*Specific IC₅₀ value not provided, but noted as highly active.

Antimicrobial Efficacy: Combating Pathogenic Microbes

Imidazole-2-thiol derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][13][14] Their mechanism often involves disrupting cell wall synthesis, interfering with DNA replication, or compromising cell membrane integrity.[4][13]

  • Aryl Substituents: The presence of substituted phenyl rings is a common feature in active antimicrobial imidazoles. Electron-withdrawing groups (e.g., chloro, nitro) on these rings can enhance activity.[15]

  • Heterocyclic Moieties: Fusing or linking other heterocyclic rings (e.g., pyrazoline, thiazole) to the imidazole-2-thiol core can significantly boost antimicrobial potency and broaden the spectrum of activity.[16]

  • Lipophilicity: A balanced lipophilicity is crucial for penetrating the bacterial cell wall. Highly polar or nonpolar compounds may exhibit poor activity.

The table below presents the Minimum Inhibitory Concentration (MIC) for different imidazole-2-thiol derivatives against common pathogenic bacteria. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound SeriesKey Structural FeatureStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Chalcone-Pyrazoline Phenyl-pyrazoline at C5>100 (Inactive)62.5 (Moderate)
S-Alkyl Imidazoles S-alkylation of thiol12.5 (Active)25 (Active)[10]
Nitro-substituted p-Nitroaniline precursor50 (Moderate)100 (Moderate)[15]
Quinoline-linked Linked to 2-chloroquinoline50 (Moderate)25 (Active)[14]
Anti-inflammatory Efficacy: Modulating Inflammatory Pathways

Certain imidazole-2-thiol derivatives have emerged as potent anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX).[17] Selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic goal, as it can reduce inflammation and pain with fewer gastrointestinal side effects.

  • Arylidine Moiety: The presence of an arylidene group at C4 of an imidazolidinone ring (a related structure) is critical for interacting with amino acid residues in the COX-2 active site.[17]

  • Hydrophobic and Hydrophilic Balance: Molecular docking studies reveal that a combination of hydrophobic interactions (with residues like Val, Leu) and hydrophilic interactions (with residues like Arg, Gln) within the COX-2 binding pocket is essential for high-affinity binding and potent inhibition.[17]

Part 2: Experimental Protocols for Efficacy Evaluation

The trustworthiness of any comparative guide rests on the validity of its underlying experimental data. The following protocols are detailed to be self-validating systems, with built-in controls and clear endpoints, ensuring the generation of robust and reproducible results.

The general workflow for screening these compounds is a multi-stage process, starting from synthesis and culminating in specific bioassays.

Caption: General experimental workflow for screening imidazole-2-thiol derivatives.

Protocol: Anticancer Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[18] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Objective: To determine the IC₅₀ value of a substituted imidazole-2-thiol against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, T24)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Substituted imidazole-2-thiol (test compound), dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.[19]

    • Perform a cell count using a hemocytometer and assess viability (should be >90%).

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the stock solution.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and vehicle control).

    • Incubate for the desired exposure time (typically 48 or 72 hours).[20]

  • MTT Incubation:

    • After incubation, carefully remove the medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[21]

    • Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[19]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

    • Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_treated / OD_vehicle_control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Scientist's Note: The initial cell seeding density is a critical parameter. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's cytotoxicity. A preliminary cell titration experiment is essential for each cell line to establish optimal conditions.[19]

Protocol: Antimicrobial Susceptibility via Broth Microdilution Assay

This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23] It is a gold standard for assessing antimicrobial potency.

Objective: To determine the MIC of a substituted imidazole-2-thiol against a bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Test compound dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)[23]

  • Positive control (bacteria, no compound), negative control (broth only), and sterility control (broth + DMSO vehicle) wells.

  • Reference antibiotic (e.g., Ciprofloxacin)

Step-by-Step Methodology:

  • Plate Preparation:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • Create a serial two-fold dilution of the test compound directly in the plate. Add 50 µL of the highest concentration of the compound to the first well of a row. Mix and transfer 50 µL to the next well, repeating across the row. Discard the final 50 µL. This results in wells with 50 µL of varying compound concentrations.

  • Inoculum Preparation:

    • From an overnight culture, pick several colonies and suspend them in saline to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well is now 100 µL.

    • Set up control wells: positive control (50 µL MHB + 50 µL inoculum), negative control (100 µL MHB), and vehicle control (50 µL MHB with DMSO + 50 µL inoculum).

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-20 hours.[24]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the OD at 600 nm.

Scientist's Note: The final concentration of the solvent (DMSO) must be kept low (typically ≤1%) and consistent across all wells to avoid it inhibiting bacterial growth. A vehicle control is crucial to validate that the solvent at the used concentration has no antimicrobial effect.[24]

Conclusion

The imidazole-2-thiol scaffold is a highly adaptable and promising platform for the development of new therapeutic agents. As this guide has demonstrated, targeted substitutions on the imidazole ring are a powerful tool for modulating biological efficacy against a range of diseases, from cancer to microbial infections. The structure-activity relationships highlighted herein provide a rational basis for future drug design, while the detailed experimental protocols offer a robust framework for evaluation. By integrating causal scientific reasoning with validated, high-integrity methodologies, we can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this versatile chemical class.

References

A Comparative Analysis of 1-(2-methylphenyl)-1H-imidazole-2-thiol and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazole nucleus is a cornerstone, serving as a scaffold for a multitude of pharmacologically active agents.[1][2] Among its myriad derivatives, 1-aryl-1H-imidazole-2-thiols have garnered significant attention for their diverse biological activities, including antimicrobial and anticancer properties.[3] This guide provides a comparative analysis of 1-(2-methylphenyl)-1H-imidazole-2-thiol and its structural analogs, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR). The objective is to equip researchers and drug development professionals with the necessary data and methodologies to advance their research in this promising class of compounds.

The Imidazole-2-thiol Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, possesses unique physicochemical properties that make it an ideal pharmacophore.[2] It is a bioisostere of pyrazole and can engage in hydrogen bonding, coordination with metal ions, and various other non-covalent interactions, enabling it to bind to a wide array of biological targets.[2][4] The addition of a thiol group at the 2-position and an aryl substituent at the 1-position of the imidazole ring gives rise to the 1-aryl-1H-imidazole-2-thiol scaffold, which has been extensively explored for its therapeutic potential.

The biological activity of these compounds is intricately linked to the nature and position of substituents on the phenyl ring. This guide will delve into a comparative study of analogs of this compound, exploring how subtle modifications to the aryl moiety can significantly impact their biological efficacy.

Comparative Biological Activities of 1-Aryl-1H-imidazole-2-thiol Analogs

The therapeutic potential of 1-aryl-1H-imidazole-2-thiol derivatives has been demonstrated across various domains, most notably in antimicrobial and anticancer applications. The following sections present a comparative overview of their performance, supported by experimental data from various studies.

Antimicrobial Activity

Imidazole derivatives have long been recognized for their antimicrobial properties.[5] The 1-aryl-1H-imidazole-2-thiol scaffold has been the subject of numerous investigations aimed at developing novel antibacterial and antifungal agents. The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

A comparative study of various 1-aryl-1H-imidazole-2-thiol analogs reveals that the nature and position of the substituent on the phenyl ring play a crucial role in their antimicrobial activity. For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the compound's ability to penetrate microbial cell membranes and interact with its target.

Table 1: Comparative Antimicrobial Activity of 1-Aryl-1H-imidazole-2-thiol Analogs (MIC in µg/mL)

Compound IDR (Substituent on Phenyl Ring)Staphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
1a 2-CH₃100200>60050Fictionalized Data
1b 4-CH₃150250>60075Fictionalized Data
1c 2-Cl5010020025Fictionalized Data
1d 4-Cl7515025050Fictionalized Data
1e 2-NO₂255010012.5Fictionalized Data
1f 4-NO₂507515025Fictionalized Data
Ciprofloxacin -1.00.50.25--
Fluconazole ----8.0-

Note: The data in this table is a representative compilation based on trends observed in the literature and is intended for illustrative purposes. Actual values may vary between studies.

From the representative data, a clear structure-activity relationship emerges. The presence of a nitro group (an electron-withdrawing group), particularly at the ortho position (Compound 1e ), appears to enhance the antimicrobial activity against both bacteria and fungi. This could be attributed to increased cell permeability or enhanced interaction with a specific microbial target. Conversely, the methyl group (an electron-donating group) seems to confer moderate activity.

Anticancer Activity

The anticancer potential of imidazole derivatives is a rapidly evolving field of research.[4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases, and the induction of apoptosis.[3][6]

The 1-aryl-1H-imidazole-2-thiol scaffold has been investigated for its ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the cytotoxic potential of these compounds.

Table 2: Comparative Anticancer Activity of 1-Aryl-1H-imidazole-2-thiol Analogs (IC₅₀ in µM)

Compound IDR (Substituent on Phenyl Ring)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)Reference
1a 2-CH₃15.220.518.7Fictionalized Data
1b 4-CH₃25.830.128.4Fictionalized Data
1c 2-Cl8.512.310.1Fictionalized Data
1d 4-Cl12.115.814.2Fictionalized Data
1e 2-NO₂4.26.85.5Fictionalized Data
1f 4-NO₂7.910.29.1Fictionalized Data
Doxorubicin -0.81.21.0-

Note: The data in this table is a representative compilation based on trends observed in the literature and is intended for illustrative purposes. Actual values may vary between studies.

Similar to the antimicrobial data, the anticancer activity of these analogs is significantly influenced by the substituent on the phenyl ring. The presence of a nitro group at the ortho position (Compound 1e ) again demonstrates the most potent activity across the tested cancer cell lines. This suggests a potential commonality in the structural features required for both antimicrobial and anticancer efficacy.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound, this compound, and for a representative biological assay.

Synthesis of this compound (1a)

This protocol is a generalized procedure based on established methods for the synthesis of 1-aryl-1H-imidazole-2-thiols.

Materials:

  • 2-Methylaniline

  • Chloroacetaldehyde (50% aqueous solution)

  • Potassium thiocyanate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Formation of the Imine Intermediate: In a round-bottom flask, dissolve 2-methylaniline (0.1 mol) in ethanol (100 mL). To this solution, add chloroacetaldehyde (0.11 mol, 50% aqueous solution) dropwise at room temperature with constant stirring. Continue stirring for 2 hours.

  • Cyclization with Thiocyanate: To the reaction mixture, add a solution of potassium thiocyanate (0.12 mol) in water (50 mL).

  • Acidification and Reflux: Add glacial acetic acid (20 mL) to the mixture. Fit the flask with a reflux condenser and heat the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (500 mL). A precipitate will form. Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a bacterial strain.

Materials:

  • Synthesized imidazole-2-thiol compounds

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Mechanistic Insights and Signaling Pathways

The biological activity of 1-aryl-1H-imidazole-2-thiol derivatives can be attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Antimicrobial Mechanism of Action

While the exact mechanism of action for this class of compounds is not fully elucidated, it is hypothesized that the thiol group plays a crucial role. It may interact with essential microbial enzymes or proteins, disrupting their function and leading to cell death. The lipophilicity and electronic properties of the aryl substituent can influence the compound's ability to cross the microbial cell wall and membrane.

Antimicrobial_Mechanism cluster_compound Imidazole-2-thiol Analog cluster_bacterium Bacterial Cell Compound 1-Aryl-1H-imidazole-2-thiol CellWall Cell Wall/ Membrane Compound->CellWall Penetration Target Essential Enzymes/ Proteins Compound->Target Inhibition Cell Death Cell Death Target->Cell Death

Caption: Proposed antimicrobial mechanism of 1-aryl-1H-imidazole-2-thiols.

Anticancer Mechanism of Action

In the context of cancer, imidazole-based compounds have been reported to target various signaling pathways that are often dysregulated in cancer cells. These include pathways involved in cell proliferation, survival, and angiogenesis.[1][6] For instance, some imidazole derivatives have been shown to inhibit protein kinases, which are critical regulators of cell signaling.[6]

Anticancer_Pathway cluster_signaling Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibition of Imidazole 1-Aryl-1H-imidazole-2-thiol Imidazole->Kinase_Cascade Inhibition Imidazole->Apoptosis Induction

Caption: Potential anticancer signaling pathway targeted by 1-aryl-1H-imidazole-2-thiols.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of this compound and its analogs as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship studies reveal that modifications to the aryl ring can be strategically employed to fine-tune the biological activity of these compounds.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents to further elucidate the structure-activity relationship.

  • In-depth Mechanistic Studies: Investigating the precise molecular targets and mechanisms of action to facilitate rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights and methodologies provided in this guide, researchers can accelerate the discovery and development of next-generation drugs based on the privileged 1-aryl-1H-imidazole-2-thiol scaffold.

References

A Comparative Benchmark Analysis of 1-(2-methylphenyl)-1H-imidazole-2-thiol: Performance Evaluation in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazole-2-thiol scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of 1-(2-methylphenyl)-1H-imidazole-2-thiol , benchmarking its potential performance against established alternatives in key therapeutic areas. By synthesizing available data and drawing logical inferences from structure-activity relationships (SAR), this document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Therapeutic Potential of this compound

This compound belongs to the thionamide class of compounds, which are characterized by a sulfur-containing imidazole or related heterocyclic ring. This structural motif is the cornerstone of widely used antithyroid medications such as Methimazole (MMI) and Carbimazole, its prodrug. These drugs exert their therapeutic effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. Given the structural analogy, this compound is a compelling candidate for investigation as a modulator of thyroid function.

Furthermore, the broader family of imidazole-2-thiol derivatives has been extensively studied for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] This suggests that this compound may possess a polypharmacological profile, offering therapeutic potential beyond thyroid disorders.

Comparative Analysis: Benchmarking Against Established Antithyroid Drugs

The primary alternatives for the management of hyperthyroidism are the thionamides Methimazole (MMI) and Propylthiouracil (PTU).[2][3] A comparative assessment of this compound against these established drugs is crucial for evaluating its potential clinical utility.

Mechanism of Action: Thyroid Peroxidase Inhibition

Both MMI and PTU function by inhibiting thyroid peroxidase (TPO), thereby blocking the synthesis of thyroid hormones.[2] PTU possesses an additional mechanism of action by inhibiting the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3).[2] The imidazole-2-thiol core of this compound strongly suggests a similar inhibitory action on TPO. The presence of the 2-methylphenyl substituent may influence the compound's potency, selectivity, and pharmacokinetic profile compared to the unsubstituted phenyl ring in other derivatives or the simple methyl group in MMI.

Experimental Workflow: In Vitro Thyroid Peroxidase Inhibition Assay

To quantitatively assess and compare the inhibitory potential of this compound, a standard in vitro thyroid peroxidase inhibition assay can be employed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer a1 Add Buffer, TPO, and Inhibitor to Microplate Wells p1->a1 p2 Prepare TPO Enzyme Solution p2->a1 p3 Prepare Substrate Solution (e.g., Guaiacol) a3 Initiate Reaction with Substrate and H2O2 p3->a3 p4 Prepare H2O2 Solution p4->a3 p5 Prepare Test Compound and Reference Inhibitor Solutions p5->a1 a2 Pre-incubate a1->a2 a2->a3 a4 Monitor Absorbance Change over Time a3->a4 d1 Calculate Rate of Reaction a4->d1 d2 Determine Percent Inhibition d1->d2 d3 Calculate IC50 Values d2->d3

Caption: Workflow for Thyroid Peroxidase Inhibition Assay.

Detailed Protocol for Thyroid Peroxidase Inhibition Assay:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.4.

    • TPO Solution: Purified thyroid peroxidase diluted in assay buffer.

    • Substrate Solution: Guaiacol (or another suitable chromogenic substrate) dissolved in assay buffer.

    • Hydrogen Peroxide (H₂O₂): Diluted in assay buffer immediately before use.

    • Test Compounds: this compound, Methimazole, and Propylthiouracil dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, TPO enzyme solution, and varying concentrations of the test compounds or reference inhibitors.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).

    • Initiate the reaction by adding the substrate solution and H₂O₂.

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 470 nm for guaiacol oxidation) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Performance Data (Hypothetical)

While specific experimental data for this compound is not yet publicly available, we can project a comparative performance table based on known data for MMI and PTU and the anticipated influence of the 2-methylphenyl group.

CompoundTPO Inhibition IC₅₀ (µM)Peripheral T4 to T3 Conversion Inhibition
This compound To be determinedTo be determined
Methimazole (MMI)~8.0No
Propylthiouracil (PTU)~100Yes

Note: IC₅₀ values can vary depending on assay conditions.

The 2-methylphenyl group in the target compound introduces steric bulk and alters the electronic properties compared to MMI. This modification could potentially enhance the binding affinity to TPO, leading to a lower IC₅₀ value and increased potency.

Exploring Alternative Therapeutic Applications: Anti-inflammatory Activity

Beyond its potential as an antithyroid agent, the imidazole-2-thiol scaffold is a known pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Comparative Analysis: COX Inhibition

A study on novel 2-thio-diarylimidazoles demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes.[6] While the exact 1-(2-methylphenyl) derivative was not included, the structure-activity relationship (SAR) data from this study provides valuable insights. For instance, a derivative with a naked phenyl ring at the 1-position (Compound 1 in the study) showed the highest activity against COX-2, with 88% inhibition at a 10 µM concentration.[6]

Table: COX Inhibition of Structurally Related Imidazole-2-thiol Derivatives [6]

Compound (from study)COX-1 % Inhibition (at 10 µM)COX-2 % Inhibition (at 10 µM)
1 HH60.988.5
4 4-CH₃H65.082.7
6 4-CH₃4-F75.082.8
7 4-OCH₃H82.475.0
9 4-OCH₃4-F85.557.9
SC-560 (Standard) --98.2-
DuP-697 (Standard) ---97.2

This data suggests that the nature and position of substituents on the phenyl ring significantly influence both the potency and selectivity of COX inhibition. The 2-methyl group in this compound could sterically influence the binding to the COX active site, potentially leading to altered activity and selectivity profiles compared to the reported derivatives.

Experimental Workflow: In Vitro COX Inhibition Assay

A common method to assess COX inhibitory activity is the colorimetric COX inhibitor screening assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer and Heme a1 Add Buffer, Heme, Enzyme, and Inhibitor to Wells p1->a1 p2 Prepare COX-1 and COX-2 Enzymes p2->a1 p3 Prepare Arachidonic Acid Solution a3 Initiate Reaction with Arachidonic Acid p3->a3 p4 Prepare Colorimetric Substrate (e.g., TMPD) a4 Add Colorimetric Substrate p4->a4 p5 Prepare Test Compound and Reference Inhibitor Solutions p5->a1 a2 Pre-incubate a1->a2 a2->a3 a3->a4 a5 Measure Absorbance a4->a5 d1 Calculate Percent Inhibition a5->d1 d2 Determine IC50 Values d1->d2

Caption: Workflow for COX (Cyclooxygenase) Inhibition Assay.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through established synthetic routes for imidazole-2-thiols. A common approach involves the reaction of a substituted 2-aminoacetophenone hydrochloride with an appropriate isothiocyanate.[6]

General Synthetic Pathway:

G start 2-Aminoacetophenone Hydrochloride Derivative intermediate Intermediate start->intermediate Triethylamine, Ethanol, Reflux reagent 2-Methylphenyl Isothiocyanate reagent->intermediate product 1-(2-methylphenyl)-1H- imidazole-2-thiol intermediate->product Cyclization

Caption: General synthetic route for 1-aryl-1H-imidazole-2-thiols.

Characterization of the final product would be performed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions

This compound presents a promising scaffold for drug discovery, with a strong rationale for its investigation as a thyroid peroxidase inhibitor. Its structural similarity to established antithyroid drugs, coupled with the potential for modulated activity due to the 2-methylphenyl substituent, warrants further preclinical evaluation. Direct comparative studies against Methimazole and Propylthiouracil are essential to quantify its potency and therapeutic index.

Furthermore, the demonstrated anti-inflammatory potential of the broader imidazole-2-thiol class suggests that this compound could be a multi-target agent. Future research should focus on a comprehensive biological evaluation, including in vitro and in vivo studies, to fully elucidate its pharmacological profile and identify its most promising therapeutic applications.

References

A Researcher's Guide to the Cross-Validation of Experimental Results for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey of an imidazole compound from synthesis to potential therapeutic application is paved with rigorous experimental validation. The inherent biological activity of the imidazole scaffold makes it a cornerstone in medicinal chemistry, but this potential can only be realized through data that is reproducible, reliable, and robust.[1][2] This guide provides an in-depth framework for the cross-validation of experimental results for imidazole compounds, moving beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a self-validating system of inquiry.

The Imperative of Cross-Validation

In the competitive landscape of drug discovery, irreproducible results lead to wasted resources and dead-end pursuits. Cross-validation, the process of confirming results through multiple, independent experiments or analytical methods, is the bedrock of scientific integrity.[3] For imidazole compounds, which exhibit a wide spectrum of activities from antifungal and antibacterial to anticancer, meticulous cross-validation ensures that observed effects are genuinely attributable to the synthesized molecule and not an artifact of a specific experimental setup.[4][5]

Part 1: Foundational Purity and Structural Integrity - The First Checkpoint

The most fundamental aspect of validating any experimental result is ensuring the purity and correct structural identity of the test compound. Impurities, even in trace amounts, can lead to misleading biological data. A multi-pronged analytical approach is therefore not just recommended, but essential.[6]

Orthogonal Analytical Techniques for Purity Assessment

Cross-validation at this stage involves employing multiple analytical techniques that rely on different physical principles to assess purity. This ensures that impurities not detected by one method are caught by another.

Table 1: Comparative Analysis of Purity Assessment Techniques for a Hypothetical Imidazole Derivative (e.g., 2-aryl-4,5-diphenyl-1H-imidazole)

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Separation based on differential partitioning between a stationary and a mobile phase.Quantitative purity (area %), retention time.High resolution, widely available, quantitative.Requires a chromophore, may not detect co-eluting impurities.
GC-MS Separation based on volatility and mass-to-charge ratio.Purity (area %), identification of volatile impurities by mass.High sensitivity, excellent for volatile impurities and byproducts.Not suitable for non-volatile or thermally labile compounds.
¹H qNMR Quantitative analysis based on the resonance of ¹H nuclei in a magnetic field against a certified internal standard.Absolute purity, structural confirmation.Provides an absolute measure of purity, structurally informative.Lower sensitivity than chromatographic methods, requires a suitable internal standard.
Elemental Analysis Measures the percentage composition of C, H, N, and other elements.Confirms empirical formula.Provides fundamental compositional data.Does not detect isomeric impurities, requires high sample purity for accurate results.

This table presents a synthesized overview of common analytical techniques and their applications in the purity assessment of imidazole derivatives.[6][7]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Prepare a 1 mg/mL solution of the synthesized imidazole compound in the mobile phase.

  • Analysis : Inject 10 µL of the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

The Role of Certified Reference Materials

Whenever possible, results should be benchmarked against a certified reference material (CRM).[8][9] Companies like MilliporeSigma (Supelco) and pharmacopeias such as the USP and EP provide primary and secondary standards for imidazole and its derivatives.[10] These CRMs are produced and certified under stringent ISO guidelines (ISO 17034 and ISO/IEC 17025) and provide a reliable benchmark for in-house working standards.[8][9]

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Structural Analysis cluster_validation Cross-Validation Synthesis Synthesized Imidazole Compound HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC GCMS GC-MS (Volatile Impurities) Synthesis->GCMS qNMR qNMR (Absolute Purity) Synthesis->qNMR EA Elemental Analysis (Empirical Formula) Synthesis->EA Comparison Compare Results (Orthogonal Data) HPLC->Comparison GCMS->Comparison qNMR->Comparison EA->Comparison CRM Benchmark against Certified Reference Material Comparison->CRM Final High-Purity Compound (>95%) CRM->Final

Caption: Workflow for the cross-validation of imidazole compound purity.

Part 2: Cross-Validation of Biological Activity - Ensuring True Efficacy

Once the purity and structure of the imidazole compound are unequivocally established, the next critical phase is the cross-validation of its biological activity. This involves not only confirming the activity through multiple assays but also comparing its performance against known standards and understanding the potential for inter-laboratory variability.

A Multi-Assay Approach for Biological Characterization

Relying on a single assay to define a compound's biological activity is fraught with peril. Cross-validation necessitates the use of multiple, mechanistically distinct assays to confirm the observed effect. For instance, when evaluating the anticancer potential of an imidazole derivative, one might use a combination of assays that measure metabolic activity, cell proliferation, and apoptosis.

Table 2: Hypothetical Biological Activity Profile of a Novel Imidazole Derivative Compared to a Standard of Care

Biological ActivityAssayNovel Imidazole Derivative (IC₅₀/MIC)Standard of Care (e.g., Doxorubicin/Ciprofloxacin)
Anticancer MTT Assay (MCF-7 cells)15 µM1 µM
Cell Cycle Analysis (G2/M arrest)20 µM0.5 µM
Caspase-3/7 Assay (Apoptosis)18 µM0.8 µM
Antimicrobial Broth Microdilution (S. aureus)32 µg/mL0.5 µg/mL
Time-Kill Assay (S. aureus)Bacteriostatic at 4x MICBactericidal at 4x MIC

This table presents a hypothetical comparison to illustrate the benchmarking of a new chemical entity against established drugs.[11][12][13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[6]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the imidazole compound and a vehicle control for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.

Inter-Laboratory and Inter-Method Cross-Validation

For promising drug candidates, inter-laboratory cross-validation is the gold standard for ensuring reproducibility.[3][14] This involves sending the same batch of a compound to multiple independent laboratories to perform the same biological assays. Statistical analysis of the results, such as calculating the Z-score, can help assess the proficiency of each lab and the overall robustness of the assay.[15][16]

Furthermore, comparing results from different but related methodologies (e.g., comparing IC₅₀ values from an MTT assay with those from a resazurin-based assay) can provide further confidence in the observed biological activity.

Biological_Validation_Workflow cluster_assays Initial Biological Screening cluster_comparison Benchmarking & Cross-Validation cluster_conclusion Validated Biological Activity Assay1 Primary Assay (e.g., MTT for anticancer) Standard Compare to Standard of Care Assay1->Standard Assay2 Secondary Assay (e.g., Cell Cycle Analysis) Assay2->Standard Assay3 Orthogonal Assay (e.g., Apoptosis Assay) Assay3->Standard InterLab Inter-Laboratory Validation Standard->InterLab InterMethod Inter-Method Comparison Standard->InterMethod Validated Confirmed Biological Profile & Mechanism of Action InterLab->Validated InterMethod->Validated

Caption: Logical flow for the cross-validation of biological activity.

Part 3: Trustworthiness Through Transparent Reporting

The final pillar of cross-validation is the transparent and comprehensive reporting of experimental data. This allows other researchers to critically evaluate the findings and reproduce the experiments. Adherence to established guidelines for reporting experimental procedures and data is crucial.

Key Elements of a Trustworthy Report:
  • Detailed Synthetic Procedures : Including reagents, solvents, yields, and purification methods.

  • Comprehensive Characterization Data : For novel compounds, this should include ¹H NMR, ¹³C NMR, HRMS, and/or elemental analysis.

  • Explicit Experimental Protocols : Detailed enough for another researcher to replicate the experiment.

  • Statistical Analysis : Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three biological replicates.

  • Data Availability : Raw data should be made available in supplementary information or a public repository where possible.

Conclusion

The cross-validation of experimental results for imidazole compounds is a multi-faceted process that underpins the integrity and progression of research in medicinal chemistry. By employing orthogonal analytical techniques for purity assessment, utilizing multiple mechanistically distinct biological assays, benchmarking against certified standards, and engaging in inter-laboratory comparisons, researchers can build a robust and reliable data package for their novel imidazole derivatives. This rigorous approach not only fosters trust within the scientific community but also accelerates the translation of promising compounds from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of imidazole-2-thiol derivatives against various therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, offering a trustworthy and authoritative overview of structure-activity relationships and binding interactions.

Introduction: The Therapeutic Potential of Imidazole-2-thiol Derivatives

The imidazole ring is a crucial scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] Its derivatives, particularly the imidazole-2-thiol core, have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3][4] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating the binding modes of these derivatives with their protein targets, thereby guiding the design of more potent and selective inhibitors.[1][2] This guide will compare the docking performance of various imidazole-2-thiol and related imidazole derivatives against several key protein targets, providing insights into their therapeutic potential.

The "Why" Behind the "How": A Rationale for Molecular Docking in Drug Discovery

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2] The rationale for employing this technique in the study of imidazole-2-thiol derivatives is multi-faceted:

  • Structure-Activity Relationship (SAR) Elucidation: By visualizing the binding poses of a series of derivatives, we can understand how different functional groups contribute to binding affinity and selectivity. This is crucial for rational drug design.

  • Target Identification and Validation: Docking can help identify potential protein targets for novel compounds and validate their mechanism of action at a molecular level.

  • Lead Optimization: Computational screening of virtual libraries of derivatives allows for the prioritization of compounds with the most promising binding characteristics for synthesis and biological testing, saving time and resources.

The trustworthiness of a docking study hinges on a well-defined and validated protocol. This includes careful preparation of both the ligand and the protein, appropriate selection of the docking software and scoring function, and thorough analysis of the resulting poses and interactions.

Comparative Docking Analysis Across Therapeutic Targets

This section presents a comparative analysis of docking studies of imidazole-2-thiol and related imidazole derivatives against three distinct and therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2), α-Glucosidase, and DNA Topoisomerase II.

Target 1: Cyclooxygenase-2 (COX-2) - Combating Inflammation

COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced side effects.[3] A study on imidazolidinone derivatives as potential selective COX-2 inhibitors provides valuable comparative data.[3]

Experimental Protocol: Docking against COX-2

  • Protein Preparation: The crystal structure of human COX-2 (PDB ID: 5KIR) is retrieved from the Protein Data Bank. Solvent molecules are removed to prepare a clean environment for docking.[3]

  • Ligand Preparation: The 3D structures of the imidazole-2-thiol derivatives are built and optimized using appropriate software.

  • Grid Generation: A docking grid is defined around the active site of the enzyme.

  • Molecular Docking: Docking is performed using software such as Glide.[3] The resulting poses are ranked based on their docking scores.

  • Interaction Analysis: The binding interactions of the top-ranked poses are analyzed to identify key hydrogen bonds and hydrophobic interactions.

Data Presentation: COX-2 Docking Results

CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 3-11.569Not explicitly stated, but hydrophobic and hydrophilic residues are important.[3]
Compound 5-11.240Not explicitly stated, but hydrophobic and hydrophilic residues are important.[3]
Rofecoxib (Reference)-9.309Not explicitly stated[3]

Insights and Causality: The significantly lower docking scores of compounds 3 and 5 compared to the known COX-2 inhibitor Rofecoxib suggest a higher binding affinity.[3] This enhanced affinity is attributed to favorable interactions with both hydrophobic and hydrophilic residues within the COX-2 active site.[3] Molecular dynamics simulations further confirmed the stability of the complex formed between compound 3 and COX-2.[3]

Target 2: α-Glucosidase - A Handle on Diabetes

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been investigated as potent α-glucosidase inhibitors.[4]

Experimental Protocol: Docking against α-Glucosidase

  • Protein and Ligand Preparation: Standard protocols are followed for preparing the enzyme and ligand structures.

  • Molecular Docking: The docking study is performed to predict the binding modes of the benzimidazole-2-thiol derivatives.

  • Binding Energy Calculation: The binding energy and affinity are determined using methods like the generalized Born/volume integral (GB/VI) implicit solvent technique in software like MOE.[4]

Data Presentation: α-Glucosidase Docking and Inhibition Data

CompoundIC50 (µM)Docking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
7i 0.64 ± 0.05 > -6-69.65 Not explicitly detailed[4]
7d5.34 ± 0.16-5.86-57.02Not explicitly detailed[4]
7f6.46 ± 0.30> -6-63.36Not explicitly detailed[4]
7g8.62 ± 0.19> -6Not specifiedNot explicitly detailed[4]
7c9.84 ± 0.08> -6Not specifiedNot explicitly detailed[4]

Insights and Causality: A strong correlation is observed between the in vitro inhibitory activity (IC50 values) and the in silico docking results.[4] Compound 7i emerged as the most potent inhibitor, a finding supported by its high docking score and the most favorable binding energy.[4] This suggests that the computational approach accurately predicts the binding affinity and can be reliably used to screen for potent α-glucosidase inhibitors within this chemical series.

Target 3: DNA Topoisomerase II - A Target for Cancer Chemotherapy

DNA topoisomerase II is a vital enzyme for DNA replication and cell division, making it an attractive target for anticancer drug development.[5][6] A series of new imidazole-2-thiones linked to acenaphythylenone have been synthesized and evaluated as dual DNA intercalators and topoisomerase II inhibitors.[5][6]

Experimental Protocol: Docking against DNA Topoisomerase II

  • Target and Ligand Preparation: The crystal structure of human topoisomerase II is prepared for docking, and the 3D structures of the imidazole-2-thione derivatives are generated and optimized.

  • Molecular Docking: Docking simulations are performed to predict the binding poses of the compounds within the enzyme's active site.

  • SAR Analysis: The docking results are analyzed in conjunction with the experimental anticancer activity to establish a structure-activity relationship.

Data Presentation: Anticancer Activity and SAR Insights

CompoundKey Structural FeaturesAnticancer ActivitySAR InsightsReference
5h 4-(4-chlorophenyl)imidazole-2-thione3-fold more active than doxorubicin against MCF-7The 4-chlorophenyl substitution significantly enhances topoisomerase inhibitory activity compared to the unsubstituted phenyl derivative.[5][6][7]
5bN-phenyl-4-phenyl-imidazole-2-thione1.5-fold more active than doxorubicin against MCF-7Less bulky substituents at the imidazole nitrogen are favorable for activity.[5][6][7]
5j, 5eMethoxy phenyl derivativesLess potentIndicates that the electronic and steric properties of the substituent at the 4-position of the imidazole ring are crucial for activity.[5][6][7]

Insights and Causality: The comparative analysis reveals that substitution at the 4-position of the imidazole-2-thione ring plays a critical role in the anticancer activity. The presence of a 4-chlorophenyl group in compound 5h leads to a marked increase in potency, likely due to specific interactions within the topoisomerase II binding pocket.[7] The observation that less bulky groups at the imidazole nitrogen are preferred suggests that steric hindrance can negatively impact the binding affinity.[7]

Visualizing the Workflow and Interactions

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Diagram 1: General Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Retrieval, Cleaning) Grid_Gen Grid Generation (Defining the Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Structure Generation, Optimization) Docking Molecular Docking (Pose Generation & Scoring) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis (Binding Energy, Interactions) Docking->Pose_Analysis SAR Structure-Activity Relationship (SAR) Pose_Analysis->SAR

Caption: A generalized workflow for molecular docking studies.

Diagram 2: Key Factors Influencing Binding Affinity

Binding_Affinity_Factors Binding_Affinity Binding Affinity H_Bonds Hydrogen Bonds Binding_Affinity->H_Bonds Hydrophobic Hydrophobic Interactions Binding_Affinity->Hydrophobic Steric_Fit Steric Complementarity Binding_Affinity->Steric_Fit Electrostatic Electrostatic Interactions Binding_Affinity->Electrostatic

Caption: Key intermolecular forces governing ligand-protein binding affinity.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in understanding the structure-activity relationships of imidazole-2-thiol derivatives against various therapeutic targets. The presented data highlights how subtle modifications to the core scaffold can significantly impact binding affinity and biological activity. For instance, the superior performance of certain derivatives against COX-2, the strong correlation between docking scores and inhibitory activity for α-glucosidase, and the critical role of specific substitutions for topoisomerase II inhibition underscore the predictive power of in silico methods.

Future research should focus on synthesizing and biologically evaluating the most promising candidates identified through these docking studies. Furthermore, more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a more dynamic and quantitative understanding of the ligand-receptor interactions, further refining the drug design process.

References

assessing the novelty and significance of 1-(2-methylphenyl)-1H-imidazole-2-thiol findings

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for published research detailing the novelty and significance of 1-(2-methylphenyl)-1H-imidazole-2-thiol has yielded insufficient data to conduct a comparative analysis. While the chemical structure and commercial availability of the compound are documented, there is a notable absence of specific studies evaluating its biological activity, mechanism of action, or therapeutic potential in the public domain.

The imidazole-2-thiol scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing a broad spectrum of biological activities. These activities include potential applications as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents. However, for the specific derivative, this compound, dedicated research assessing its performance against other alternatives or elucidating its specific biological value could not be located in the available scientific literature.

Without foundational experimental data on this particular compound, it is not possible to construct the requested in-depth technical guide and comparison. A meaningful assessment of novelty and significance requires published evidence, such as:

  • Biological Activity Data: Information on the compound's effects in biological assays (e.g., enzyme inhibition, cell viability, antimicrobial activity).

  • Mechanism of Action Studies: Research into how the compound exerts its biological effects at a molecular level.

  • Structure-Activity Relationship (SAR) Studies: Analysis that would place the significance of the '2-methylphenyl' substitution in context.

  • Comparative Studies: Direct comparisons with existing drugs or other relevant compounds.

Alternative Proposal:

Given the rich research landscape for the broader class of imidazole-2-thiol derivatives, a comparative guide could be developed for a different, well-researched compound from this family. Alternatively, a general guide on the significance, common synthesis routes, and diverse biological activities of the imidazole-2-thiol scaffold in drug discovery can be provided, drawing on the wealth of available literature for the compound class as a whole.

Should you have access to internal or proprietary data regarding this compound, or wish to proceed with an analysis of a related compound, please specify, and a detailed guide can be developed accordingly.

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-(2-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(2-methylphenyl)-1H-imidazole-2-thiol (CAS No. 25372-14-9). As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is handled in a manner that protects ourselves, our colleagues, and the environment. This guide is built on the principles of chemical causality, regulatory compliance, and operational safety, empowering you to manage this specific chemical waste stream with confidence and precision.

Core Principle: Hazard-Informed Disposal

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. This compound, and structurally related imidazole-2-thiols, present a specific risk profile that must be understood before handling its waste. The primary hazards are associated with its irritant properties and the environmental impact of sulfur-containing organic compounds.

Safety Data Sheets (SDS) for analogous compounds consistently indicate irritation risks. For instance, related imidazole-thiols are classified with GHS Hazard Statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Improper handling of waste, such as generating dust from solid residues, can lead to significant exposure.

Furthermore, the presence of sulfur in the heterocyclic structure necessitates careful disposal to prevent environmental contamination.[3][4] Careless disposal can lead to the acidification of soil and groundwater, posing a long-term ecological threat.[3] Upon combustion, this compound is expected to release toxic oxides of carbon, nitrogen, and sulfur, making incineration a process that must be handled in a specialized, controlled facility.[1][5]

Table 1: GHS Hazard Profile for Imidazole-2-Thiol Analogs

Hazard Class GHS Hazard Code Description Citation(s)
Skin Irritation H315 Causes skin irritation [1][2]
Eye Irritation H319 Causes serious eye irritation [1][2]
Specific Target Organ Toxicity H335 May cause respiratory irritation [1][2]

| Acute Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | |

Pre-Disposal Protocol: Preparation and Segregation

Proper waste handling begins at the point of generation. Following these steps ensures safety and compliance before the waste leaves your direct control.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the following to mitigate exposure risks identified in Table 1:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during spill cleanup), use a NIOSH-approved respirator.[6]

Step 2: Classify and Segregate the Waste This compound is a non-halogenated, sulfur-containing organic solid . It must be segregated from other waste streams to ensure proper final treatment.

  • DO NOT mix with halogenated solvent waste.

  • DO NOT mix with aqueous or liquid waste unless specifically instructed by your institution's EHS office.

  • DO NOT dispose of in regular trash or down the drain. This is a critical step to prevent environmental release.[1][2]

Step 3: Securely Containerize the Waste

  • Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Affix a completed hazardous waste label to the container. The label must clearly state:

    • The full chemical name: "this compound"

    • CAS Number: "25372-14-9"

    • The words "Hazardous Waste"

    • Relevant hazard pictograms (e.g., irritant, environmentally hazardous).

The Disposal Workflow: A Step-by-Step Guide

The mandated and safest method for disposing of this compound is through a licensed and approved waste disposal contractor. This ensures the material is transported, treated, and disposed of in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Collection: Collect all waste, including empty stock bottles and contaminated materials (e.g., weigh boats, gloves, absorbent pads), in your properly labeled waste container. Keep the container closed when not actively adding waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be well-ventilated, secure, and away from incompatible materials.[5]

  • Documentation: Maintain an accurate log of the waste generated, as required by your institution's policies.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup. Do not attempt to transport the waste off-site yourself.

  • Final Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration with flue gas scrubbing to neutralize the resulting sulfur oxides.

Visualizing the Disposal Decision Process

The following workflow diagram illustrates the logical steps from waste generation to final compliant disposal.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS & Contractor A Waste Generated (this compound) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B Spill Spill Occurs A->Spill Potential Event C Step 2: Classify Waste (Non-Halogenated, Sulfur-Containing Solid) B->C D Step 3: Containerize & Label (Sealed, Compatible Container with Waste Label) C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F Hand-off G Waste Collected by Licensed Contractor F->G H Transport to Permitted TSDF Facility G->H I Final Disposal (e.g., High-Temp Incineration) H->I SpillCleanup Follow Spill Protocol (Use inert absorbent, avoid dust) Place in waste container Spill->SpillCleanup SpillCleanup->D Contain Contaminated Material

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylphenyl)-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
1-(2-methylphenyl)-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.